2'-O-MOE-5MeU-3'-phosphoramidite
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H55N4O10P |
|---|---|
分子量 |
818.9 g/mol |
IUPAC 名称 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1 |
InChI 键 |
YFRRKZDUDXHJNC-ODXLBOQJSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
产品来源 |
United States |
Foundational & Exploratory
The Cornerstone of Next-Generation Oligonucleotide Therapeutics: A Technical Guide to 2'-O-MOE-5MeU-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite (2'-O-MOE-5MeU-3'-phosphoramidite), a critical building block in the synthesis of therapeutic oligonucleotides. We will delve into its chemical structure, the enhanced properties it confers to oligonucleotides, and detailed experimental protocols for its use and characterization.
The Chemical Structure of this compound
This compound is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. Its structure is specifically designed to enhance the therapeutic properties of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs.
The key features of its structure are:
-
A 5-methyluridine (B1664183) (thymidine analog) base: The methyl group at the 5th position of the uracil (B121893) base enhances base stacking interactions, which contributes to increased duplex stability with the target RNA.
-
A 2'-O-methoxyethyl (2'-O-MOE) modification on the ribose sugar: This modification is a hallmark of second-generation antisense technology. The methoxyethyl group at the 2' position of the ribose pre-organizes the sugar into an RNA-like C3'-endo conformation, which increases binding affinity to the target RNA. This modification also provides significant resistance to nuclease degradation.
-
A 3'-phosphoramidite group: This reactive group, typically a cyanoethyl phosphoramidite, enables the efficient, stepwise addition of the monomer to the growing oligonucleotide chain during automated solid-phase synthesis.
-
A 5'-dimethoxytrityl (DMT) protecting group: The bulky DMT group protects the 5'-hydroxyl group during the coupling reaction and is removed in a controlled manner to allow for the next synthesis cycle.
Below is a diagram illustrating the core components of the this compound structure.
Caption: Core components of this compound.
Enhanced Properties of 2'-O-MOE Modified Oligonucleotides
The incorporation of 2'-O-MOE-5MeU and other 2'-O-MOE modified phosphoramidites into oligonucleotides results in significantly improved properties crucial for therapeutic applications.
Increased Nuclease Resistance
One of the primary challenges in oligonucleotide therapeutics is their rapid degradation by cellular nucleases. The 2'-O-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage and dramatically increasing the in vivo half-life of the oligonucleotide.
| Oligonucleotide Modification | Relative Nuclease Resistance (t1/2) |
| Unmodified DNA | 1x |
| Phosphorothioate (B77711) (PS) | ~10-20x |
| 2'-O-Methyl (2'-O-Me) | ~5-10x |
| 2'-O-Methoxyethyl (2'-O-MOE) | >50x |
Note: The values presented are approximate and can vary depending on the specific nuclease, sequence, and experimental conditions.
Enhanced Binding Affinity and Thermal Stability
The 2'-O-MOE modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for forming A-form duplexes with target RNA. This leads to a more stable duplex, as reflected by an increase in the melting temperature (Tm).
| Modification per Nucleotide | Change in Melting Temperature (ΔTm) per modification (°C) |
| Phosphorothioate (PS) | -0.5 to -1.0 |
| 2'-O-Methyl (2'-O-Me) | +1.0 to +1.5 |
| 2'-O-Methoxyethyl (2'-O-MOE) | +1.5 to +2.5 |
Note: ΔTm values are sequence and context-dependent.
Experimental Protocols
Automated Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide
This protocol outlines the general steps for synthesizing a chimeric antisense oligonucleotide with 2'-O-MOE "wings" and a central DNA "gap" on an automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve this compound and other required phosphoramidites (DNA and other 2'-O-MOE modified bases) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials on the synthesizer.
-
Prepare and install all necessary reagents: activator (e.g., 5-ethylthio-1H-tetrazole), capping reagents (acetic anhydride (B1165640) and N-methylimidazole), oxidizing agent (iodine solution), and deblocking solution (trichloroacetic acid in dichloromethane).
-
Select a solid support (e.g., controlled pore glass) derivatized with the desired 3'-terminal nucleoside.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.
Caption: Automated oligonucleotide synthesis cycle.
-
Cleavage and Deprotection:
-
Following the final synthesis cycle, cleave the oligonucleotide from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
Heat the solution to remove the base-protecting groups.
-
Evaporate the solution to dryness.
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).
-
Collect the fractions containing the full-length product.
-
-
Desalting and Quantification:
-
Desalt the purified oligonucleotide using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.
-
Quantify the final product by measuring its absorbance at 260 nm (A260).
-
Nuclease Degradation Assay
This protocol assesses the stability of a 2'-O-MOE modified oligonucleotide in the presence of nucleases.
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, combine the purified oligonucleotide (e.g., 1 µM final concentration), a buffer (e.g., phosphate-buffered saline), and a nuclease solution (e.g., snake venom phosphodiesterase or fetal bovine serum).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the nuclease activity by adding a stop solution (e.g., EDTA and formamide).
-
Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (CE).
-
Visualize the oligonucleotide bands (e.g., by staining with a fluorescent dye or by using a radiolabeled oligonucleotide).
-
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and the oligonucleotide's half-life.
Thermal Stability (Melting Temperature) Analysis
This protocol determines the Tm of a duplex formed by the 2'-O-MOE modified oligonucleotide and its complementary RNA target.
-
Sample Preparation:
-
Anneal the modified oligonucleotide with its complementary RNA strand in a buffer containing a defined salt concentration (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.
-
Mechanism of Action: RNase H-Mediated Target RNA Degradation
A primary mechanism of action for many antisense oligonucleotides containing 2'-O-MOE modifications is the recruitment of RNase H. This is achieved through a "gapmer" design, where a central block of DNA or phosphorothioate DNA is flanked by 2'-O-MOE modified "wings".
Caption: RNase H-mediated degradation of target mRNA.
This targeted degradation of the messenger RNA (mRNA) prevents its translation into a disease-causing protein, thereby achieving a therapeutic effect. The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap is necessary for RNase H recognition and cleavage of the RNA strand in the DNA-RNA heteroduplex.
A Deep Dive into 2'-O-Methoxyethyl (MOE) Modifications: A Technical Guide for Researchers and Drug Developers
Introduction
In the landscape of oligonucleotide therapeutics, chemical modifications are paramount to unlocking their full potential. Among the most significant and widely utilized of these are the 2'-O-methoxyethyl (MOE) modifications. This second-generation modification has proven instrumental in advancing antisense technology, leading to the development of several FDA-approved drugs. This technical guide provides an in-depth exploration of the chemical properties of 2'-O-MOE modifications, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Chemical Properties of 2'-O-Methoxyethyl Modifications
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group. This seemingly subtle alteration imparts a cascade of beneficial properties to oligonucleotides, primarily by influencing the sugar pucker conformation and, consequently, the overall helical structure.
Structural Impact and Conformational Preorganization
The key to the enhanced properties of MOE-modified oligonucleotides lies in their structural impact. The 2'-O-MOE group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This "pre-organization" of the sugar moiety into an RNA-like conformation has profound implications for binding affinity and nuclease resistance. Molecular dynamics simulations have confirmed that the presence of the 2' substitution appears to lock the sugar in the C3' endo conformation, causing the duplex to adopt a stable A-form geometry[1].
Enhanced Biophysical and Pharmacological Properties
The structural changes induced by the 2'-O-MOE modification translate into significant improvements in the biophysical and pharmacological properties of oligonucleotides.
Increased Binding Affinity and Thermal Stability
One of the most significant advantages of 2'-O-MOE modifications is the substantial increase in binding affinity to complementary RNA targets. This is a direct consequence of the C3'-endo sugar pucker, which reduces the entropic penalty of hybridization. The enhanced affinity is reflected in a higher melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C[2]. This increased thermal stability is crucial for effective target engagement in a physiological environment.
Table 1: Impact of 2'-O-Methoxyethyl Modification on Oligonucleotide Melting Temperature (Tm)
| Oligonucleotide Type | Modification | ΔTm per Modification (°C) | Reference |
| RNA/RNA duplex | 2'-O-Methyl | ~1.2 | [1] |
| RNA/RNA duplex | 2'-O-Methoxyethyl | 0.9 - 1.6 | [2] |
| DNA/RNA duplex | 2'-O-Methoxyethyl (gapmer) | ~2.0 (as a diester) | [3] |
Exceptional Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids and cells. The 2'-O-MOE modification provides steric hindrance that protects the phosphodiester backbone from nuclease attack. This leads to a dramatically increased half-life in serum and tissues, a critical factor for in vivo applications. MOE-modified oligonucleotides have demonstrated a half-life of greater than 72 hours in 10% fetal bovine serum[4]. This enhanced stability ensures that the oligonucleotide can reach its target and exert its therapeutic effect.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | Modification | Half-life in 10% FBS | Reference |
| Unmodified ODN (phosphodiester) | None | < 24 hours | [4] |
| Phosphorothioate (B77711) ODN (S-ODN) | Phosphorothioate | > 72 hours | [4] |
| 2'-O-Methyl S-ODN | 2'-O-Methyl + Phosphorothioate | > 72 hours | [4] |
| 2'-O-Methoxyethyl modified | 2'-O-Methoxyethyl | Significantly increased | [5] |
Favorable Pharmacokinetic Profile
The combination of high binding affinity and nuclease resistance contributes to a favorable pharmacokinetic profile for MOE-modified oligonucleotides. They exhibit good tissue distribution and a prolonged duration of action, allowing for less frequent dosing regimens in therapeutic applications.
Mechanism of Action: The Power of "Gapmer" Design
A common and effective design for antisense oligonucleotides incorporating 2'-O-MOE modifications is the "gapmer" strategy. In a gapmer, a central block of deoxynucleotides (the "gap") is flanked by 2'-O-MOE modified nucleotides (the "wings"). This design elegantly combines the beneficial properties of the MOE modification with the ability to recruit RNase H.
The MOE-modified wings provide high binding affinity and nuclease stability, while the DNA gap, upon hybridization to the target RNA, creates a DNA-RNA hybrid duplex that is a substrate for RNase H. This endogenous enzyme then cleaves the RNA strand, leading to target mRNA degradation and subsequent downregulation of the encoded protein.
Experimental Protocols
1. Synthesis of 2'-O-Methoxyethyl Modified Oligonucleotides
The synthesis of 2'-O-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry. The key components are the 2'-O-MOE phosphoramidite building blocks for each of the four standard nucleobases.
Protocol for 2'-O-Methoxyethyl Phosphoramidite Synthesis (General Overview):
-
Starting Material: A protected ribonucleoside (e.g., uridine).
-
Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups are protected with suitable protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-OH and a silyl (B83357) group for the 3'-OH).
-
Alkylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is alkylated using a methoxyethylating agent in the presence of a suitable base.
-
Deprotection of the 3'-Hydroxyl Group: The protecting group on the 3'-hydroxyl is selectively removed.
-
Phosphitylation: The free 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer.
-
Purification: The synthesized phosphoramidite is purified using column chromatography.
2. Serum Stability Assay
This assay assesses the resistance of oligonucleotides to degradation by nucleases present in serum.
Protocol:
-
Oligonucleotide Preparation: Prepare a stock solution of the 2'-O-MOE modified oligonucleotide and a control (e.g., unmodified oligonucleotide) at a known concentration.
-
Incubation: Incubate a fixed amount of the oligonucleotide (e.g., 50 pmol) in a solution containing a high percentage of serum (e.g., 50-90% fetal bovine serum) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA and a denaturant).
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by using fluorescently labeled oligonucleotides.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life[6][7].
3. Thermal Denaturation (Melting Temperature, Tm) Analysis
This experiment determines the thermal stability of an oligonucleotide duplex.
Protocol:
-
Duplex Formation: Anneal the 2'-O-MOE modified oligonucleotide with its complementary RNA or DNA strand in a suitable buffer (e.g., phosphate-buffered saline).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex solution at 260 nm as the temperature is gradually increased.
-
Melting Curve: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.
4. Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binding between an oligonucleotide and its target.
Protocol:
-
Immobilization: Immobilize the target RNA or a biotinylated oligonucleotide onto a sensor chip surface (e.g., via streptavidin-biotin interaction).
-
Analyte Injection: Inject solutions of the 2'-O-MOE modified oligonucleotide at various concentrations over the sensor surface.
-
Signal Detection: The binding of the oligonucleotide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: Monitor the association and dissociation phases of the binding interaction in real-time.
-
Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka[8][9][10][11]. A lower Kd value indicates a higher binding affinity.
Cellular Uptake and Signaling Pathways
The cellular uptake of "free" 2'-O-MOE modified oligonucleotides (i.e., not formulated in a delivery vehicle) is a complex process mediated by interactions with cell surface proteins. This process, often referred to as gymnosis, involves endocytic pathways.
Once inside the cell, the ASO must escape from the endosomal compartment to reach its target mRNA in the cytoplasm or nucleus. This endosomal escape is a critical and often rate-limiting step for the activity of antisense oligonucleotides. The precise mechanisms of endosomal escape are still under active investigation.
Conclusion
The 2'-O-methoxyethyl modification represents a cornerstone of modern oligonucleotide therapeutics. Its ability to confer a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable pharmacokinetic profile has been instrumental in the successful development of antisense drugs. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and key experimental methodologies associated with 2'-O-MOE modifications, serving as a valuable resource for scientists and researchers dedicated to advancing the field of nucleic acid-based therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of oligonucleotide probe affinities using surface plasmon resonance: a means for mutational scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Analysis of oligonucleotide probe affinities using surface plasmon resonance : A means for mutational scanning [kth.diva-portal.org]
The Guardian of Stability: Unraveling the Role of 2'-O-Methoxyethyl (2'-O-MOE) Modification in Antisense Oligonucleotides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotide (ASO) therapeutics has marked a paradigm shift in the treatment of a wide array of diseases. Central to the success of these therapies is the chemical modification of the oligonucleotide backbone to enhance its drug-like properties. Among the most significant of these modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution on the ribose sugar. This second-generation modification has proven instrumental in overcoming the inherent instability of natural nucleic acids, thereby improving the pharmacokinetic and pharmacodynamic profile of ASO drugs. This technical guide delves into the core role of 2'-O-MOE in bolstering ASO stability, providing a comprehensive overview of its impact on nuclease resistance, thermal stability, and in vivo longevity, supplemented with detailed experimental protocols and illustrative diagrams.
The Achilles' Heel of Unmodified Oligonucleotides and the 2'-O-MOE Solution
Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, enzymes ubiquitous in plasma and tissues, rendering them therapeutically ineffective.[1] The primary mechanism of this degradation is enzymatic hydrolysis of the phosphodiester backbone. To counteract this, first-generation ASOs incorporated a phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur. While PS modification significantly enhances nuclease resistance, it can also lead to reduced binding affinity for the target RNA and potential off-target toxicities.[1]
The 2'-O-MOE modification addresses these limitations by adding a methoxyethyl group to the 2' position of the ribose sugar. This bulky addition provides a steric shield, effectively hindering the approach of nucleases and substantially increasing the ASO's resistance to degradation.[2][3] This enhanced stability is not just a theoretical advantage; it has been consistently demonstrated in various in vitro and in vivo studies.
Quantifying the Stability Enhancement of 2'-O-MOE ASOs
The stabilizing effect of the 2'-O-MOE modification can be quantified through several key parameters: nuclease resistance, thermal stability (melting temperature, Tm), and in vivo half-life.
Nuclease Resistance
In vitro studies have consistently shown that 2'-O-MOE modified ASOs exhibit significantly greater stability in the presence of nucleases compared to their unmodified or even first-generation PS-modified counterparts. For instance, studies conducted in various gastrointestinal and digestive tissue preparations have demonstrated a substantial improvement in the stability of 2'-O-MOE-modified oligonucleotides.[4] In vivo, this translates to a longer duration of action and reduced dosing frequency. A study in rats showed that while a PS oligodeoxynucleotide was completely metabolized to chain-shortened versions within 8 hours of intraduodenal administration, a fully 2'-O-MOE modified ASO remained completely stable with no measurable metabolites over the same period.[4]
| Parameter | Unmodified Oligonucleotide | Phosphorothioate (PS) ASO | 2'-O-MOE Modified ASO | Reference |
| In Vitro Stability (Gastrointestinal Tissue Homogenate) | Rapid Degradation | Partial Degradation | Substantial Improvement in Stability | [4] |
| In Vivo Stability (Rat Intraduodenal Admin., 8h) | Completely Degraded | Only Chain-Shortened Metabolites | Completely Stable | [4] |
| In Vitro Stability (Plasma) | Minutes | Hours | Days | [5][6] |
| In Vitro Stability (Liver Homogenate) | Rapid Degradation | Slower Degradation | Significantly Increased Stability | [6][7] |
Table 1: Comparative Stability of Different ASO Chemistries
Thermal Stability (Melting Temperature - Tm)
The 2'-O-MOE modification also enhances the thermal stability of the ASO-RNA duplex. The melting temperature (Tm) is the temperature at which 50% of the duplex dissociates, and a higher Tm indicates a stronger and more stable binding to the target RNA. The 2'-O-MOE modification locks the sugar pucker in an RNA-like C3'-endo conformation, which is favorable for A-form duplexes formed with RNA targets.[3] This pre-organization of the sugar moiety reduces the entropic penalty of binding, leading to a significant increase in Tm. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[3][8]
| Modification | ΔTm per Modification (°C) | Reference |
| 2'-O-Methyl (2'-OMe) | ~0.5 - 1.0 | [9] |
| 2'-O-Methoxyethyl (2'-O-MOE) | ~0.9 - 1.6 | [3][8] |
| 2'-Fluoro (2'-F) | ~2.0 - 5.0 | [9] |
| Locked Nucleic Acid (LNA) | ~4.0 - 8.0 | [8] |
Table 2: Impact of 2' Sugar Modifications on Thermal Stability (ΔTm)
In Vivo Half-Life and Pharmacokinetics
The enhanced nuclease resistance and binding affinity conferred by the 2'-O-MOE modification directly translate to a longer in vivo half-life.[3] This extended half-life allows for less frequent dosing, a significant advantage for patient compliance and convenience. Pharmacokinetic studies in rats have demonstrated that 2'-O-MOE-modified ASOs have favorable distribution profiles and are resistant to metabolism in both plasma and tissues.[5] The combination of a phosphorothioate backbone and 2'-O-MOE wings in a "gapmer" design has become a robust platform for ASO drug development, offering a balance of stability, efficacy, and tolerability.[10]
| ASO Chemistry | Plasma Half-Life (Distribution) | Elimination Half-Life | Reference |
| Phosphorothioate (PS) ODN | ~0.34 hours | ~52 hours | [11] |
| 2'-O-MOE Modified ASO | Distribution half-lives of 4-6 hours | Extends over a dozen days |
Table 3: Comparative Pharmacokinetics of ASOs in Rats
Experimental Protocols for Assessing ASO Stability
Detailed and reproducible experimental protocols are crucial for accurately evaluating the stability of ASO candidates. Below are representative methodologies for key stability assays.
Protocol 1: In Vitro ASO Stability Assay in Liver Homogenate
This assay simulates the metabolic environment of the liver, a primary site of ASO metabolism.
Materials:
-
Test ASO (e.g., 2'-O-MOE modified) and control ASOs (e.g., unmodified, PS-modified)
-
Rat or human liver homogenate (commercially available or prepared in-house)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Termination solution (e.g., high concentration of EDTA or proteinase K followed by organic extraction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver homogenate on ice. Dilute the homogenate to the desired concentration (e.g., 1 mg/mL) with ice-cold incubation buffer.
-
Incubation: Pre-warm the diluted homogenate at 37°C for 5 minutes. Initiate the reaction by adding the ASO to a final concentration of 1 µM.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately add the aliquot to the termination solution to stop enzymatic degradation.
-
Sample Processing: Precipitate proteins (e.g., with acetonitrile) and centrifuge to pellet the debris.
-
Analysis: Analyze the supernatant for the presence of the full-length ASO and any metabolites using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining full-length ASO against time to determine the degradation rate and half-life.
Protocol 2: Nuclease Resistance Assay using Snake Venom Phosphodiesterase (SVPD)
SVPD is a 3'-exonuclease commonly used to assess the stability of the 3'-end of an oligonucleotide.
Materials:
-
5'-radiolabeled or fluorescently labeled ASO
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2)
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled ASO, reaction buffer, and SVPD.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points, take aliquots of the reaction and quench the enzyme activity by adding gel loading buffer containing a chelating agent (e.g., EDTA).
-
Electrophoresis: Separate the degradation products by PAGE.
-
Visualization: Visualize the bands using autoradiography or fluorescence imaging.
-
Analysis: The disappearance of the full-length ASO band and the appearance of shorter fragments over time indicate the rate of degradation.
Protocol 3: Determination of Melting Temperature (Tm) by UV Spectrophotometry
This method measures the change in UV absorbance of an ASO-RNA duplex as it is heated, allowing for the determination of the Tm.
Materials:
-
ASO and its complementary RNA strand
-
Annealing buffer (e.g., saline-sodium citrate (B86180) (SSC) buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Duplex Formation: Mix equimolar amounts of the ASO and its complementary RNA in the annealing buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectrophotometer Setup: Place the duplex solution in a quartz cuvette and place it in the spectrophotometer.
-
Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Data Analysis: Plot the absorbance against temperature. The Tm is the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance plateau.
Visualizing the Impact of 2'-O-MOE Modification
Diagrams can effectively illustrate the structural and functional consequences of the 2'-O-MOE modification.
Figure 1: Steric Hindrance Provided by 2'-O-MOE Modification.
Figure 2: Experimental Workflow for ASO Stability Evaluation.
Conclusion
The 2'-O-methoxyethyl modification has been a cornerstone in the evolution of antisense oligonucleotide therapeutics. By significantly enhancing nuclease resistance, increasing thermal stability, and prolonging in vivo half-life, 2'-O-MOE has transformed ASOs from transient laboratory tools into viable and potent drugs. The continued exploration and understanding of such chemical modifications are paramount for the future development of safer and more effective oligonucleotide-based medicines. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers working to harness the full therapeutic potential of antisense technology.
References
- 1. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
The Dawn of a New Era in Antisense Technology: A Technical Guide to Second-Generation Modifications
For Researchers, Scientists, and Drug Development Professionals
The journey of antisense oligonucleotides (ASOs) from a theoretical concept to a powerful therapeutic modality has been marked by continuous innovation. The limitations of first-generation ASOs, primarily their susceptibility to nuclease degradation and modest binding affinity, spurred the development of a new class of chemically modified oligonucleotides. This guide provides an in-depth technical exploration of the discovery and core characteristics of second-generation antisense modifications, which have revolutionized the field and paved the way for numerous approved therapies.
The Rise of Second-Generation Antisense Modifications
First-generation ASOs, predominantly phosphorothioate (B77711) (PS)-modified DNA, represented a groundbreaking approach to gene silencing. However, their clinical utility was hampered by the need for high doses, leading to off-target effects and toxicity. The quest for more potent and safer ASOs led to the exploration of chemical modifications at the 2'-position of the ribose sugar, heralding the era of second-generation antisense technology. These modifications were engineered to enhance key properties:
-
Increased Nuclease Resistance: By sterically hindering the approach of nucleases, these modifications protect the ASO from degradation, prolonging its half-life in biological systems.
-
Enhanced Binding Affinity: The modifications pre-organize the sugar moiety into an RNA-like C3'-endo conformation, which is optimal for binding to the target RNA, leading to a more stable ASO-RNA duplex.
-
Reduced Toxicity: Improvements in potency and metabolic stability often translate to a better safety profile, as lower doses are required to achieve the desired therapeutic effect.
The most prominent and clinically successful second-generation modifications include 2'-O-methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt).
Key Second-Generation Modifications: A Comparative Overview
2'-O-Methoxyethyl (2'-MOE)
The 2'-O-methoxyethyl (2'-MOE) modification is one of the most widely used and well-characterized second-generation modifications. It involves the addition of a methoxyethyl group at the 2'-position of the ribose sugar. This modification strikes a balance between increased binding affinity, excellent nuclease resistance, and a favorable toxicity profile. ASOs incorporating 2'-MOE modifications typically exhibit a significant increase in melting temperature (Tm) of approximately 1.5°C per modification when hybridized to a complementary RNA strand[1].
Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a bicyclic nucleic acid analogue where the 2'-oxygen and 4'-carbon of the ribose ring are linked by a methylene (B1212753) bridge. This "locked" structure rigidly constrains the sugar pucker in the C3'-endo conformation, leading to an unprecedented increase in binding affinity for complementary RNA targets[2][3]. The increase in Tm per LNA modification can be as high as 2-8°C, making LNA-containing ASOs exceptionally potent[4]. However, the high affinity of LNAs has also been associated with a higher risk of hepatotoxicity in some cases[5].
Constrained Ethyl (cEt)
The constrained ethyl (cEt) modification is another bicyclic nucleic acid analogue that, like LNA, locks the ribose sugar in a C3'-endo conformation. It features a 2',4'-constrained ethyl bridge. ASOs with cEt modifications exhibit high binding affinity, comparable to or even exceeding that of LNA, coupled with exceptional nuclease resistance[4]. Importantly, cEt-modified ASOs have often demonstrated an improved toxicity profile compared to their LNA counterparts, making them a highly attractive third-generation chemistry.
Data Presentation: Quantitative Comparison of Second-Generation ASOs
The following tables summarize key quantitative data for representative second-generation ASOs, providing a basis for comparison.
Table 1: Pharmacokinetic Parameters of Approved Second-Generation ASO Drugs
| Drug Name (Modification) | Target | Indication | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |
| Mipomersen (2'-MOE) | Apolipoprotein B | Homozygous Familial Hypercholesterolemia | ~30 days[6][7][8] | 293 L[9] | 3.18 L/h[10] |
| Inotersen (2'-MOE) | Transthyretin | Hereditary Transthyretin Amyloidosis | ~1 month[9][10] | 293 L[9] | 3.18 L/h[10] |
| Volanesorsen (2'-MOE) | Apolipoprotein C-III | Familial Chylomicronemia Syndrome | >2 weeks[4][11] | 330 L[11] | Not specified |
Table 2: Comparative In Vitro Potency and Binding Affinity of Second-Generation ASOs
| ASO Modification | Target | Cell Line | IC50 | ΔTm per modification (°C) |
| 2'-MOE | PTEN | bEND | ~8 nM[12] | +1.5[1] |
| LNA | PTEN | bEND | ~8 nM[12] | +2 to +8[4] |
| S-cEt | PTEN | bEND | Not specified | Similar to LNA |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of second-generation antisense modifications.
Solid-Phase Oligonucleotide Synthesis
Objective: To synthesize chemically modified antisense oligonucleotides.
Principle: Solid-phase synthesis allows for the sequential addition of nucleotide monomers to a growing chain attached to an insoluble support, with excess reagents and by-products washed away at each step.
Materials:
-
Controlled Pore Glass (CPG) solid support
-
Phosphoramidite (B1245037) monomers (standard and 2'-modified)
-
Anhydrous acetonitrile
-
Activator (e.g., 5-ethylthiotetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine)
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation: Load the CPG solid support with the first nucleoside into the synthesis column. Prepare solutions of phosphoramidite monomers, activator, capping, and oxidizing reagents in anhydrous acetonitrile.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the next phosphoramidite monomer with the activator and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used).
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the phosphate backbone and nucleobases using a strong base solution at elevated temperature.
-
Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: Remove salts from the purified oligonucleotide and quantify its concentration using UV spectrophotometry at 260 nm.
Nuclease Stability Assay
Objective: To assess the resistance of modified ASOs to degradation by nucleases.
Principle: ASOs are incubated with a source of nucleases (e.g., serum, cell lysates, or purified nucleases), and the integrity of the ASO is monitored over time.
Materials:
-
Modified ASO and unmodified control oligonucleotide
-
Nuclease source: Fetal Bovine Serum (FBS), human serum, or purified exonucleases (e.g., snake venom phosphodiesterase for 3'-exonuclease activity)
-
Incubation buffer (e.g., Tris-HCl with MgCl2)
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Staining agent (e.g., SYBR Gold)
-
Gel imaging system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ASO (at a final concentration of ~1-5 µM) with the nuclease source (e.g., 50% FBS) in the appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction and immediately quench the nuclease activity by adding a gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).
-
PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, stain the gel with a fluorescent nucleic acid stain and visualize the bands using a gel imaging system. Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation and the half-life of the ASO.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of second-generation ASOs on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Second-generation ASOs at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ASO Treatment: Treat the cells with a range of concentrations of the ASO. Include a negative control (untreated cells) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the ASOs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ASO concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration of ASO that causes 50% inhibition of cell viability).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to second-generation antisense modifications.
Conclusion
The discovery and refinement of second-generation antisense modifications have been pivotal in transforming ASO technology from a research tool into a robust therapeutic platform. By systematically addressing the limitations of their predecessors, 2'-MOE, LNA, and cEt modifications have endowed ASOs with the drug-like properties necessary for clinical success. The enhanced nuclease resistance, increased binding affinity, and improved safety profiles of these second-generation ASOs have enabled the development of life-changing therapies for a range of diseases. As research continues, the principles learned from the development of these modifications will undoubtedly guide the design of even more sophisticated and effective antisense therapeutics in the future.
References
- 1. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. glenresearch.com [glenresearch.com]
- 4. protocols.io [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Oligonucleotide Handling & Stability [sigmaaldrich.com]
The Core Mechanism of 2'-O-Methoxyethyl Antisense Oligonucleotides in Gene Silencing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in gene silencing therapeutics. This in-depth guide elucidates the core mechanisms by which these chemically modified oligonucleotides achieve target-specific gene expression modulation, offering enhanced potency, stability, and a favorable safety profile compared to their predecessors. This document provides a technical overview for researchers, scientists, and drug development professionals, detailing the molecular interactions, experimental validation, and clinical applications of 2'-O-MOE ASOs.
The 2'-O-Methoxyethyl (2'-O-MOE) Modification: A Chemical Advancement
The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar in the oligonucleotide backbone. This chemical alteration is a cornerstone of second-generation ASO technology, conferring several advantageous properties that are critical for therapeutic efficacy.
Key Advantages of the 2'-O-MOE Modification:
-
Enhanced Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is optimal for binding to complementary RNA targets. This results in a significant increase in the thermal stability (Tm) of the ASO-mRNA duplex, with each 2'-O-MOE modification contributing an increase of approximately 0.9 to 1.6 °C.
-
Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This leads to a substantially longer half-life in plasma and tissues compared to unmodified oligonucleotides, allowing for less frequent dosing. The terminal plasma elimination half-life of 2'-O-MOE ASOs can range from 2 to 4 weeks.[1]
-
Improved Safety and Tolerability: Clinical data has demonstrated that 2'-O-MOE ASOs have a favorable safety profile. Advances in screening and design have led to improved tolerability, with a reduction in adverse events such as injection site reactions and flu-like symptoms compared to earlier ASO generations.[2]
-
Favorable Pharmacokinetics: 2'-O-MOE ASOs exhibit predictable pharmacokinetic profiles, with rapid absorption and distribution to tissues, followed by a slow elimination phase.[1] They are highly bound to plasma proteins, which limits renal excretion and facilitates tissue uptake.[1]
Core Mechanisms of Gene Silencing
2'-O-MOE ASOs primarily employ two distinct mechanisms to achieve gene silencing: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation. The specific mechanism is determined by the design of the ASO.
RNase H-Mediated Degradation: The "Gapmer" Design
The most common mechanism for target mRNA reduction by 2'-O-MOE ASOs is through the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To facilitate this, 2'-O-MOE ASOs are typically designed as "gapmers."
A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides, which is flanked by "wings" of 2'-O-MOE-modified nucleotides.
-
The DNA "Gap": This central region of unmodified DNA is crucial for RNase H recognition and activity. When the gapmer binds to its target mRNA, the DNA-RNA hybrid in the gap region serves as a substrate for RNase H.
-
The 2'-O-MOE "Wings": The flanking 2'-O-MOE modifications protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA. Importantly, the 2'-O-MOE modification itself does not support RNase H cleavage.
The process of RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO can be summarized as follows:
-
The ASO enters the cell and translocates to the nucleus or cytoplasm where the target mRNA resides.
-
The ASO binds with high specificity to its complementary sequence on the target mRNA.
-
The DNA "gap" of the ASO forms a DNA:RNA hybrid with the mRNA.
-
RNase H recognizes and binds to this hybrid duplex.
-
RNase H cleaves the phosphodiester backbone of the mRNA strand, leading to its degradation.
-
The intact ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of cleavage and potent gene silencing.
Steric Hindrance: Modulating RNA Function
Fully modified 2'-O-MOE ASOs, which lack a DNA gap, do not activate RNase H. Instead, they function through steric hindrance. By binding to a specific site on a pre-mRNA or mRNA molecule, these ASOs can physically block the binding of cellular machinery involved in RNA processing and translation.
Mechanisms of Steric Hindrance:
-
Splice Modulation: By binding to splice sites or splicing regulatory sequences (enhancers or silencers) on a pre-mRNA, a 2'-O-MOE ASO can prevent the spliceosome from accessing its target. This can lead to the exclusion of an exon (exon skipping), the inclusion of an intron, or the use of alternative splice sites, thereby altering the final protein product. Nusinersen (B3181795), a treatment for Spinal Muscular Atrophy (SMA), is a prime example of a splice-modulating 2'-O-MOE ASO.[3]
-
Translation Arrest: A 2'-O-MOE ASO can bind to the 5' untranslated region (UTR) or the start codon of an mRNA, physically blocking the assembly of the ribosomal machinery and thereby inhibiting protein translation.[3]
Quantitative Data on 2'-O-MOE ASO Properties
The following tables summarize key quantitative data that underscore the advantages of the 2'-O-MOE modification.
Table 1: Enhanced Binding Affinity of 2'-O-MOE Modified Oligonucleotides
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [4] |
| 2'-O-Methyl (2'-OMe) | +0.6 to +1.2 | [5] |
| 2'-Fluoro (2'-F) | +2.5 | [4] |
| Phosphorothioate (PS) | -0.5 | [1] |
Table 2: Nuclease Resistance and Pharmacokinetic Properties of 2'-O-MOE ASOs
| Parameter | 2'-O-MOE ASOs | First-Generation (Phosphorothioate) ASOs | Reference |
| Plasma Half-Life (t½) | 2-4 weeks (terminal elimination) | 40-60 hours | [1][6] |
| Tissue Half-Life | Several weeks (in humans) | Shorter, more rapid clearance | [7] |
| Nuclease Resistance | High | Moderate | [4][5] |
Table 3: In Vivo Potency of 2'-O-MOE ASOs in Animal Models
| ASO Target | Animal Model | ED50 (mg/kg) | Reference |
| PTEN | Mouse | ~9.5 | [8] |
| Survivin | Mouse | Not specified | |
| Tau | Mouse | Effective reduction observed | [9] |
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for the accurate assessment of 2'-O-MOE ASO activity. Below are outlines of key experimental protocols.
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation: Synthesize a target RNA oligonucleotide, typically labeled with a fluorescent dye (e.g., FAM) at the 5' end. Synthesize the complementary 2'-O-MOE gapmer ASO.
-
Hybridization: Anneal the labeled RNA and the ASO in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2) by heating to 95°C for 2 minutes, followed by gradual cooling to room temperature to form the RNA:ASO duplex.[10]
-
Enzyme Reaction: Initiate the cleavage reaction by adding recombinant human RNase H1 to the duplex solution. Incubate at 37°C for a defined period (e.g., 20 minutes).[11]
-
Reaction Quenching: Stop the reaction by adding a chelating agent such as EDTA to inactivate the Mg2+-dependent RNase H.[11]
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage products will appear as smaller, faster-migrating bands compared to the full-length RNA substrate. Quantify the cleavage efficiency by measuring the intensity of the cleaved and uncleaved bands.
In Vitro ASO Efficacy Assessment in Cultured Cells
This experiment determines the ability of a 2'-O-MOE ASO to reduce the expression of its target mRNA in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a multi-well format and grow to a desired confluency (typically 70-80%).
-
ASO Transfection: Prepare a transfection mix containing the 2'-O-MOE ASO and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.[12] Incubate the mixture at room temperature to allow for complex formation.
-
Cell Treatment: Add the transfection complexes to the cells and incubate for a specified duration (e.g., 24-48 hours). Include appropriate controls, such as a non-targeting control ASO and a mock transfection (transfection reagent only).[13]
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells using the ΔΔCt method.
In Vivo ASO Efficacy Assessment in Animal Models
This experiment evaluates the ability of a 2'-O-MOE ASO to reduce target mRNA and protein levels in a living organism.
Methodology:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) that expresses the target gene of interest.
-
ASO Administration: Administer the 2'-O-MOE ASO to the animals via a relevant route, such as subcutaneous (SC) or intravenous (IV) injection. Include a control group receiving a saline or a non-targeting control ASO. The dosing regimen will depend on the ASO's pharmacokinetic properties.
-
Tissue Collection: At the end of the study period, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor).
-
RNA and Protein Extraction: Homogenize the tissues and extract total RNA and protein.
-
Target mRNA Quantification: Analyze target mRNA levels in the tissues using qPCR as described in the in vitro protocol.
-
Target Protein Quantification: Analyze target protein levels using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the target mRNA and protein levels in the ASO-treated group to the control group to determine the in vivo efficacy.
Clinical Applications of 2'-O-MOE ASOs
The robust mechanism of action and favorable properties of 2'-O-MOE ASOs have led to the successful development and approval of several therapeutic drugs.
Table 4: Approved 2'-O-MOE ASO Drugs and their Mechanisms
| Drug Name (Brand Name) | Target | Mechanism of Action | Indication |
| Mipomersen (B10770913) (Kynamro) | Apolipoprotein B (ApoB) | RNase H-mediated degradation | Homozygous Familial Hypercholesterolemia |
| Inotersen (Tegsedi) | Transthyretin (TTR) | RNase H-mediated degradation | Hereditary Transthyretin Amyloidosis (hATTR) |
| Volanesorsen (Waylivra) | Apolipoprotein C-III (ApoC-III) | RNase H-mediated degradation | Familial Chylomicronemia Syndrome (FCS) |
| Nusinersen (Spinraza) | Survival Motor Neuron 2 (SMN2) pre-mRNA | Splice Modulation (Steric Hindrance) | Spinal Muscular Atrophy (SMA) |
Clinical Trial Data Summary:
-
Mipomersen: Clinical trials demonstrated significant reductions in LDL cholesterol and ApoB levels in patients with homozygous familial hypercholesterolemia.[5][14][15][16][17] The most common adverse events were injection site reactions and elevations in liver transaminases.[5][14]
-
Inotersen: In patients with hATTR, inotersen treatment slowed the progression of neuropathy and improved quality of life.[9][18][19][20][21] Thrombocytopenia and renal events were identified as key safety risks, which are manageable with regular monitoring.[19]
-
Volanesorsen: Clinical studies showed that volanesorsen robustly reduced triglyceride levels in patients with FCS.[3][22][23] Injection site reactions and a risk of thrombocytopenia were observed.[24]
-
Nusinersen: In patients with SMA, nusinersen demonstrated a significant improvement in motor function.[2][25][26][27][28] It has a favorable long-term benefit-risk profile, with the most common adverse events being related to the underlying disease or the administration procedure.[2][25]
Conclusion
2'-O-MOE modified antisense oligonucleotides have emerged as a powerful therapeutic platform for gene silencing. Their unique chemical properties confer enhanced stability, binding affinity, and a favorable safety profile, enabling the development of effective treatments for a range of genetic and metabolic diseases. The dual mechanisms of RNase H-mediated degradation and steric hindrance provide flexibility in targeting different aspects of gene expression. As our understanding of ASO technology continues to grow, we can anticipate the development of even more potent and specific 2'-O-MOE ASO-based therapies for a wider array of challenging diseases.
References
- 1. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalgenes.org [globalgenes.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Long-term efficacy and safety of mipomersen in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. Efficacy and safety of mipomersen, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Mipomersen: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genzyme and Isis Report Results of Two Phase 3 Trials of Mipomersen - Studies Meet Primary Endpoints with 36 and 37 Percent LDL-C Reductions in Severe Hypercholesterolemia and High-Risk Patients [bionity.com]
- 18. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. neurology.org [neurology.org]
- 21. researchgate.net [researchgate.net]
- 22. Akcea and Ionis Announce Positive Results from Pivotal Study of Volanesorsen in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 23. Assessment of efficacy and safety of volanesorsen for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: Volanesorsen in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and Safety of Volanesorsen (ISIS 304801): the Evidence from Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Final Phase 3 Study Data Show SPINRAZA® (nusinersen) Significantly Improved Motor Function in Children with Later-Onset Spinal Muscular Atrophy | Biogen [investors.biogen.com]
- 27. The Safety and Efficacy of Nusinersen in the Treatment of Spinal Muscular Atrophy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 28. smanewstoday.com [smanewstoday.com]
Thermodynamic Properties of 2'-O-Methoxyethyl-5-Methyluridine (2'-O-MOE-5MeU) Base Pairing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermodynamic properties associated with the base pairing of 2'-O-Methoxyethyl-5-Methyluridine (2'-O-MOE-5MeU), a critical modification in antisense oligonucleotide therapeutics. The inclusion of 2'-O-MOE modifications enhances the binding affinity, nuclease resistance, and overall therapeutic profile of oligonucleotides.[1][2] Understanding the thermodynamics of its base pairing is crucial for the rational design of potent and specific antisense drugs.
Core Data Presentation: Thermodynamic Parameters
While comprehensive thermodynamic data (ΔH°, ΔS°, and ΔG°) specifically for 2'-O-MOE-5MeU base pairing with adenine (B156593) remains elusive in publicly available literature, the melting temperature (Tm) of a closely related duplex containing 2'-O-MOE uridine (B1682114) (U) provides valuable insight. The 5-methyl group on the uracil (B121893) base is known to slightly increase the thermal stability of a duplex. Therefore, the following data for a 2'-O-MOE U:A duplex can be considered a conservative estimate for a 2'-O-MOE-5MeU:A duplex.
| Duplex Composition | Modification | Melting Temperature (Tm) (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| UOMOE14 / AOH14 | 2'-O-Methoxyethyl Uridine | 40[3] | Not Found | Not Found | Not Found |
| UOH14 / AOH14 | Unmodified RNA | 24[3] | Not Found | Not Found | Not Found |
Table 1: Experimentally determined melting temperature for a 14-mer RNA duplex containing fully modified 2'-O-MOE uridine paired with an unmodified adenine strand, compared to the unmodified RNA duplex. The introduction of the 2'-O-MOE modification significantly increases the thermal stability of the duplex.[3]
The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is favorable for A-form RNA duplexes, leading to increased binding affinity.[2][4] This modification has been shown to increase the melting temperature by approximately 0.9 to 1.6 °C per modification.[4]
Experimental Protocols
The determination of thermodynamic parameters for modified oligonucleotides is primarily achieved through two key experimental techniques: UV Melting and Isothermal Titration Calorimetry (ITC).
UV Melting Analysis
This method measures the change in UV absorbance of an oligonucleotide duplex as a function of temperature to determine its melting temperature (Tm).
Methodology:
-
Oligonucleotide Synthesis and Purification: The 2'-O-MOE-5MeU modified and complementary oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry and purified by high-performance liquid chromatography (HPLC).
-
Sample Preparation:
-
Single-stranded oligonucleotides are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The concentration of each strand is determined by measuring the absorbance at 260 nm at a high temperature (e.g., 85 °C) using their respective extinction coefficients.
-
Equimolar amounts of the complementary strands are mixed to form the duplex solution.
-
-
UV Melting Experiment:
-
The duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.
-
The sample is first heated to a high temperature (e.g., 95 °C) for a short period (e.g., 5 minutes) to ensure complete dissociation of the strands, followed by a slow cooling to a low temperature (e.g., 15 °C) to facilitate duplex formation.
-
A melting curve is generated by monitoring the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5 °C/min).
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve using specialized software that fits the data to a two-state model.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
The purified single-stranded oligonucleotides are extensively dialyzed against the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to ensure a precise match of buffer composition between the sample cell and the injection syringe.
-
The concentrations of the oligonucleotide solutions are accurately determined by UV-Vis spectrophotometry.
-
-
ITC Experiment:
-
The calorimeter is thoroughly cleaned and equilibrated at the desired experimental temperature.
-
The sample cell is filled with one oligonucleotide strand (the titrate), and the injection syringe is filled with the complementary strand (the titrant) at a concentration typically 10-15 times higher than the titrate.
-
A series of small, precise injections of the titrant into the sample cell are performed. The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection.
-
These integrated heats are then plotted against the molar ratio of titrant to titrate.
-
This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n) of the interaction.
-
The Gibbs free energy change (ΔG°) and the entropy change (ΔS°) are then calculated using the following equations:
-
ΔG° = -RT ln(Ka)
-
ΔG° = ΔH° - TΔS°
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the thermodynamic properties of 2'-O-MOE-5MeU base pairing.
Caption: Experimental workflow for thermodynamic analysis.
The following diagram illustrates the relationship between the experimentally determined parameters and the calculated thermodynamic values.
Caption: Relationship between thermodynamic parameters.
References
The Guardian Molecule: A Deep Dive into the Nuclease Resistance of 2'-O-Methoxyethyl Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of oligonucleotide therapeutics has heralded a new era in precision medicine. Central to the success of these therapies is the ability of synthetic oligonucleotides to resist degradation by endogenous nucleases, ensuring their delivery to and action at the target site. Among the arsenal (B13267) of chemical modifications developed to enhance oligonucleotide stability, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of modern antisense technology. This in-depth technical guide explores the core principles underlying the nuclease resistance of 2'-O-MOE modified oligonucleotides, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The Shielding Effect: Mechanism of 2'-O-MOE-Mediated Nuclease Resistance
The remarkable stability of 2'-O-MOE oligonucleotides stems from a combination of steric hindrance and conformational pre-organization imparted by the 2'-O-methoxyethyl group attached to the ribose sugar.[1][2] This modification effectively shields the phosphodiester backbone, the primary target of nuclease-mediated cleavage, from enzymatic attack.
The bulky 2'-O-MOE group provides a steric shield that physically obstructs the approach of nuclease enzymes to the vulnerable phosphodiester linkage.[2] Furthermore, the 2'-O-MOE modification favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA duplexes.[1] This pre-organization enhances the binding affinity of the oligonucleotide to its target RNA and contributes to a more rigid and stable helical structure that is less amenable to nuclease recognition and cleavage.
Quantifying Stability: A Comparative Look at Nuclease Resistance
The enhanced stability of 2'-O-MOE oligonucleotides has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative perspective on the nuclease resistance of various oligonucleotide modifications.
| Oligonucleotide Modification | Half-life in Rat Gastrointestinal Contents (8 hours) | Reference |
| Phosphorothioate (PS) ODN | Only chain-shortened metabolites recovered | [3] |
| Partially 2'-O-MOE Modified (PS backbone) | ~50% intact | [3] |
| Fully 2'-O-MOE Modified (PO backbone) | Completely stable | [3] |
| Fully 2'-O-MOE Modified (PS backbone) | Completely stable | [3] |
Table 1: In Vivo Presystemic Stability of Modified Oligonucleotides in Rats. This table illustrates the significant improvement in stability against gastrointestinal nucleases conferred by the 2'-O-MOE modification.
| Oligonucleotide Modification | Relative Nuclease Resistance (vs. Unmodified DNA) | Reference |
| 2'-O-Methyl (2'-OMe) | Increased | [1] |
| 2'-O-Methoxyethyl (2'-MOE) | Superior to 2'-OMe | [1] |
| 2',4'-Constrained 2'-O-MOE (cMOE) | >100-fold increase in half-life in a snake venom phosphodiesterase assay compared to MOE-RNA and LNA | [4] |
Table 2: Relative In Vitro Nuclease Resistance of Different 2'-Sugar Modifications. This table highlights the superior nuclease resistance of 2'-O-MOE and its constrained analogs compared to other second-generation modifications.
Experimental Corner: Protocols for Assessing Nuclease Resistance
The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. Below are detailed methodologies for key experiments used to quantify the stability of 2'-O-MOE oligos.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, mimicking the in vivo environment.
Protocol:
-
Oligonucleotide Preparation: Prepare a stock solution of the 2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified) in nuclease-free water.
-
Incubation: Mix the oligonucleotide solution with fresh human or animal serum (e.g., fetal bovine serum) to a final concentration of 50-90% serum. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA and formamide) and immediately freezing the samples.
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Gold) or by using 5'-radiolabeled oligos and autoradiography.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point using densitometry. Calculate the half-life (t1/2) of the oligonucleotide in serum.
Tissue Homogenate Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases from specific tissues.
Protocol:
-
Tissue Homogenate Preparation:
-
Harvest fresh tissue (e.g., liver, kidney) from an animal model.
-
Wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Homogenize the tissue in a suitable lysis buffer on ice using a mechanical homogenizer.[5]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Incubation: Add the 2'-O-MOE modified oligonucleotide to the tissue homogenate and incubate at 37°C.
-
Sample Collection and Analysis: Follow steps 3-6 of the Serum Stability Assay protocol to analyze oligonucleotide degradation and determine the half-life in the specific tissue.
RNase H-Mediated Cleavage Assay
This assay is crucial for "gapmer" antisense oligonucleotides that are designed to recruit RNase H to cleave the target RNA. The 2'-O-MOE "wings" of the gapmer protect the internal DNA "gap" from nuclease degradation while the gap itself allows for RNase H activity.
Protocol:
-
Substrate Preparation: Synthesize a target RNA molecule, which can be radiolabeled or fluorescently tagged for detection.
-
Hybridization: Anneal the 2'-O-MOE gapmer oligonucleotide to the target RNA by heating the mixture to 90-95°C for a few minutes and then allowing it to cool slowly to room temperature.
-
Enzymatic Reaction: Add recombinant RNase H to the reaction mixture containing the hybridized oligo-RNA duplex. Incubate at 37°C.
-
Time Points and Quenching: Take aliquots at different time points and stop the reaction with an EDTA-containing buffer.
-
Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.
-
Quantification: Quantify the amount of cleaved RNA at each time point to determine the rate of RNase H-mediated cleavage.[6][7]
Visualizing the Mechanisms: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to 2'-O-MOE oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. synoligo.com [synoligo.com]
- 3. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthesis and Properties of 2'-O-Methoxyethyl (2'-O-MOE) Modified Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of 2'-O-methoxyethyl (2'-O-MOE) modification represents a significant milestone in the development of oligonucleotide therapeutics. As a cornerstone of second-generation antisense technology, 2'-O-MOE modifications have endowed nucleic acid-based drugs with enhanced properties, leading to several FDA-approved therapies. This technical guide provides an in-depth exploration of the synthesis, biophysical and biochemical properties, and mechanism of action of 2'-O-MOE modified nucleosides, offering valuable insights for researchers and professionals in the field of drug development.
Key Properties and Advantages
The strategic placement of a methoxyethyl group at the 2' position of the ribose sugar imparts a range of favorable characteristics to oligonucleotides. These modifications are instrumental in overcoming the inherent limitations of unmodified nucleic acids for therapeutic applications.
Enhanced Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo pucker conformation, which is characteristic of an A-form RNA-like duplex.[1][2][3] This conformational rigidity enhances the thermodynamic stability of the duplex formed with a complementary RNA target, resulting in a significant increase in binding affinity.[3][4][5]
Superior Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[3][6][7] This increased resistance to enzymatic degradation extends the in vivo half-life of the oligonucleotide, a critical factor for therapeutic efficacy.[8][9]
Favorable Pharmacokinetic Profile: Oligonucleotides incorporating 2'-O-MOE modifications have demonstrated favorable pharmacokinetic properties, including good tissue distribution and a lack of substantial alterations in plasma clearance when combined with a phosphorothioate (B77711) backbone.[8][9][10]
Reduced Toxicity: Compared to first-generation phosphorothioate oligonucleotides, 2'-O-MOE modifications have been associated with a better safety profile, including reduced non-specific protein binding and lower pro-inflammatory effects.[7][8][11] Chronic toxicity assessments have shown that 2'-O-MOE antisense oligonucleotides have tolerability profiles suitable for long-term administration.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative properties of 2'-O-MOE modified oligonucleotides based on available data.
| Property | Quantitative Value | Reference |
| Thermal Stability (ΔTm) | +0.9 to +1.6 °C per modification | [3] |
| In Vitro Potency | >20-fold increase compared to first-generation ASOs | [14] |
| In Vivo Potency | Up to 5-fold increase in target mRNA reduction in mouse liver (compared to some MOE ASOs) | [14] |
Table 1: Biophysical and In Vivo Potency of 2'-O-MOE Modifications.
| Property | Observation | Reference |
| Plasma Clearance | Dominated by tissue distribution; not substantially altered with a phosphorothioate backbone. | [9] |
| Excretion | Less than 10% of administered dose excreted in urine or feces over 24 hours (with PS backbone). | [9] |
| Metabolism | Resistant to nuclease metabolism in plasma and tissue. | [9] |
| Protein Binding | Highly bound to plasma proteins (with phosphorothioate backbone). | [9] |
| Toxicity | Generally well-tolerated with minimal to mild proinflammatory effects at therapeutic doses. | [8][12] |
Table 2: Pharmacokinetic and Toxicological Profile of 2'-O-MOE Modified Oligonucleotides.
Synthesis of 2'-O-MOE Nucleosides and Oligonucleotides
The synthesis of 2'-O-MOE modified oligonucleotides is a multi-step process that begins with the chemical synthesis of the modified nucleoside, followed by its conversion to a phosphoramidite (B1245037) building block, and finally, solid-phase oligonucleotide synthesis.
Chemical Synthesis of 2'-O-MOE Nucleosides
A common synthetic strategy for 2'-O-MOE-L-uridine involves the use of L-arabinose as a starting material. The key steps include the formation of an aminooxazoline intermediate, followed by cyclization to yield an anhydro-L-uridine. The crucial 2'-O-methoxyethyl group is then introduced via a ring-opening reaction of the anhydro-nucleoside with 2-methoxyethanol (B45455).[15][16]
Caption: Synthesis of 2'-O-MOE-L-uridine.
Synthesis of 2'-O-MOE Phosphoramidites
To be incorporated into an oligonucleotide, the 2'-O-MOE nucleoside must be converted into a phosphoramidite. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[15]
Caption: Synthesis of 2'-O-MOE Phosphoramidite.
Solid-Phase Oligonucleotide Synthesis
2'-O-MOE phosphoramidites are then used in standard automated solid-phase oligonucleotide synthesis. The process involves a cycle of deblocking, coupling, capping, and oxidation to build the desired oligonucleotide sequence on a solid support.[17][18]
Mechanism of Action: The "Gapmer" Design
A predominant application of 2'-O-MOE modifications is in the design of "gapmer" antisense oligonucleotides (ASOs).[7][19] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by 2'-O-MOE modified "wings."[7][19] This design leverages the beneficial properties of both DNA and the 2'-O-MOE modification.
The 2'-O-MOE wings provide increased binding affinity to the target mRNA and protect the ASO from nuclease degradation.[14][19] The central DNA gap, upon hybridization to the target mRNA, forms a DNA:RNA duplex that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such duplexes.[7][20][21] This targeted degradation of the mRNA leads to the downregulation of the corresponding protein.
Caption: Mechanism of Action of 2'-O-MOE Gapmer ASOs.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of 2'-O-MOE modified nucleosides and oligonucleotides.
Synthesis of 2'-O-(2-Methoxyethyl)-L-uridine
Objective: To synthesize the 2'-O-MOE modified uridine (B1682114) nucleoside.
Methodology:
-
A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux for 2 hours.
-
After cooling to room temperature, O²,2'-anhydro-L-uridine (0.22 mmol) is added.
-
The mixture is refluxed for 48 hours.
-
After cooling, the mixture is crushed and co-evaporated with methanol (B129727) three times.
-
The crude product is purified by column chromatography (5% MeOH/CH₂Cl₂) to yield 2'-O-(2-methoxyethyl)-L-uridine.[15]
Oligonucleotide Synthesis and Purification
Objective: To synthesize a 2'-O-MOE modified oligonucleotide using phosphoramidite chemistry.
Methodology:
-
Oligonucleotide synthesis is performed on an automated DNA/RNA synthesizer using 2'-O-MOE phosphoramidites and a solid support.
-
Standard phosphoramidite chemistry cycles of detritylation, coupling, capping, and oxidation are used.
-
For phosphorothioate linkages, a sulfurization step is performed instead of oxidation.
-
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide (B78521) and/or methylamine).
-
The crude oligonucleotide is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
The purity and identity of the final product are confirmed by mass spectrometry.[16][22]
Thermal Denaturation (Tm) Analysis
Objective: To determine the melting temperature (Tm) of a duplex formed by a 2'-O-MOE modified oligonucleotide and its complementary RNA target.
Methodology:
-
The 2'-O-MOE oligonucleotide and its complementary RNA strand are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The absorbance of the solution at 260 nm is monitored as a function of temperature using a UV-visible spectrophotometer equipped with a temperature controller.
-
The temperature is ramped from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate.
-
The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the midpoint of the melting curve (absorbance vs. temperature).[20]
Nuclease Stability Assay
Objective: To assess the resistance of a 2'-O-MOE modified oligonucleotide to nuclease degradation.
Methodology:
-
The 2'-O-MOE oligonucleotide is incubated in a solution containing a nuclease, such as snake venom phosphodiesterase or fetal bovine serum, at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
The reaction is quenched at each time point (e.g., by adding EDTA or heating).
-
The integrity of the oligonucleotide in each aliquot is analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or HPLC.
-
The percentage of intact oligonucleotide remaining at each time point is quantified to determine the degradation rate.[6][15]
In Vitro Antisense Activity Assay
Objective: To evaluate the ability of a 2'-O-MOE gapmer ASO to reduce the expression of a target mRNA in cultured cells.
Methodology:
-
Cells expressing the target gene are seeded in multi-well plates.
-
The cells are transfected with the 2'-O-MOE ASO using a suitable transfection reagent.
-
After a defined incubation period (e.g., 24-48 hours), the cells are harvested.
-
Total RNA is extracted from the cells.
-
The level of the target mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
The mRNA levels in ASO-treated cells are compared to those in control cells (e.g., untreated or treated with a mismatch control oligonucleotide) to determine the percentage of mRNA reduction.[21][23]
Caption: Experimental Workflow for 2'-O-MOE ASO Development.
Conclusion
The 2'-O-methoxyethyl modification has proven to be a robust and versatile tool in the development of oligonucleotide therapeutics. Its ability to confer high binding affinity, exceptional nuclease resistance, and a favorable safety profile has been instrumental in the success of several antisense drugs. A thorough understanding of the synthesis, properties, and mechanisms of action of 2'-O-MOE modified nucleosides is essential for the continued innovation and development of next-generation nucleic acid-based medicines. This guide provides a comprehensive overview to aid researchers and drug developers in their efforts to harness the full potential of this powerful chemical modification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. syngenis.com [syngenis.com]
- 5. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 6. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. microsynth.com [microsynth.com]
- 20. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 23. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
function of 5-methyluridine in modified oligonucleotides
An In-depth Technical Guide on the Function of 5-Methyluridine (B1664183) in Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutic and diagnostic development. Among these, 5-methyluridine (m5U), a naturally occurring modification found in various RNA species, plays a pivotal role. Its inclusion in synthetic oligonucleotides imparts a range of desirable biophysical and biological properties. This technical guide provides a comprehensive overview of the core functions of 5-methyluridine, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Functions of 5-Methyluridine Modification
The addition of a methyl group at the C5 position of the uracil (B121893) base confers significant advantages to synthetic oligonucleotides, primarily by enhancing their stability, modulating their interaction with the host immune system, and improving their overall performance in biological systems.
Enhanced Duplex Stability
The methyl group of 5-methyluridine improves base stacking interactions within a nucleic acid duplex. This modification helps to exclude water molecules from the duplex, leading to a more stable structure.[1] The increased stability is reflected in a higher melting temperature (Tm), which is the temperature at which 50% of the oligonucleotide is dissociated from its complementary strand.[2] An increase in Tm is crucial for applications requiring high-affinity binding under physiological conditions, such as in antisense oligonucleotides and diagnostic probes.[3] Each substitution of uridine (B1682114) with 5-methyluridine can increase the melting temperature.[1][4]
Increased Nuclease Resistance
A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases.[5][6][7][8] Modifications to the oligonucleotide backbone or individual nucleosides can significantly enhance their resistance to these enzymes.[5][7] 5-methyluridine, often in combination with other modifications like 2'-O-methylation or phosphorothioate (B77711) linkages, contributes to the protection of oligonucleotides from both exonucleases and endonucleases.[3][5] This increased stability prolongs the half-life of the oligonucleotide, thereby enhancing its therapeutic potential.[5]
Modulation of Innate Immune Response
Unmodified single-stranded RNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering an inflammatory response. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5.[9][10] Activation of these receptors leads to the production of type I interferons and other pro-inflammatory cytokines, which can cause adverse effects and reduce the translational efficacy of mRNA-based therapeutics.[11][12][13]
The incorporation of modified nucleosides, including 5-methyluridine and 5-methylcytidine (B43896), is a key strategy to dampen this immune response.[9][11][12][14][15][16][17] These modifications can alter the RNA structure, preventing its recognition by PRRs.[9][17] This "immune-stealthing" property is critical for the success of mRNA vaccines and therapeutics, as it allows for higher doses to be administered with reduced reactogenicity, leading to more robust and prolonged protein expression.[11][12][15]
Applications of 5-Methyluridine in Modified Oligonucleotides
The beneficial properties of 5-methyluridine have led to its widespread use in various oligonucleotide-based technologies.
-
Antisense Oligonucleotides (ASOs): In ASOs, 5-methyluridine is incorporated to increase duplex stability with the target mRNA and enhance nuclease resistance, improving the overall efficacy of gene silencing.[3][18]
-
siRNA: The inclusion of 5-methyluridine in small interfering RNAs can improve their thermal stability and resistance to degradation, contributing to more potent and durable RNA interference.[18][19]
-
mRNA Vaccines and Therapeutics: 5-methyluridine, along with other modifications like N1-methylpseudouridine and 5-methylcytidine, has been instrumental in the development of mRNA vaccines.[14][15][20] It significantly reduces the innate immunogenicity of the mRNA molecule and enhances its translation efficiency.[15][16]
-
Diagnostic Probes: The increased thermal stability conferred by 5-methyluridine improves the specificity and sensitivity of hybridization-based diagnostic probes used in techniques like polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH).[3]
Quantitative Data on the Effects of 5-Methyluridine
The following tables summarize the quantitative impact of 5-methyluridine modification on key oligonucleotide properties.
Table 1: Effect of 5-Methyluridine on Duplex Thermal Stability (Tm)
| Modification | Change in Melting Temperature (ΔTm) per substitution (°C) | Reference Sequence Context |
| 5-Methyluridine (m5U) | ~ +0.5 | DNA:RNA duplex |
| 5-Methyl-2'-O-methyluridine | Additive stabilizing effects | DNA:RNA duplex |
| 5-Methylcytosine (m5C) | ~ +1.3 | DNA:DNA duplex[1][4] |
Note: The exact ΔTm can vary depending on the sequence context, salt concentration, and the number of modifications.
Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides
| Modification | Nuclease Type | Fold Increase in Half-life (vs. Unmodified) |
| 5-Substituted Uridine Analogs | 3'-Exonuclease | Up to 240x |
| 5-Substituted Uridine Analogs | Endonuclease | Up to 24x |
| Phosphorothioate (PS) linkages | 3'- and 5'-Exonucleases | Substantial increase |
| 2'-O-Methyl (2'OMe) | Endonucleases and Exonucleases | Significant increase |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of oligonucleotides containing 5-methyluridine.
Protocol 1: Solid-Phase Synthesis of 5-Methyluridine-Modified Oligonucleotides
This protocol outlines the standard procedure for automated solid-phase synthesis using phosphoramidite (B1245037) chemistry.
-
Preparation:
-
The desired 5-methyluridine phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the recommended concentration.
-
Standard DNA or RNA phosphoramidites and synthesis reagents are loaded onto an automated DNA/RNA synthesizer.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: The 5-methyluridine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification: The crude oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[21][22]
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or Capillary Electrophoresis (CE).[22]
Protocol 2: Thermal Denaturation Analysis (Tm Measurement)
This protocol describes the determination of oligonucleotide duplex melting temperature using a UV-Vis spectrophotometer equipped with a temperature controller.[23][24]
-
Sample Preparation:
-
The purified 5-methyluridine-modified oligonucleotide and its complementary strand are dissolved in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The final concentration of the duplex is typically in the range of 1-5 µM.
-
-
Annealing: The sample is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
Data Acquisition:
-
The sample is placed in a quartz cuvette in the spectrophotometer.
-
The absorbance at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5-1°C/minute).[23]
-
-
Data Analysis:
-
A melting curve of absorbance vs. temperature is generated.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[2]
-
Protocol 3: Nuclease Degradation Assay
This protocol provides a method for evaluating the stability of modified oligonucleotides in the presence of nucleases.
-
Reaction Setup:
-
Incubation: The reaction mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).[25]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA) and heating to 95°C for 5 minutes.[25]
-
Analysis:
-
The samples are analyzed by denaturing PAGE or HPLC to separate the intact oligonucleotide from its degradation products.
-
The amount of intact oligonucleotide remaining at each time point is quantified by densitometry (for gels) or by integrating the peak area (for HPLC).
-
-
Half-life Calculation: The data are plotted as the percentage of intact oligonucleotide versus time, and the half-life (the time at which 50% of the oligonucleotide is degraded) is calculated.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to 5-methyluridine-modified oligonucleotides.
Caption: Innate immune recognition of unmodified vs. 5-methyluridine modified RNA.
Caption: Experimental workflow for modified oligonucleotide synthesis and analysis.
Caption: Functional consequences of 5-methyluridine modification in oligonucleotides.
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 3. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]
- 4. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 5. benchchem.com [benchchem.com]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. idtdna.com [idtdna.com]
- 8. synoligo.com [synoligo.com]
- 9. The Emerging Role of RNA Modifications in the Regulation of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Incorporation of 5-methylcytidine alleviates RIG-I-mediated innate immune responses to a self-amplifying RNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of 5 methylcytidine alleviates innate immune response to self-amplifying RNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Sandwalk: Using modified nucleotides to make mRNA vaccines [sandwalk.blogspot.com]
- 15. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 16. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. custombiotech.roche.com [custombiotech.roche.com]
- 18. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 23. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 24. Solutions for Oligonucleotide Drug Analysis | Separation Science [sepscience.com]
- 25. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
The Core Science of 2'-O-Alkoxyalkyl Substitutions in Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotides (ASOs) has marked a new era in therapeutic intervention, allowing for the targeted modulation of gene expression. Central to the success of this modality is the chemical modification of the oligonucleotide backbone to enhance its drug-like properties. Among the most significant of these are the second-generation 2'-O-alkoxyalkyl substitutions on the ribose sugar moiety. This technical guide provides an in-depth exploration of the foundational research, experimental methodologies, and critical data associated with these pivotal modifications, with a primary focus on the widely adopted 2'-O-methoxyethyl (2'-MOE) substitution and its analogs.
Introduction to 2'-O-Alkoxyalkyl Modifications
First-generation ASOs, composed of phosphorothioate (B77711) (PS)-modified DNA, demonstrated the potential of antisense technology but were hampered by lower binding affinity to target RNA and susceptibility to nuclease degradation. The introduction of 2'-O-alkoxyalkyl modifications, a hallmark of second-generation ASOs, addressed these limitations by conferring enhanced properties crucial for therapeutic efficacy.[1][2] These modifications involve the substitution of the 2'-hydroxyl group of the ribose sugar with an alkoxyalkyl chain.
The most prevalent 2'-O-alkoxyalkyl modification is 2'-O-methoxyethyl (2'-MOE).[2][3] ASOs incorporating 2'-MOE modifications exhibit increased resistance to nuclease degradation, enhanced binding affinity to complementary RNA, and a reduction in nonspecific protein binding, which can mitigate toxicity.[2] The success of the 2'-MOE modification is evidenced by its incorporation into several FDA-approved ASO drugs.[4] Other notable 2'-O-alkoxyalkyl and related 2'-O-modifications include 2'-O-methyl (2'-OMe), 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA), and 2'-O-allyl, each with its own distinct profile of properties.[5]
Impact of 2'-O-Alkoxyalkyl Modifications on ASO Properties: A Quantitative Overview
The primary advantages of 2'-O-alkoxyalkyl substitutions are quantifiable and essential for the rational design of ASO therapeutics. These properties include enhanced binding affinity, increased nuclease resistance, and improved in vivo potency.
Binding Affinity to Target RNA
The binding affinity of an ASO to its target mRNA is a critical determinant of its potency. This is often measured by the change in melting temperature (ΔTm) of the ASO-RNA duplex per modification. A higher Tm indicates a more stable duplex.
| Modification | ΔTm per Modification (°C) | Reference(s) |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | [3] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-MOE | [3] |
| 2'-Fluoro (2'-F) | +2.5 | [3] |
| 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) | Similar to 2'-MOE | [5] |
| 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) | +2.0 (as a diester) | [6] |
Nuclease Resistance
The stability of ASOs in biological fluids is paramount for their therapeutic effect. 2'-O-alkoxyalkyl modifications significantly enhance resistance to degradation by endo- and exonucleases.
| Modification | Nuclease Resistance Profile | Reference(s) |
| 2'-O-Methoxyethyl (2'-MOE) | High resistance to nuclease degradation. | [2] |
| 2'-O-Methyl (2'-OMe) | Increased nuclease resistance. | [7] |
| 2'-O-Allyl | Completely resistant to DNA- and RNA-specific nucleases. | |
| 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) | Superior metabolic stability in mice compared to first-generation ASOs. | [6][8] |
In Vitro and In Vivo Potency
The culmination of enhanced binding affinity and nuclease resistance is an improvement in the biological activity of the ASO. This is often assessed by the concentration required to achieve a 50% reduction in target mRNA (IC50) in cell culture or the effective dose for 50% target reduction in vivo (ED50).
| ASO Modification | Target | Model | Potency Metric | Value | Reference(s) |
| 2'-O-MOE | PTEN mRNA | In vitro (cell culture) | IC50 | Similar to 2'-O-NMA | [5] |
| 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) | PTEN mRNA | In vitro (cell culture) | IC50 | Similar to 2'-O-MOE | [5] |
| 2'-O-MOE | PTEN mRNA | In vivo (mice) | ED50 | Dose-dependent reduction | [5] |
| 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) | PTEN mRNA | In vivo (mice) | ED50 | Dose-dependent reduction, similar to 2'-O-MOE | [5] |
| 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) | ICAM-1 Protein | In vitro (HUVEC cells) | IC50 | 1.8 nM | [8] |
| Short ASOs with 2'-O-MOE and LNA elements | Various | In vivo (animals) | ED50 | ~2-5 mg/kg | [9] |
Core Experimental Protocols
The evaluation of 2'-O-alkoxyalkyl modified ASOs relies on a suite of standardized experimental procedures. This section provides detailed methodologies for key experiments.
Solid-Phase Synthesis of 2'-O-Alkoxyalkyl Modified Oligonucleotides
The synthesis of ASOs is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry.[10][11]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
5'-O-DMT-2'-O-alkoxyalkyl-N-acyl-nucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidites.
-
Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (e.g., iodine in THF/water/pyridine).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) and methylamine).
-
Automated DNA/RNA synthesizer.
Protocol:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleoside using the deblocking agent to expose the 5'-hydroxyl group. The amount of released trityl cation is quantified to determine coupling efficiency.[12]
-
Coupling: The next 2'-O-alkoxyalkyl modified phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is typically used.[12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) or phosphorothioate triester using the oxidizing agent. For phosphorothioate linkages, a sulfurizing agent is used instead of an iodine-based oxidizer.
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution (e.g., at 60°C for 1.5 hours).[12]
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
Thermal Melting (Tm) Analysis
Tm is determined by monitoring the change in UV absorbance of an ASO-RNA duplex as a function of temperature.[13]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
Purified ASO and complementary RNA strand.
Protocol:
-
Sample Preparation: Prepare solutions of the ASO and its complementary RNA in annealing buffer to a final concentration of, for example, 3 µM each.
-
Annealing: Mix equal volumes of the ASO and RNA solutions. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Data Acquisition: Place the annealed sample in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) at a controlled rate (e.g., 1°C/minute).[14]
-
Tm Determination: The melting temperature is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the sigmoidal melting curve. The Tm can be precisely determined by calculating the maximum of the first derivative of the melting curve.[15]
Nuclease Resistance Assay in Serum
This assay assesses the stability of ASOs in the presence of nucleases found in serum.[16]
Materials:
-
Fetal bovine serum (FBS) or human serum.
-
Purified ASO.
-
Loading dye.
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
-
Incubator at 37°C.
Protocol:
-
Incubation: Prepare a solution of the ASO in 50% FBS (e.g., 50 pmol of ASO in a 10 µL final volume).[16]
-
Time Course: Incubate the samples at 37°C. At various time points (e.g., 0, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h), take an aliquot of the reaction and mix it with an equal volume of loading dye to stop the reaction. Store the samples at -20°C.[16]
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, visualize the oligonucleotide bands using a suitable staining method (e.g., SYBR Gold) or autoradiography if the ASO is radiolabeled.
-
Analysis: The disappearance of the full-length ASO band over time indicates degradation. The half-life of the ASO can be calculated by quantifying the band intensity at each time point.
In Vitro ASO Transfection and Activity Assay
This protocol describes the delivery of ASOs into cultured cells to assess their ability to knockdown a target mRNA.
Materials:
-
HeLa cells or other suitable cell line.
-
Cell culture medium and supplements.
-
ASO targeting the gene of interest and a non-targeting control ASO.
-
Cationic lipid transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
Protocol:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Complex Formation: For each well, dilute the ASO and the cationic lipid reagent separately in serum-free medium. Combine the diluted ASO and lipid solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of ASO-lipid complexes.[17]
-
Transfection: Add the ASO-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C for 24 to 72 hours.
-
RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA. Perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene. The percentage of mRNA knockdown is calculated by comparing the target mRNA levels in ASO-treated cells to those in control-treated cells.[18]
In Vivo ASO Efficacy Testing in Animal Models
This protocol outlines a general procedure for evaluating the in vivo activity of ASOs in mice.
Materials:
-
BALB/c mice or other appropriate strain.
-
ASO formulated in sterile saline.
-
Syringes and needles for administration.
-
Anesthesia and surgical tools for tissue collection.
-
Reagents for RNA extraction and qRT-PCR.
Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
ASO Administration: Administer the ASO to the mice via an appropriate route, such as subcutaneous or intraperitoneal injection. Dosing regimens can vary, for example, a single dose or multiple doses over a period of time.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the target tissues (e.g., liver).
-
RNA Analysis: Extract total RNA from the collected tissues and perform qRT-PCR to determine the level of target mRNA knockdown as described for the in vitro assay.[18]
-
Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study. At the end of the study, collect blood for analysis of liver enzymes (e.g., ALT, AST) and other toxicity markers.[5]
RNase H Cleavage Assay
This assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
RNA:DNA duplex substrate (radiolabeled or fluorescently labeled RNA annealed to the ASO).
-
Recombinant RNase H.
-
RNase H reaction buffer.
-
0.5 M EDTA to stop the reaction.
-
PAGE equipment.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the RNA:DNA duplex, RNase H reaction buffer, and nuclease-free water.[19][20]
-
Enzyme Addition: Add RNase H to the reaction mixture to a final concentration of, for example, 5 units per 100 µL reaction.[19][20]
-
Incubation: Incubate the reaction at 37°C for 20 minutes.[19][20]
-
Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.[19][20]
-
Analysis: Analyze the reaction products by denaturing PAGE and visualize the cleavage products by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates RNase H-mediated cleavage.
Visualizing Key Pathways and Workflows
ASO Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for many gapmer ASOs is the recruitment of RNase H to the ASO:mRNA duplex, leading to the cleavage of the target mRNA.
Caption: RNase H-mediated degradation pathway for gapmer ASOs.
Experimental Workflow for ASO Evaluation
The preclinical evaluation of a novel 2'-O-alkoxyalkyl modified ASO follows a structured workflow from synthesis to in vivo testing.
Caption: Preclinical evaluation workflow for 2'-O-alkoxyalkyl ASOs.
Structure-Activity Relationship Logic
The chemical modifications of ASOs directly influence their biological properties, creating a clear logical relationship.
Caption: Structure-activity relationship for 2'-O-alkoxyalkyl ASOs.
Conclusion
The development of 2'-O-alkoxyalkyl substitutions, particularly 2'-O-methoxyethyl, has been a cornerstone in the advancement of antisense technology from a research tool to a powerful therapeutic platform. The enhanced binding affinity, superior nuclease resistance, and favorable toxicity profiles conferred by these modifications have enabled the creation of potent and durable ASO drugs. A thorough understanding of the foundational chemistry, the quantitative impact on oligonucleotide properties, and the rigorous experimental methodologies for their evaluation is essential for researchers and drug developers seeking to harness the full potential of antisense therapeutics. As research continues to explore novel 2' modifications, the principles and techniques outlined in this guide will remain fundamental to the continued innovation in this exciting field.
References
- 1. Gene transfection into HeLa cells by vesicles containing cationic peptide lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. agilent.com [agilent.com]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. aumbiotech.com [aumbiotech.com]
- 19. neb.com [neb.com]
- 20. neb.com [neb.com]
Exploring the Hydrophobicity of 2'-O-Methoxyethyl Modifications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oligonucleotide therapeutics, chemical modifications are paramount to enhancing drug-like properties, including nuclease resistance, binding affinity, and pharmacokinetic profiles. Among the second-generation modifications, 2'-O-methoxyethyl (2'-O-MOE) has emerged as a cornerstone of antisense oligonucleotide (ASO) design, featured in several FDA-approved therapies.[1] A critical, yet often nuanced, characteristic imparted by this modification is its hydrophobicity. This technical guide provides an in-depth exploration of the hydrophobicity of 2'-O-MOE modifications, offering a comprehensive resource for researchers and professionals in the field. We will delve into the experimental methodologies used to assess hydrophobicity, present comparative data, and illustrate the underlying mechanisms of action influenced by these modifications.
The 2'-O-MOE Modification and its Impact on Hydrophobicity
The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar in a nucleotide. This alteration significantly impacts the physicochemical properties of the oligonucleotide. While the primary intention of this modification is to increase nuclease resistance and binding affinity to target RNA, it also modulates the molecule's hydrophobicity.[2][3] An increase in hydrophobicity can influence a drug's interaction with cellular membranes, proteins, and its overall pharmacokinetic and pharmacodynamic behavior.[4][5]
One study investigated enhancing the activity of ASOs in muscle tissue by increasing their hydrophobicity with a 2'-O-(2S-methoxypropyl)-RNA (2S-MOP) modification, suggesting a link between hydrophobicity and therapeutic efficacy in certain contexts.[1]
Quantitative Analysis of Hydrophobicity
The hydrophobicity of modified oligonucleotides is most commonly assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, more hydrophobic molecules have a stronger interaction with the stationary phase, leading to longer retention times. Another technique, Hydrophilic Interaction Liquid Chromatography (HILIC), separates compounds based on their hydrophilicity, where more hydrophilic molecules are retained longer.
A direct comparison using HILIC demonstrated that oligonucleotides fully modified with 2'-O-MOE have lower hydrophilicity, and thus higher hydrophobicity, than those fully modified with 2'-O-Methyl (2'-OMe).[6] The HILIC analysis showed that the 2'-O-MOE modified oligonucleotides were less retained than the unmodified and 2'-OMe modified oligonucleotides, indicating their more hydrophobic nature.[6]
For a more theoretical assessment, the partition coefficient (LogP) between octanol (B41247) and water is a standard measure of hydrophobicity. A higher LogP value indicates greater hydrophobicity. While experimentally determined LogP values for 2'-O-MOE nucleosides are not widely published, computational methods can be employed for their estimation.[7][8]
Table 1: Comparison of Hydrophilicity of Modified Oligonucleotides by HILIC
| Modification | Relative Hydrophilicity | Elution in HILIC |
| 2'-O-MOE | Lower | Earlier |
| 2'-O-Me | Higher | Later |
| Unmodified RNA | Highest | Latest |
Source: Adapted from data presented in a study by Shionogi & Co., Ltd.[6]
Experimental Protocols
Protocol 1: Determination of Oligonucleotide Hydrophobicity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general framework for assessing the relative hydrophobicity of modified oligonucleotides.
Objective: To determine the retention time of 2'-O-MOE modified oligonucleotides in comparison to other modifications (e.g., 2'-O-Me, unmodified) as an indicator of relative hydrophobicity.
Materials:
-
Column: XBridge Oligonucleotide BEH C18 column or equivalent.[9]
-
Mobile Phase A: 100 mM Triethylamine acetic acid (TEAA) solution, pH 6.9.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Oligonucleotide Samples: Equimolar concentrations of purified oligonucleotides (e.g., 5.0 pmol).[9]
-
HPLC System: A standard HPLC system with a UV detector.
Method:
-
Column Equilibration: Equilibrate the column with 10% mobile phase B at a flow rate of 1.0 mL/min and a column temperature of 50 °C.[9]
-
Sample Injection: Inject 5.0 pmol of the oligonucleotide library onto the column.[9]
-
Gradient Elution: Apply a linear gradient of 10-40% mobile phase B over 15 minutes.[9]
-
Detection: Monitor the elution profile at 260 nm.[9]
-
Data Analysis: Record the retention time for each oligonucleotide. A longer retention time indicates greater hydrophobicity.
Protocol 2: Experimental Determination of LogP using the Shake-Flask Method
This protocol outlines the traditional method for determining the octanol-water partition coefficient.
Objective: To experimentally determine the LogP value of a 2'-O-MOE modified nucleoside.
Materials:
-
n-Octanol (pre-saturated with water).
-
Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol).[10]
-
2'-O-MOE modified nucleoside of interest.
-
Vials and a shaker/rotator.
-
Analytical method to determine the concentration of the nucleoside (e.g., HPLC-UV).[11]
Method:
-
Preparation: Prepare a stock solution of the 2'-O-MOE modified nucleoside in a suitable solvent.
-
Partitioning: Add a known amount of the stock solution to a vial containing a defined ratio of n-octanol and water (e.g., 1:1).
-
Equilibration: Shake the vial for a set period (e.g., 1 hour) to allow for the partitioning of the nucleoside between the two phases.[10]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the nucleoside in each phase using a validated analytical method.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Mechanisms of Action of 2'-O-MOE Modified Antisense Oligonucleotides
The hydrophobicity and other physicochemical properties of 2'-O-MOE modifications contribute to their efficacy in two primary ASO mechanisms of action: RNase H-mediated degradation and steric hindrance (splice modulation).
RNase H-Mediated Degradation
Gapmer ASOs are a common design that utilizes 2'-O-MOE modifications. These ASOs have a central "gap" of unmodified DNA nucleotides, flanked by "wings" of 2'-O-MOE modified nucleotides. This design leverages the benefits of both chemistries. The 2'-O-MOE wings provide nuclease resistance and high binding affinity to the target mRNA. The DNA gap, when hybridized to the mRNA, forms a DNA-RNA duplex that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of the heteroduplex.[12][13][14] This leads to the degradation of the target mRNA and subsequent reduction in protein expression.[15]
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
Steric Hindrance and Splice Modulation
ASOs that are fully modified with 2'-O-MOE do not recruit RNase H. Instead, they act via a steric hindrance mechanism.[16][17] By binding to a specific site on a pre-mRNA, these ASOs can physically block the access of the splicing machinery (spliceosome and associated splicing factors).[18][19] This can lead to the exclusion (skipping) of an exon or the inclusion of a previously excluded exon in the mature mRNA. This mechanism is particularly valuable for treating diseases caused by splicing defects.[16]
Caption: Splice modulation by a steric-blocking 2'-O-MOE ASO.
Conclusion
The 2'-O-MOE modification is a critical tool in the development of oligonucleotide therapeutics, imparting favorable properties that include enhanced stability and binding affinity. Its contribution to the overall hydrophobicity of an ASO is a key consideration in drug design and development. As demonstrated, techniques like RP-HPLC and HILIC are invaluable for characterizing this property. Understanding the interplay between the hydrophobicity of 2'-O-MOE modifications and the intricate mechanisms of ASO action will continue to be a vital area of research, paving the way for the rational design of safer and more effective oligonucleotide-based drugs.
References
- 1. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ymc.co.jp [ymc.co.jp]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shodex.com [shodex.com]
- 7. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. agilent.com [agilent.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Splice-switching antisense oligonucleotides as therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Steric-Blocking Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of modulating gene expression with high specificity. Among the various classes of ASOs, steric-blocking oligonucleotides have emerged as a versatile tool for manipulating RNA processing and function without inducing degradation of the target RNA. This technical guide provides a comprehensive overview of the core principles of steric-blocking ASOs, including their mechanisms of action, chemical modifications, and delivery strategies. A key focus is placed on the quantitative evaluation of their efficacy and the detailed experimental protocols required for their preclinical assessment. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of steric-blocking ASOs.
Introduction to Steric-Blocking Antisense Oligonucleotides
Steric-blocking antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific sequence within a target RNA molecule through Watson-Crick base pairing.[1][2] Unlike RNase H-dependent ASOs that trigger the enzymatic cleavage of the target mRNA, steric-blocking ASOs physically obstruct the binding of cellular machinery, such as ribosomes or splicing factors, to the RNA.[3][4] This mechanism allows for the modulation of gene expression through non-degradative pathways, offering unique therapeutic opportunities. The specificity of these oligonucleotides is determined by their length, typically 12-30 nucleotides, which provides a high degree of precision in targeting specific RNA sequences.[1][2]
The therapeutic potential of steric-blocking ASOs has been realized in the treatment of various genetic disorders. A notable example is the FDA-approved drug nusinersen (B3181795) for the treatment of spinal muscular atrophy (SMA), which modulates the splicing of the SMN2 gene to produce a functional protein.[5][6][7] Another example is eteplirsen, approved for Duchenne muscular dystrophy (DMD), which promotes the skipping of a specific exon in the dystrophin pre-mRNA to restore the reading frame and produce a truncated but functional protein.[1][8] These successes highlight the power of steric-blocking ASOs as a therapeutic platform.
Mechanisms of Action
Steric-blocking ASOs exert their effects through two primary mechanisms: translation arrest and splice modulation . The choice of mechanism is dictated by the specific region of the target RNA to which the ASO is designed to bind.
Translation Arrest
By binding to sequences within the 5' untranslated region (5' UTR) or near the translation initiation codon (AUG) of a messenger RNA (mRNA), steric-blocking ASOs can physically prevent the assembly of the ribosomal subunits (40S and 60S) on the mRNA transcript.[9] This blockage inhibits the initiation of protein synthesis, leading to a reduction in the levels of the target protein without degrading the mRNA molecule itself.[4] Peptide Nucleic Acids (PNAs), a class of synthetic nucleic acid analogs with a neutral backbone, are particularly effective at inhibiting translation through steric hindrance.[10][11]
dot
Caption: ASO binding to mRNA blocks ribosome assembly and translation.
Splice Modulation
Steric-blocking ASOs can be designed to bind to specific sequences within a pre-messenger RNA (pre-mRNA) that are critical for the splicing process.[12][13] These target sites include exon-intron junctions, splice donor and acceptor sites, and exonic or intronic splicing enhancers or silencers.[12] By masking these regulatory elements, the ASO can prevent the binding of splicing factors, thereby altering the splicing pattern of the pre-mRNA.[14] This can lead to the exclusion (skipping) of an exon or the inclusion of a previously excluded exon.[12] This mechanism is the basis for several approved ASO therapies.[5][8]
dot
Caption: ASO binding to pre-mRNA alters splicing, leading to exon skipping.
Chemical Modifications and Delivery
Native oligonucleotides are susceptible to degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, various chemical modifications have been developed to enhance their stability, binding affinity, and pharmacokinetic properties.[13]
Common Chemical Modifications
| Modification | Description | Key Advantages |
| Phosphorothioate (B77711) (PS) Backbone | A non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom. | Increased nuclease resistance; enhanced protein binding, which can aid cellular uptake.[13] |
| 2'-O-Methyl (2'-OMe) RNA | A methyl group is added to the 2' position of the ribose sugar. | Increased binding affinity to target RNA; enhanced nuclease resistance.[13] |
| 2'-O-Methoxyethyl (2'-MOE) RNA | A methoxyethyl group is added to the 2' position of the ribose sugar. | High binding affinity; excellent nuclease resistance and favorable safety profile.[13] |
| Locked Nucleic Acid (LNA) | The 2' oxygen and 4' carbon of the ribose ring are linked by a methylene (B1212753) bridge, "locking" the conformation. | Unprecedented increases in binding affinity; high nuclease resistance.[13] |
| Peptide Nucleic Acid (PNA) | The sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)-glycine backbone. | High binding affinity and specificity; exceptional resistance to nucleases and proteases.[10][15] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | The deoxyribose sugar is replaced with a six-membered morpholine (B109124) ring, and the phosphodiester linkages are replaced with phosphorodiamidate linkages. | Uncharged backbone, leading to high specificity and low toxicity; excellent stability.[14][16] |
Delivery Strategies
Efficient delivery of ASOs to their target tissues and cells remains a significant challenge. Several strategies are employed to enhance their bioavailability:
-
Local Administration: For diseases affecting specific organs, such as the central nervous system or the eye, direct administration (e.g., intrathecal or intravitreal injection) can achieve high local concentrations of the ASO. Nusinersen, for example, is administered intrathecally.[5][7]
-
Conjugation: Covalent attachment of ligands, such as cholesterol or cell-penetrating peptides, can facilitate cellular uptake.[1][12]
-
Formulation in Nanoparticles: Encapsulating ASOs in lipid nanoparticles or other nanocarriers can protect them from degradation and improve their delivery to target cells.[17]
-
Gymnotic Delivery: Some chemically modified ASOs, particularly those with phosphorothioate backbones, can be taken up by cells without the need for a delivery vehicle, a process known as gymnotic delivery.
Quantitative Efficacy of Steric-Blocking ASOs: Clinical Examples
The clinical success of steric-blocking ASOs is best illustrated by the quantitative data from clinical trials of nusinersen and eteplirsen.
Nusinersen for Spinal Muscular Atrophy (SMA)
Nusinersen is a 2'-O-methoxyethyl (2'-MOE) phosphorothioate-modified ASO that targets an intronic splicing silencer in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein.[6][7]
| Clinical Trial Endpoint | Nusinersen-Treated Group | Control Group | p-value |
| Motor Milestone Response (Infantile-Onset SMA) | 41% achieved | 0% | <0.0001 |
| Event-Free Survival (Infantile-Onset SMA) | Higher survival rate | Lower survival rate | <0.0001 |
| Change in HFMSE Score (Later-Onset SMA) | +4.0 points | -1.9 points | <0.001 |
Data compiled from clinical trial results for nusinersen.[18]
Eteplirsen for Duchenne Muscular Dystrophy (DMD)
Eteplirsen is a phosphorodiamidate morpholino oligomer (PMO) designed to induce the skipping of exon 51 in the dystrophin pre-mRNA, which is applicable to approximately 14% of DMD patients.[1][8]
| Clinical Trial Endpoint | Eteplirsen-Treated Group (at 48 weeks) | Placebo/Delayed-Treatment Group | p-value |
| Dystrophin-Positive Fibers (% of normal) | 47.0% | 38.3% (after 24 weeks of treatment) | <0.001 / <0.009 |
| Change in 6-Minute Walk Test (6MWT) Distance | Showed a significant difference compared to placebo | Showed a decline | ≤0.001 |
| Dystrophin Protein Increase from Baseline (PROMOVI Trial) | 7-fold increase | N/A | N/A |
| Exon Skipping Increase from Baseline (PROMOVI Trial) | 18.7-fold increase | N/A | N/A |
Data compiled from clinical trial results for eteplirsen.[8][19][20]
Experimental Protocols
The following protocols provide a general framework for the in vitro evaluation of steric-blocking ASOs. Optimization for specific cell types and ASOs is recommended.
ASO Transfection in Cell Culture
dot
Caption: General workflow for the transfection of ASOs into cultured cells.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium and supplements
-
Multi-well culture plates
-
Steric-blocking ASO and control oligonucleotides
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[21]
-
Serum-free medium (e.g., Opti-MEM™)[21]
Procedure:
-
Cell Seeding: The day before transfection, seed cells in multi-well plates at a density that will result in 30-50% confluency at the time of transfection.[22]
-
ASO-Lipid Complex Formation:
-
For each well to be transfected, dilute the ASO to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.[23]
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, pre-warmed medium.
-
Add the ASO-lipid complex dropwise to each well.[23]
-
-
Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for 24-72 hours. The optimal incubation time will depend on the ASO, cell type, and target.[22]
-
Harvesting: After incubation, harvest the cells for downstream analysis of RNA or protein.
Quantification of mRNA Levels by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target mRNA and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from ASO-treated and control cells using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the target gene or a housekeeping gene, and qPCR master mix.
-
Perform qPCR using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
-
Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Quantification of Protein Levels by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse ASO-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
Assessment of Off-Target Effects by RNA-Seq
Materials:
-
High-quality total RNA from ASO-treated and control cells
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Isolation and Quality Control: Extract high-quality total RNA and assess its integrity (e.g., using a Bioanalyzer).
-
Library Preparation: Prepare RNA-Seq libraries from the RNA samples according to the kit manufacturer's protocol.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to ASO treatment.
-
Perform differential splicing analysis to identify changes in splicing patterns across the transcriptome.[24][25]
-
In silico analysis can be used to predict potential off-target binding sites based on sequence complementarity.[24][25]
-
Conclusion
Steric-blocking antisense oligonucleotides represent a mature and clinically validated platform for the targeted modulation of gene expression. Their ability to manipulate RNA function without inducing degradation provides a unique and powerful therapeutic approach. The continued development of novel chemical modifications and delivery strategies is expanding the reach of this technology to a wider range of diseases. A thorough understanding of their mechanisms of action and the application of rigorous quantitative and experimental methodologies are essential for the successful development of new steric-blocking ASO therapies. This guide provides a foundational resource for researchers and drug developers to advance their work in this exciting field.
References
- 1. Pharmacology and toxicology of eteplirsen and SRP-5051 for DMD exon 51 skipping: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spinrazahcp.com [spinrazahcp.com]
- 4. iris.unina.it [iris.unina.it]
- 5. Nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nusinersen: A Novel Antisense Oligonucleotide for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hcplive.com [hcplive.com]
- 21. academic.oup.com [academic.oup.com]
- 22. aumbiotech.com [aumbiotech.com]
- 23. ASO transfection of iPSC-derived cells [protocols.io]
- 24. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of 2'-O-MOE-5MeU-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the solid-phase synthesis of oligonucleotides incorporating the 2'-O-methoxyethyl-5-methyluridine (2'-O-MOE-5MeU) modification. This modification is a cornerstone in the development of therapeutic antisense oligonucleotides (ASOs), offering enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties.[1][2][3][4]
Introduction to 2'-O-MOE Modification
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation antisense technology that has been successfully incorporated into several FDA-approved oligonucleotide therapeutics.[1][2] By replacing the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group, 2'-O-MOE modifications impart several advantageous characteristics to oligonucleotides:
-
Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.[1][2][4]
-
Increased Binding Affinity: 2'-O-MOE modification locks the sugar moiety in an A-form RNA-like conformation, which is favorable for binding to complementary RNA targets, leading to more potent antisense activity.[3]
-
Reduced Toxicity: Compared to earlier generations of antisense modifications like phosphorothioates, 2'-O-MOE modifications generally exhibit a better toxicity profile.[1][5]
The 5-methyluridine (B1664183) (5MeU) modification, analogous to thymidine (B127349) in DNA, can further enhance duplex stability and reduce potential immunogenicity.
Solid-Phase Synthesis of 2'-O-MOE-5MeU Oligonucleotides
The synthesis of oligonucleotides containing 2'-O-MOE-5MeU is achieved using standard automated phosphoramidite (B1245037) solid-phase synthesis chemistry.[5][6] The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG). Each addition cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[3][5][6][]
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of 2'-O-MOE-5MeU modified oligonucleotides.
Detailed Experimental Protocol
This protocol outlines the steps for synthesizing an oligonucleotide containing a 2'-O-MOE-5MeU modification on a standard automated DNA/RNA synthesizer.
Reagent Preparation
Proper preparation of anhydrous reagents is critical for achieving high coupling efficiencies.
| Reagent | Composition | Recommended Supplier Notes |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Use anhydrous DCM. Prepare fresh or store under inert gas. |
| Activator Solution | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in Anhydrous Acetonitrile | ETT is generally recommended for modified phosphoramidites. |
| Phosphoramidite Solution | 0.1 M 2'-O-MOE-5MeU-3'-phosphoramidite in Anhydrous Acetonitrile | Dissolve the phosphoramidite just prior to use. Store under inert gas. |
| Capping Solution A | Acetic Anhydride/2,6-Lutidine/THF | Typically supplied as part of a standard capping reagent set. |
| Capping Solution B | 16% N-Methylimidazole in THF | Typically supplied as part of a standard capping reagent set. |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water | Protect from light. |
| Cleavage & Deprotection | Ammonium Hydroxide/Methylamine (AMA) 1:1 (v/v) | Prepare fresh. Standard deprotection conditions are generally sufficient.[5] |
Solid-Phase Synthesis Cycle
The following steps are performed in an automated synthesizer for each nucleotide addition.
| Step | Reagent(s) | Typical Duration | Purpose |
| 1. Detritylation | Deblocking Solution | 60-120 seconds | Removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl for the next coupling reaction.[3][] |
| 2. Coupling | Phosphoramidite & Activator Solutions | 6 minutes | The activated 2'-O-MOE-5MeU phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A 6-minute coupling time is recommended for 2'-O-MOE phosphoramidites to ensure high efficiency.[5] Coupling efficiencies can exceed 98% under optimized conditions.[1][8] |
| 3. Capping | Capping Solutions A and B | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences.[3][6][9] |
| 4. Oxidation | Oxidizing Solution | 30-60 seconds | Converts the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[3][6] |
The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of freshly prepared AMA (Ammonium Hydroxide/Methylamine, 1:1).
-
Incubate the vial at 65°C for 10-15 minutes or at room temperature for 2 hours.[10][11] For oligonucleotides with sensitive modifications, deprotection can be carried out at lower temperatures for longer durations.[10][11]
-
After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator.
Purification and Analysis
The crude oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC. The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Phosphoramidite Coupling Time | 6 minutes | Recommended for 2'-O-MOE-5MeU-phosphoramidite to achieve optimal results.[5] |
| Stepwise Coupling Efficiency | >98% | Can be monitored by trityl cation assay after the detritylation step. High efficiency is crucial for the synthesis of long oligonucleotides.[1][8] |
| Deprotection Conditions | AMA at 65°C for 10-15 min | Standard conditions are generally sufficient.[5][10][11] |
| Final Yield (20-mer oligo) | 1-5 mg (on a 1 µmol scale) | Yields are sequence-dependent and can be affected by overall coupling efficiency. |
| Purity (Post-HPLC) | >95% | Purity should be assessed by analytical HPLC/UPLC and mass spectrometry. |
Conclusion
The solid-phase synthesis of oligonucleotides incorporating 2'-O-MOE-5MeU phosphoramidite is a robust and well-established process that utilizes standard phosphoramidite chemistry. By following the detailed protocol and paying close attention to reagent quality and recommended reaction times, researchers can successfully synthesize high-quality modified oligonucleotides for a wide range of therapeutic and research applications.
References
- 1. Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. microsynth.com [microsynth.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Incorporation of 2'-O-MOE-5MeU into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. Second-generation ASOs incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications have demonstrated significantly improved properties for therapeutic applications. The 2'-O-MOE modification enhances binding affinity to target RNA, increases nuclease resistance, and improves pharmacokinetic and toxicological profiles compared to first-generation phosphorothioate (B77711) (PS) ASOs.[1][2][3] The incorporation of 5-methyluridine (B1664183) (5MeU) in place of uridine (B1682114) can further enhance binding affinity and nuclease stability.
This document provides detailed application notes and protocols for the incorporation of 2'-O-MOE-5MeU into antisense oligonucleotides, covering their synthesis, characterization, and application in gene silencing studies.
Key Properties of 2'-O-MOE Modified ASOs
The 2'-O-MOE modification confers several advantageous properties to ASOs:
-
Increased Binding Affinity: The 2'-O-MOE modification locks the sugar moiety in an RNA-like C3'-endo pucker conformation, which is favorable for binding to A-form RNA duplexes. This results in an increase in the melting temperature (Tm) of the ASO-RNA duplex by approximately 0.9 to 1.6 °C per modification.[1]
-
Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo stability and half-life of the ASO.[1][2]
-
Favorable Pharmacokinetics: 2'-O-MOE ASOs exhibit improved tissue distribution and reduced non-specific protein binding compared to earlier generation ASOs.[2]
-
Reduced Toxicity: The modification generally leads to a better toxicity profile with a lower incidence of pro-inflammatory effects.[3]
Data Presentation
Table 1: Impact of 2'-O-MOE Modification on ASO Properties
| Property | Unmodified PS ASO | 2'-O-MOE Modified ASO | Reference |
| Binding Affinity (ΔTm per modification) | - | +0.9 to +1.6 °C | [1] |
| Nuclease Resistance | Low to Moderate | High | [1][2] |
| In Vivo Half-life | Shorter | Longer | [1] |
| Potency (in vivo) | Lower | Higher | [1] |
| Toxicity | Higher potential for non-specific effects | Reduced toxicity | [3] |
Table 2: Comparison of ASO Chemistries for In Vivo Efficacy
| ASO Chemistry | Target Gene | Animal Model | Efficacy (ED50) | Reference |
| 2'-O-MOE Gapmer | Tau | Mouse | ~10 mg/kg | [4] |
| LNA Gapmer | TRADD | Mouse | ~4.5 µmol/kg | |
| cEt Gapmer | PTEN | Mouse | ~2.4 mg/kg |
Note: Direct comparison of ED50 values should be done with caution due to differences in experimental conditions, target genes, and animal models.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-O-MOE-5MeU Modified "Gapmer" ASO
This protocol describes the automated solid-phase synthesis of a chimeric "gapmer" ASO with a central DNA "gap" flanked by 2'-O-MOE modified "wings". A common design is a 5-10-5 gapmer, consisting of five 2'-O-MOE modified nucleotides at both the 5' and 3' ends, with a central region of ten DNA nucleotides.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
5'-DMT-2'-deoxyribonucleoside-3'-CE phosphoramidites (dA, dG, dC, T)
-
5'-DMT-2'-O-MOE-5-Me-rU-3'-CE phosphoramidite (B1245037)
-
5'-DMT-2'-O-MOE-(A, C, G)-3'-CE phosphoramidites
-
Activator solution (e.g., 5-Ethylthiotetrazole in acetonitrile)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solution A (Acetic anhydride (B1165640) in THF/lutidine) and B (N-Methylimidazole in THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine mixture)
Procedure:
-
Preparation:
-
Dissolve phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.
-
Install all reagent bottles on the DNA synthesizer.
-
Program the desired ASO sequence into the synthesizer, specifying the positions of the 2'-O-MOE-5MeU and other modified/unmodified nucleotides.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step i: Detritylation: Remove the 5'-DMT protecting group from the support-bound nucleoside by treating with the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.
-
Step ii: Coupling: Deliver the appropriate phosphoramidite and activator solution to the synthesis column. The coupling reaction forms a phosphite (B83602) triester linkage. A longer coupling time (e.g., 6-15 minutes) may be required for the bulky 2'-O-MOE phosphoramidites.[5]
-
Step iii: Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.
-
Step iv: Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution. For phosphorothioate backbones, a sulfurizing agent (e.g., Xanthane hydride) is used instead.[5]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, cleave the ASO from the CPG support and remove the base and phosphate protecting groups by incubating with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C).
-
-
Purification and Analysis:
-
Purify the crude ASO product using methods such as reverse-phase HPLC or ion-exchange chromatography.
-
Analyze the purity and confirm the molecular weight of the final product by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: In Vitro Evaluation of ASO Efficacy
This protocol outlines the steps to assess the ability of a 2'-O-MOE-5MeU modified ASO to reduce the expression of a target mRNA in cultured cells.
Materials:
-
Cultured cells expressing the target gene
-
Cell culture medium and supplements
-
ASO (2'-O-MOE-5MeU modified and control sequences)
-
Transfection reagent (e.g., lipofectamine) or electroporation system (for assisted delivery)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix, primers, and probes for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
ASO Delivery:
-
Gymnotic Delivery (Free Uptake): For cell lines that readily take up ASOs, dilute the ASO in the cell culture medium to the desired final concentrations (typically in the low micromolar range). Replace the existing medium with the ASO-containing medium.
-
Transfection: If gymnotic delivery is inefficient, use a transfection reagent according to the manufacturer's protocol. Prepare ASO-transfection reagent complexes and add them to the cells. Optimize the ASO and reagent concentrations to maximize knockdown and minimize cytotoxicity.[6]
-
-
Incubation:
-
Incubate the cells with the ASO for a predetermined duration (e.g., 24-72 hours) to allow for cellular uptake and target mRNA degradation.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR to quantify the relative expression levels of the target mRNA and a housekeeping gene (for normalization).
-
Analyze the data using the ΔΔCt method to determine the percentage of target mRNA reduction compared to cells treated with a control ASO.
-
Protocol 3: In Vivo Evaluation of ASO Efficacy in a Mouse Model
This protocol describes a general procedure for assessing the in vivo efficacy of a 2'-O-MOE-5MeU modified ASO in a mouse model.
Materials:
-
Animal model (e.g., wild-type or transgenic mice)
-
ASO (2'-O-MOE-5MeU modified and control sequences) in a sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for injection (if applicable)
-
Tissue collection and preservation reagents (e.g., RNAlater, liquid nitrogen)
-
Homogenizer
-
RNA/protein extraction kits
-
qPCR and/or Western blot reagents
Procedure:
-
ASO Administration:
-
Administer the ASO to the mice via a suitable route, such as subcutaneous (SC) injection, intravenous (IV) injection, or intracerebroventricular (ICV) infusion for central nervous system targets.[4]
-
Dose the animals according to a predetermined schedule (e.g., once weekly).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and collect the target tissues.
-
Immediately preserve the tissues for subsequent analysis (e.g., snap-freeze in liquid nitrogen for protein analysis or store in RNAlater for RNA analysis).
-
-
Analysis of Target Gene Expression:
-
RNA Analysis: Homogenize the tissue, extract total RNA, and perform qPCR as described in Protocol 2 to determine the level of target mRNA reduction.
-
Protein Analysis: Homogenize the tissue, extract total protein, and perform Western blotting to assess the reduction in the target protein level.
-
Visualizations
Signaling Pathway: RNase H-Mediated mRNA Degradation
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
Experimental Workflow: In Vitro ASO Efficacy Testing
Caption: Workflow for determining ASO efficacy in cell culture.
Logical Relationship: ASO Design and Properties
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. microsynth.com [microsynth.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ncardia.com [ncardia.com]
Application Notes and Protocols for 2'-O-MOE-5-Me-U Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2'-O-Methoxyethyl (2'-O-MOE) modification is a critical component in the development of therapeutic oligonucleotides, offering enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties. The 5-methyluridine (B1664183) (5-Me-U, or thymidine) analog, 2'-O-MOE-5-Me-U, is a key building block in the synthesis of these modified oligonucleotides. Optimizing the coupling time for 2'-O-MOE-5-Me-U phosphoramidite (B1245037) is crucial for achieving high synthesis yields and purity, which are paramount in the production of therapeutic-grade oligonucleotides.
These application notes provide a comprehensive overview of the recommended coupling conditions for 2'-O-MOE-5-Me-U phosphoramidite, a detailed experimental protocol for its use in solid-phase oligonucleotide synthesis, and a methodology for optimizing coupling times to ensure maximal synthesis efficiency.
Recommended Coupling Time
For the incorporation of 2'-O-MOE phosphoramidites, including 2'-O-MOE-5-Me-U, a standard coupling time of 6 minutes is widely recommended by suppliers.[1][2] This extended coupling time, compared to standard DNA phosphoramidites (typically 30-60 seconds), is necessary to overcome the steric hindrance introduced by the 2'-O-MOE group, ensuring high coupling efficiencies. While a 6-minute coupling time is a robust starting point, optimization may be required depending on the specific synthesizer, reagents, and the sequence being synthesized.
Data Presentation: Coupling Time Optimization (Illustrative Example)
While extensive public data comparing various coupling times for 2'-O-MOE-5-Me-U is limited, the following table illustrates how data from an optimization experiment should be structured. This example presents hypothetical data to guide researchers in their own optimization studies.
| Coupling Time (minutes) | Activator | Stepwise Coupling Efficiency (%) | Overall Yield (OD/µmol) | Purity by RP-HPLC (% Full-Length Product) |
| 3 | 5-Ethylthio-1H-tetrazole (ETT) | 97.5 | 3.5 | 85.2 |
| 6 (Recommended) | 5-Ethylthio-1H-tetrazole (ETT) | 99.2 | 4.8 | 92.5 |
| 9 | 5-Ethylthio-1H-tetrazole (ETT) | 99.3 | 4.9 | 92.1 |
| 12 | 5-Ethylthio-1H-tetrazole (ETT) | 99.3 | 4.9 | 91.8 |
| 6 | Dicyanoimidazole (DCI) | 99.5 | 5.1 | 93.1 |
Note: This table is for illustrative purposes. Actual results may vary.
Experimental Protocols
Standard Protocol for Oligonucleotide Synthesis using 2'-O-MOE-5-Me-U Phosphoramidite
This protocol outlines the standard cycle for incorporating a 2'-O-MOE-5-Me-U monomer into a growing oligonucleotide chain on an automated solid-phase synthesizer.
Materials:
-
2'-O-MOE-5-Me-U phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Solid support with initial nucleoside
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile)
-
Capping solution A (e.g., Acetic anhydride/Pyridine/THF)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile for washing
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine)
Procedure:
The synthesis cycle is performed on an automated DNA/RNA synthesizer and consists of the following steps:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The 2'-O-MOE-5-Me-U phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for 6 minutes .
-
Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles. This is achieved by treating the support with capping solutions A and B.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile.
This cycle is repeated for each subsequent monomer until the desired full-length oligonucleotide is synthesized.
Protocol for Optimizing Coupling Time of 2'-O-MOE-5-Me-U Phosphoramidite
This protocol provides a framework for determining the optimal coupling time for 2'-O-MOE-5-Me-U phosphoramidite on a specific oligonucleotide synthesis platform.
Objective: To determine the coupling time that yields the highest coupling efficiency and purity for the incorporation of 2'-O-MOE-5-Me-U.
Methodology:
-
Synthesize a Test Oligonucleotide: A short, well-characterized oligonucleotide sequence containing at least one 2'-O-MOE-5-Me-U incorporation should be synthesized. A simple sequence such as 5'-TTT TTT TU T TTT TTT-3', where U is the 2'-O-MOE-5-Me-U residue, is recommended.
-
Vary Coupling Time: Set up a series of syntheses where only the coupling time for the 2'-O-MOE-5-Me-U phosphoramidite is varied. Suggested time points include 3, 6, 9, and 12 minutes. Keep all other synthesis parameters (reagents, concentrations, other coupling times, etc.) constant across all experiments.
-
Monitor Stepwise Coupling Efficiency: The stepwise coupling efficiency for each synthesis can be determined by measuring the absorbance of the trityl cation released during the deblocking step following the coupling of the 2'-O-MOE-5-Me-U monomer.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and remove the protecting groups using standard procedures.
-
Analysis:
-
Quantify Yield: Determine the total yield of the crude oligonucleotide for each synthesis run (typically measured in OD units).
-
Assess Purity: Analyze the purity of the crude product for each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The percentage of the full-length product should be calculated.
-
-
Data Evaluation: Compile the data into a table (as shown in the illustrative example above) to compare the stepwise coupling efficiency, overall yield, and purity for each coupling time. The optimal coupling time is the one that provides the best balance of high coupling efficiency, yield, and purity.
Diagrams
Conclusion
A coupling time of 6 minutes is the recommended starting point for the efficient incorporation of 2'-O-MOE-5-Me-U phosphoramidite in automated oligonucleotide synthesis. This extended time is critical for achieving high stepwise coupling efficiencies, which directly impacts the overall yield and purity of the final oligonucleotide product. For applications requiring the highest possible quality, particularly in therapeutic development, a systematic optimization of the coupling time is advised. The protocols and workflows provided herein offer a robust framework for both the routine synthesis and the fine-tuning of conditions for this important modified phosphoramidite.
References
Application Notes and Protocols for Deprotection of 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides are a cornerstone of antisense technology and therapeutic nucleic acid development.[1][2][3] This second-generation modification offers enhanced properties such as increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2][3][4] The successful synthesis of these valuable molecules culminates in a critical deprotection step to remove protecting groups from the nucleobases and the phosphate (B84403) backbone, and to cleave the oligonucleotide from the solid support.
This document provides detailed application notes and protocols for the deprotection of 2'-O-MOE modified oligonucleotides. It covers standard, rapid, and mild deprotection strategies, along with methods for post-deprotection analysis to ensure the purity and integrity of the final product.
Deprotection Chemistry Overview
The deprotection of 2'-O-MOE modified oligonucleotides is generally analogous to that of standard DNA oligonucleotides.[5] The process involves the removal of acyl protecting groups from the exocyclic amines of adenosine (B11128) (A), cytosine (C), and guanosine (B1672433) (G), and the cyanoethyl groups from the phosphate backbone. The choice of deprotection reagent and conditions depends on the specific protecting groups used during synthesis and the presence of any other sensitive modifications on the oligonucleotide.
The overall workflow for deprotection and subsequent analysis can be visualized as follows:
Caption: Overall workflow from synthesis to quality control.
Standard Deprotection Protocol: Ammonium (B1175870) Hydroxide (B78521)
This protocol is suitable for routine deprotection of 2'-O-MOE oligonucleotides synthesized with standard protecting groups (e.g., Bz-A, Bz-C, iBu-G).
Materials:
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55 °C for 8-16 hours.[6]
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% ethanol (B145695) or water and combine the wash with the supernatant.
-
Dry the combined solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Quantitative Data for Standard Deprotection:
| Parameter | Condition | Typical Result | Reference |
| Purity | 55 °C, 12 h | >85% (by HPLC) | General Knowledge |
| Yield | 1 µmol scale | 50-80 OD | [7] |
Rapid Deprotection Protocol: AMA (Ammonium Hydroxide/Methylamine)
This protocol significantly reduces the deprotection time and is compatible with many common protecting groups. Note that this method may require the use of acetyl (Ac) protected dC to prevent a transamination side reaction.[5]
Materials:
-
Ammonium Hydroxide (concentrated)
-
Methylamine (B109427) (40% in water)
-
Screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Protocol:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Caution: Prepare in a fume hood.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate at 65 °C for 10-15 minutes.[8]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of 50% ethanol or water and combine with the supernatant.
-
Dry the oligonucleotide solution.
-
Resuspend the pellet for further processing.
Quantitative Data for Rapid Deprotection:
| Parameter | Condition | Typical Result | Reference |
| Purity | 65 °C, 10 min | >90% (by HPLC) | [9] |
| Yield | 1 µmol scale | Comparable to standard method | [9] |
Mild Deprotection Protocol
For oligonucleotides containing sensitive modifications (e.g., certain dyes or linkers) that are not stable to harsh basic conditions, a milder deprotection strategy is required.
Materials:
-
0.05 M Potassium Carbonate in Methanol (B129727)
-
Screw-cap vials
-
Room temperature shaker
Protocol:
-
This protocol is typically used with "UltraMild" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[10][11]
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol.
-
Seal the vial and agitate at room temperature for 4 hours.[10][11]
-
Transfer the supernatant to a new tube.
-
Wash the support with methanol and combine the washes.
-
Dry the solution.
-
Resuspend the oligonucleotide for purification.
Post-Deprotection Workup and Analysis
Following deprotection, the crude oligonucleotide solution contains the desired product, truncated sequences (shortmers), and other synthesis-related impurities. Purification is essential to obtain a high-purity product.
1. Desalting: Desalting removes residual salts and small molecule impurities. This can be achieved by ethanol precipitation or using commercially available desalting cartridges.[6]
2. Purification by High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a powerful technique for purifying and analyzing oligonucleotides.
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters XBridge, Agilent PLRP-S) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A gradient of increasing acetonitrile concentration |
| Detection | UV at 260 nm |
3. Quality Control by Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for confirming the identity (molecular weight) and assessing the purity of oligonucleotides.[12][13]
Typical LC-MS Conditions for Oligonucleotides:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column |
| Mobile Phase A | Ion-pairing reagent in water (e.g., HFIP/TEA or DIEA) |
| Mobile Phase B | Methanol or Acetonitrile |
| Mass Spectrometer | ESI-TOF or ESI-QTOF in negative ion mode |
Deprotection and Analysis Workflow Diagram
Caption: Detailed workflow for deprotection and analysis.
Conclusion
The choice of deprotection method for 2'-O-MOE modified oligonucleotides is critical for obtaining a high-quality product. Standard deprotection with ammonium hydroxide is reliable, while AMA offers a significant reduction in processing time. For sensitive oligonucleotides, milder deprotection conditions are necessary. Following deprotection, rigorous purification and analysis by HPLC and LC-MS are essential to ensure the purity and identity of the final product, which is crucial for their application in research, diagnostics, and therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. microsynth.com [microsynth.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Antisense Oligonucleotides | ASO Design & Synthesis Services – Microsynth [microsynth.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for HPLC Purification of 2'-O-MOE Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and practical guidance for the purification of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). The protocols focus on the two primary HPLC techniques: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC, offering robust strategies for achieving high-purity oligonucleotides for research, diagnostic, and therapeutic applications.
Introduction to 2'-O-MOE Oligonucleotides and Purification Challenges
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation antisense technology that enhances the properties of therapeutic oligonucleotides.[1] This modification involves the substitution of the 2'-hydroxyl group in the ribose sugar with a methoxyethyl group, conferring increased nuclease resistance, enhanced binding affinity to target RNA, and improved pharmacokinetic and toxicological profiles.[1][2]
The synthesis of 2'-O-MOE oligonucleotides, typically via solid-phase synthesis, can result in a heterogeneous mixture of the desired full-length product (FLP) and various impurities.[3][4] Common impurities include:
-
Shortmers (n-1, n-2, etc.): Truncated sequences resulting from incomplete coupling steps.[4]
-
Longmers (n+1): Sequences with an additional nucleotide.[4]
-
Depurination/Depyrimidination Products: Loss of a nucleobase.
-
Byproducts from Protecting Groups: Residual chemical moieties from the synthesis process.
-
Phosphodiester (PO) Linkages: Incomplete sulfurization in phosphorothioate (B77711) (PS) oligonucleotides.
The structural similarity between the target 2'-O-MOE oligonucleotide and these impurities presents a significant purification challenge, necessitating high-resolution chromatographic techniques to achieve the high purity required for therapeutic use.[5][6]
Principles of HPLC Purification for 2'-O-MOE Oligonucleotides
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC is a powerful technique for the purification of oligonucleotides based on their hydrophobicity.[7] Since the phosphate (B84403) backbone of oligonucleotides is highly negatively charged and thus hydrophilic, an ion-pairing agent is added to the mobile phase.[5] This agent, typically a tertiary amine like triethylamine (B128534) (TEA), forms a neutral ion-pair with the phosphate groups, increasing the overall hydrophobicity of the oligonucleotide and enabling its retention on a hydrophobic stationary phase (e.g., C8 or C18).[3] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[3][8]
Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone.[3][4] The stationary phase consists of a positively charged resin that binds the negatively charged oligonucleotides.[9] Elution is accomplished by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase.[3][9] Longer oligonucleotides, having a greater number of phosphate groups and thus a higher negative charge, bind more strongly to the column and elute at higher salt concentrations.[3]
Experimental Workflows
The following diagrams illustrate the general workflows for IP-RP-HPLC and AEX-HPLC purification of 2'-O-MOE oligonucleotides.
Caption: Workflow for IP-RP-HPLC Purification.
Caption: Workflow for AEX-HPLC Purification.
Detailed Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol is suitable for the purification of 2'-O-MOE oligonucleotides up to approximately 50 nucleotides in length and is particularly effective for separating failure sequences.
Materials:
-
HPLC System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotide purification (e.g., Agilent PLRP-S, Waters XBridge OST).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0 in 50:50 acetonitrile/water.
-
Sample: Lyophilized crude 2'-O-MOE oligonucleotide.
-
Reagents for Post-Purification: Acetic acid for detritylation (if applicable), desalting cartridges.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 5-10 mg/mL.
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A shallow gradient is often required for optimal resolution. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pool the fractions that meet the desired purity specifications.
-
If the synthesis was performed "trityl-on", the 5'-DMT group must be removed by treatment with acetic acid.[8]
-
Desalt the pooled fractions using a suitable method such as a desalting column or ethanol (B145695) precipitation.
-
Lyophilize the final product to obtain a purified powder.
-
Protocol 2: Anion-Exchange (AEX) HPLC Purification
This protocol is effective for separating oligonucleotides based on length and is particularly useful for longer sequences or those with significant secondary structure.
Materials:
-
HPLC System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: A strong anion-exchange column suitable for oligonucleotide purification (e.g., Agilent PL-SAX, YMC BioPro IEX).
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B (High Salt): 20 mM Tris-HCl, pH 8.0 with 1.0 M NaCl.
-
Sample: Lyophilized crude 2'-O-MOE oligonucleotide.
-
Reagents for Post-Purification: Desalting cartridges.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of 5-10 mg/mL.
-
Column Equilibration: Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 0% to 50% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main, latest-eluting peak, which represents the longest and most negatively charged species (the full-length product).
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pool the fractions that meet the desired purity specifications.
-
Desalt the pooled fractions to remove the high concentration of salt from the mobile phase.
-
Lyophilize the final product.
-
Data Presentation: Comparative HPLC Parameters
The following tables summarize typical experimental parameters for the purification of 2'-O-MOE oligonucleotides.
Table 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 2.5-5 µm, 4.6 x 50-150 mm | C18, 5-10 µm, 10-50 x 150-250 mm |
| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 | 100 mM TEAA in Water, pH 7.0 |
| Mobile Phase B | 100 mM TEAA in 50% ACN/Water | 100 mM TEAA in 50% ACN/Water |
| Flow Rate | 0.5-1.5 mL/min | 5-50 mL/min |
| Gradient | 5-65% B in 30 min | 5-65% B in 30-60 min |
| Temperature | 50-65 °C | 50-65 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Typical Purity | >95% | >95% |
| Typical Yield | N/A | 50-80% |
Table 2: Anion-Exchange (AEX) HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | Strong Anion-Exchange, 5-10 µm, 4.6 x 50-150 mm | Strong Anion-Exchange, 10-30 µm, 10-50 x 150-250 mm |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 | 20 mM Tris-HCl, pH 8.0 |
| Mobile Phase B | 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0 | 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0 |
| Flow Rate | 0.5-1.5 mL/min | 5-50 mL/min |
| Gradient | 0-50% B in 30 min | 0-50% B in 30-60 min |
| Temperature | Ambient to 60 °C | Ambient to 60 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Typical Purity | >98% | >98% |
| Typical Yield | N/A | 60-90% |
Troubleshooting Common HPLC Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | - Secondary structure of the oligonucleotide- Inappropriate mobile phase conditions- Column degradation | - Increase column temperature (e.g., to 60-80 °C) to denature secondary structures.- Add a denaturant like urea (B33335) to the mobile phase.[6]- Optimize the gradient slope (make it shallower).- Check and adjust the pH of the mobile phase.- Use a new or different column. |
| Low Yield | - Poor recovery from the column- Inefficient fraction collection- Degradation of the oligonucleotide | - Ensure complete elution of the product by extending the gradient or performing a column wash.- Optimize fraction collection parameters.- Check the pH and temperature conditions to ensure they are not causing degradation. |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a column wash step between runs.- Prepare fresh mobile phases and filter them before use. |
| High Backpressure | - Clogged column frit- Particulate matter in the sample- Precipitation of the sample on the column | - Filter the sample before injection.- Use a guard column to protect the analytical/preparative column.- Reverse flush the column (follow manufacturer's instructions). |
Logical Relationships in Method Selection
The choice between IP-RP-HPLC and AEX-HPLC depends on several factors, as illustrated in the following diagram.
Caption: Factors influencing the choice of HPLC method.
Conclusion
The successful purification of 2'-O-MOE containing oligonucleotides is critical for their application in research and drug development. Both Ion-Pair Reversed-Phase and Anion-Exchange HPLC offer robust and scalable solutions for achieving high-purity products. The choice of method depends on the specific characteristics of the oligonucleotide, the nature of the impurities, and the desired scale of purification. By following the detailed protocols and considering the troubleshooting guidance provided in these application notes, researchers can effectively purify 2'-O-MOE oligonucleotides to meet the stringent requirements of their intended applications.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. atdbio.com [atdbio.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. bio-works.com [bio-works.com]
Application Notes and Protocols for the Synthesis and Use of 2'-O-MOE Modified siRNAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, unmodified siRNAs are susceptible to degradation by nucleases and can induce off-target effects. Chemical modifications are crucial for enhancing their stability, specificity, and overall in vivo performance. Among the various chemical modifications, the 2'-O-methoxyethyl (2'-O-MOE) modification of the ribose sugar has proven to be highly effective in improving the drug-like properties of siRNAs.
These application notes provide a comprehensive guide for the synthesis, purification, characterization, and application of 2'-O-MOE modified siRNAs. The detailed protocols and comparative data presented herein will enable researchers and drug development professionals to effectively utilize 2'-O-MOE phosphoramidites for the development of potent and durable siRNA therapeutics.
Advantages of 2'-O-MOE Modification
The 2'-O-MOE modification, which replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group, offers several key advantages for siRNA design:
-
Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This leads to a significantly longer half-life in biological fluids.[1][2][3]
-
Increased Binding Affinity: The 2'-O-MOE modification locks the sugar pucker in an A-form geometry, which is favorable for binding to the target mRNA. This results in increased thermal stability (Tm) of the siRNA duplex, with an increase of approximately 0.9-1.7°C per modification.[2][3]
-
Reduced Off-Target Effects: Strategic placement of 2'-O-MOE modifications can influence the loading of the siRNA strands into the RNA-induced silencing complex (RISC), favoring the guide strand and reducing off-target effects mediated by the passenger strand.[2][4]
-
Improved Pharmacokinetic Properties: The enhanced stability and reduced immunogenicity of 2'-O-MOE modified siRNAs contribute to improved pharmacokinetic and pharmacodynamic properties in vivo.[3][5]
Data Presentation: Performance of 2'-O-MOE Modified siRNAs
The following tables summarize the quantitative data on the performance of 2'-O-MOE modified siRNAs compared to unmodified and other 2'-modified siRNAs.
Table 1: Comparison of Thermal Stability (Tm)
| Modification Type | Target Gene | Tm (°C) per modification increase | Reference |
| 2'-O-MOE | Various | +0.9 to +1.6 | [2] |
| 2'-O-Methyl (2'-OMe) | Various | Similar to 2'-O-MOE | [2] |
| 2'-Fluoro (2'-F) | Various | +2.5 | [2] |
Table 2: In Vitro Gene Silencing Efficacy (IC50)
| siRNA Target | Modification Pattern | Cell Line | IC50 (nM) | Reference |
| PTEN | Unmodified | HeLa | ~10 | [6] |
| PTEN | Full 2'-OMe sense strand | HeLa | ~10 | [6] |
| HTT | 20-mer guide, 2'-F at pos 20 | HeLa | Lower IC50 | [7] |
| HTT | 20-mer guide, 2'-OMe at pos 20 | HeLa | 1.3- to 7.3-fold higher IC50 | [7] |
| ICAM1 | MOE at pos 9 & 10 (guide), OMe at pos 14 (passenger) | HUVEC | Enhanced silencing | [4] |
Table 3: Duration of Gene Silencing
| siRNA Target | Modification | In Vitro/In Vivo | Duration of >80% Silencing | Reference |
| Various | Unmodified | In Vitro (HeLa) | 5-7 days | [8] |
| Anti-MDR1 | Non-modified fork-siRNA | In Vitro | < 6 days | [9] |
| Anti-MDR1 | Selectively 2'-OMe modified fork-siRNA | In Vitro | > 12 days | [9] |
| ApoB | Unmodified | In Vivo (mice) | Activity diminishes by day 14 | [5] |
| ApoB | 2'-O-benzyl at pos 8 & 15 | In Vivo (mice) | Statistically significant silencing at day 14 | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-MOE Modified siRNA
This protocol outlines the automated solid-phase synthesis of 2'-O-MOE modified siRNA oligonucleotides using phosphoramidite (B1245037) chemistry on a DNA/RNA synthesizer.
Materials:
-
2'-O-MOE phosphoramidites (A, C, G, U)
-
Standard DNA/RNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., DCI)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., AMA - ammonium (B1175870) hydroxide/40% aqueous methylamine (B109427) 1:1)
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required phosphoramidites, solid support, and reagents according to the manufacturer's instructions.
-
Sequence Programming: Program the desired siRNA sequence, specifying the positions for 2'-O-MOE modifications.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubating with AMA at 65°C for 1.5 hours.
-
Remove the 2'-silyl protecting groups (if any) by treatment with TEA·3HF.
-
-
Purification: Purify the crude oligonucleotide using HPLC (Protocol 2).
Protocol 2: Purification of 2'-O-MOE Modified siRNA by HPLC
This protocol describes the purification of the synthesized siRNA strands using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM hexaammonium acetate)
-
Mobile Phase B: Acetonitrile
-
Crude, deprotected siRNA sample
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the crude siRNA in nuclease-free water.
-
HPLC Setup: Equilibrate the HPLC column with the starting mobile phase conditions.
-
Injection: Inject the siRNA sample onto the column.
-
Gradient Elution: Elute the siRNA using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The negatively charged siRNA will interact with the ion-pairing agent and the stationary phase, allowing for separation based on length and hydrophobicity.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length siRNA product.
-
Desalting: Desalt the purified siRNA fractions using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified siRNA by measuring its absorbance at 260 nm.
Protocol 3: Characterization of 2'-O-MOE Modified siRNA
This protocol outlines the characterization of the purified siRNA to confirm its identity and purity.
Materials:
-
Purified siRNA
-
Mass spectrometer (e.g., ESI-MS)
-
Gel electrophoresis system (e.g., polyacrylamide gel)
-
Gel staining solution (e.g., Stains-All)
Procedure:
-
Mass Spectrometry:
-
Gel Electrophoresis:
-
Run the purified single strands and the annealed duplex on a denaturing and native polyacrylamide gel, respectively.
-
Visualize the bands by staining to assess the purity and confirm the formation of the duplex.
-
Protocol 4: In Vitro Gene Silencing Assay
This protocol describes a method to assess the gene silencing efficacy of the 2'-O-MOE modified siRNA in a cell-based assay.
Materials:
-
Target cells expressing the gene of interest
-
2'-O-MOE modified siRNA duplex
-
Control siRNAs (e.g., non-targeting control, unmodified siRNA)
-
Transfection reagent (e.g., lipid-based)
-
Cell culture medium
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a reporter assay system (e.g., luciferase)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells at various siRNA concentrations to determine the IC50 value.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Gene Expression Analysis:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the results to a housekeeping gene.
-
Reporter Assay: If using a reporter system, measure the reporter gene activity (e.g., luciferase luminescence).
-
-
Data Analysis: Calculate the percentage of gene knockdown relative to the non-targeting control and determine the IC50 value for each siRNA.
Mandatory Visualizations
Signaling Pathway: RNA-Induced Silencing Complex (RISC)
Caption: The RNAi pathway involving a 2'-O-MOE modified siRNA.
Experimental Workflow: siRNA Synthesis to In Vitro Testing
References
- 1. synoligo.com [synoligo.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 4. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications | Springer Nature Experiments [experiments.springernature.com]
- 11. An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2'-O-Methoxyethyl (2'-O-MOE) Gapmers for RNase H-Mediated Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for silencing disease-causing genes by targeting their messenger RNA (mRNA). Among the various classes of ASOs, 2'-O-Methoxyethyl (2'-O-MOE) modified gapmers have emerged as a clinically successful platform. These synthetic nucleic acid constructs are designed to specifically bind to a target mRNA and induce its degradation through the ubiquitous cellular enzyme, Ribonuclease H (RNase H). This mechanism effectively prevents the translation of the mRNA into a functional protein, thereby treating the underlying cause of a disease at the genetic level.
The 2'-O-MOE modification is a second-generation antisense chemistry that confers several advantageous properties to the oligonucleotide.[1] It enhances the binding affinity of the ASO to its target RNA, increases its resistance to degradation by nucleases, and improves its pharmacokinetic and toxicity profiles compared to earlier generation ASOs.[1][2]
This document provides a comprehensive overview of the applications of 2'-O-MOE gapmers, including their mechanism of action, therapeutic uses, and detailed protocols for their experimental application.
Mechanism of Action
2'-O-MOE gapmers are chimeric ASOs, typically 16-20 nucleotides in length, with a central "gap" of deoxynucleotides flanked by "wings" of 2'-O-MOE modified ribonucleotides.[3] This unique design is crucial for their function. The 2'-O-MOE modifications in the wings protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA.[1] The central DNA gap, when hybridized to the target RNA, forms a DNA:RNA heteroduplex, which is a substrate for RNase H.[4] RNase H then cleaves the RNA strand of this duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[4][5]
Figure 1: Mechanism of 2'-O-MOE gapmer-mediated RNase H cleavage of target mRNA.
Therapeutic Applications
The robust and specific gene silencing capabilities of 2'-O-MOE gapmers have led to the development of approved therapies and a strong pipeline of clinical candidates for a wide range of diseases.
Approved Therapeutics:
-
Mipomersen (B10770913) (Kynamro®): An ASO targeting apolipoprotein B (ApoB) mRNA for the treatment of homozygous familial hypercholesterolemia.[6] Clinical trials have demonstrated significant reductions in LDL-C, ApoB, and other atherogenic lipoproteins.[6][7][8][9]
-
Inotersen (Tegsedi®): An ASO targeting transthyretin (TTR) mRNA for the treatment of hereditary transthyretin amyloidosis (hATTR).[4][10] Clinical data has shown that Inotersen improves the course of neurologic disease and quality of life in patients.[4][10][11][12][13]
Preclinical and Clinical Development:
2'-O-MOE gapmers are being investigated for numerous other therapeutic areas, including:
-
Oncology: Targeting key oncogenes like C-raf.
-
Metabolic Diseases: Targeting genes such as PTEN to modulate metabolic pathways.[14]
-
Cardiovascular Diseases: Beyond hypercholesterolemia, targeting various factors involved in cardiovascular pathologies.
-
Neurodegenerative Diseases: Exploring targets for conditions like Huntington's disease and amyotrophic lateral sclerosis.
Data Presentation
The efficacy of 2'-O-MOE gapmers in reducing target gene expression is well-documented in both preclinical and clinical studies. The following tables summarize key quantitative data from selected studies.
Table 1: Clinical Efficacy of Approved 2'-O-MOE Gapmer Therapeutics
| Drug Name (Target) | Disease Indication | Key Efficacy Endpoint | Observed Reduction/Improvement | Reference(s) |
| Mipomersen (ApoB) | Homozygous Familial Hypercholesterolemia | LDL-Cholesterol | 25-37% reduction | [7][9] |
| Mipomersen (ApoB) | Severe Hypercholesterolemia | LDL-Cholesterol | 36% reduction | [7] |
| Inotersen (TTR) | Hereditary Transthyretin Amyloidosis | mNIS+7 Score | 19.7 point improvement vs. placebo | [4] |
| Inotersen (TTR) | Hereditary Transthyretin Amyloidosis | Norfolk QoL-DN Score | 11.7 point improvement vs. placebo | [4] |
Table 2: Preclinical In Vivo Efficacy of 2'-O-MOE Gapmers
| Target Gene | Animal Model | ASO Dose | Route of Administration | Observed mRNA Knockdown | Reference(s) |
| PTEN | Mouse | 3.2 and 6.4 µmol/kg | Intraperitoneal | Dose-dependent reduction in liver | [15] |
| Srb1 | Mouse | Not specified | Not specified | Good activity in liver and muscle | [14] |
| TRADD | Mouse | Not specified | Not specified | Up to 5-fold increased potency vs. some other modifications | [16] |
| Malat1 | Mouse | 7.5 nmol | Intratracheal | Robust silencing in lung fibroblasts | [17] |
Experimental Protocols
The following section provides detailed protocols for key experiments involving 2'-O-MOE gapmers.
Protocol 1: In Vitro ASO Transfection and Knockdown Analysis
This protocol describes the transfection of 2'-O-MOE gapmers into cultured cells to assess their ability to knockdown a target mRNA.
Figure 2: Workflow for in vitro ASO transfection and knockdown analysis.
Materials:
-
2'-O-MOE gapmer ASO and non-targeting control ASO (e.g., from IDT)
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS (without antibiotics)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
96-well tissue culture plates
-
Nuclease-free water and tubes
-
RNA isolation kit (e.g., Qiagen RNeasy)
-
qRT-PCR reagents (reverse transcriptase, qPCR master mix, primers/probes for target and housekeeping genes)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in ~90% confluency on the day of transfection (e.g., 24,000 cells per well in 100 µL of DMEM with 10% FBS).[18]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ASO-Lipid Complex Formation (for one well):
-
Dilute the desired amount of ASO (e.g., to achieve a final concentration of 10-100 nM) in 25 µL of Opti-MEM.[15]
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted ASO and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[18]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the 50 µL of ASO-lipid complex to each well.
-
Add 50 µL of fresh, pre-warmed DMEM with 10% FBS (without antibiotics) to each well.
-
Incubate the cells for 4 hours at 37°C.[15]
-
-
Post-Transfection:
-
After 4 hours, remove the transfection mixture and replace it with 100 µL of fresh, complete growth medium.[15]
-
Incubate for an additional 20-44 hours (total 24-48 hours post-transfection).
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells directly in the wells and extract total RNA using a suitable kit according to the manufacturer's instructions.[18]
-
Assess RNA purity and concentration using a spectrophotometer (an A260/A280 ratio of 1.8-2.1 indicates high purity).[18]
-
Perform reverse transcription to generate cDNA.[18]
-
Set up qRT-PCR reactions using primers and probes specific for your target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).[19]
-
Run the qRT-PCR on a real-time PCR instrument.
-
-
Data Analysis:
Protocol 2: In Vitro RNase H Cleavage Assay
This protocol is used to directly assess the ability of a 2'-O-MOE gapmer to induce RNase H-mediated cleavage of a target RNA in a cell-free system.
Figure 3: Workflow for in vitro RNase H cleavage assay.
Materials:
-
Target RNA transcript (in vitro transcribed or synthetic)
-
2'-O-MOE gapmer ASO
-
RNase H (e.g., from NEB)
-
10x RNase H Reaction Buffer
-
0.5 M EDTA
-
Nuclease-free water
-
Denaturing polyacrylamide or agarose (B213101) gel
-
RNA loading dye
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
RNA:ASO Hybrid Formation:
-
In a nuclease-free microfuge tube, combine the target RNA (e.g., 2 µg) and a molar excess of the 2'-O-MOE gapmer in 1x RNase H Reaction Buffer.
-
Heat the mixture to 95°C for 2 minutes, then slowly cool to 25°C over 45 minutes to allow for annealing.
-
-
RNase H Reaction:
-
To the annealed RNA:ASO hybrid, add 1-5 units of RNase H.
-
Bring the total reaction volume to 100 µL with nuclease-free water.
-
Incubate the reaction at 37°C for 20-30 minutes.[20]
-
-
Reaction Termination:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
-
Analysis of Cleavage Products:
-
Add an equal volume of RNA loading dye to the reaction.
-
Denature the sample by heating at 65-70°C for 5-10 minutes.
-
Load the samples onto a denaturing polyacrylamide or agarose gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a suitable nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize the RNA fragments on a gel imaging system.
-
-
Interpretation:
-
A successful cleavage reaction will show the disappearance of the full-length RNA band and the appearance of smaller cleavage product bands. The size of the cleavage products can confirm the specificity of the cleavage event.
-
Protocol 3: Northern Blot Analysis of mRNA Knockdown
Northern blotting is a classic technique to visualize and quantify the reduction of a specific mRNA from a total RNA sample.
Materials:
-
Total RNA from ASO-treated and control cells
-
10x MOPS buffer
-
Agarose
-
DEPC-treated water
-
RNA loading buffer
-
RNA size markers
-
Nylon membrane (e.g., Hybond-N+)
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled probe specific for the target mRNA
-
Wash buffers (e.g., SSC with SDS)
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
Gel Electrophoresis:
-
Prepare a 1-1.2% agarose gel containing 2% formaldehyde in 1x MOPS buffer.[21]
-
Mix at least 10 µg of total RNA from each sample with RNA loading buffer (1:1 ratio).[21]
-
Denature the RNA samples at 65°C for 10 minutes and then chill on ice.[21]
-
Load the samples and RNA markers onto the gel and run at a constant voltage until the dye front has migrated sufficiently.[21]
-
-
RNA Transfer:
-
Transfer the RNA from the gel to a nylon membrane overnight via capillary action or using a vacuum transfer apparatus.
-
After transfer, UV crosslink the RNA to the membrane.
-
-
Hybridization:
-
Washing and Detection:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.[22]
-
Expose the membrane to a phosphor screen (for radiolabeled probes) or apply a chemiluminescent substrate and image using an appropriate detection system.
-
-
Analysis:
-
Quantify the band intensity for the target mRNA and a loading control (e.g., a housekeeping gene like GAPDH or by staining the ribosomal RNA bands).
-
Compare the intensity of the target mRNA band in ASO-treated samples to the control samples to determine the extent of knockdown.
-
Conclusion
2'-O-MOE gapmers represent a highly effective and clinically validated platform for RNase H-mediated gene silencing. Their enhanced properties of nuclease resistance, binding affinity, and favorable safety profile have positioned them as a leading class of antisense therapeutics. The protocols provided in this document offer a foundation for researchers to explore the potential of 2'-O-MOE gapmers in their own studies, from basic research to preclinical drug development. As our understanding of gene function and disease mechanisms continues to grow, the applications for this versatile technology are poised to expand even further.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering antisense oligonucleotides for targeted mRNA degradation through lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein B synthesis inhibition with mipomersen in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, placebo-controlled trial of mipomersen in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Inotersen Shows Efficacy in Hereditary ATTR [medscape.com]
- 11. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 19. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 20. researchgate.net [researchgate.net]
- 21. Northern Blot [protocols.io]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Characterization of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides represent a significant advancement in therapeutic nucleic acids, offering enhanced properties such as increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2] These "second-generation" antisense oligonucleotides (ASOs) have become a cornerstone in the development of drugs for a variety of diseases.[1][2] The precise chemical nature of these molecules necessitates rigorous analytical characterization to ensure their identity, purity, and stability, which are critical quality attributes for therapeutic applications.
This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of 2'-O-MOE oligonucleotides. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of these modified nucleic acids. The methodologies described herein are essential for ensuring the safety and efficacy of 2'-O-MOE-based therapeutics.
Key Analytical Techniques for 2'-O-MOE Oligonucleotide Characterization
A multi-faceted analytical approach is required to fully characterize 2'-O-MOE oligonucleotides. The primary techniques employed are:
-
Chromatographic Methods: For separation, quantification, and purity assessment.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
-
-
Mass Spectrometry (MS): For molecular weight determination and sequence verification.
-
Capillary Gel Electrophoresis (CGE): For high-resolution size-based separation and purity assessment.
-
Spectroscopic Methods: For structural characterization and quantification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for concentration and melting temperature (Tm) determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.
-
The relationship and typical workflow between these techniques are illustrated in the diagram below.
I. Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of 2'-O-MOE oligonucleotides and for identifying and quantifying impurities such as shortmers (n-1, n-2) and longmers (n+1).[3]
A. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for the separation of oligonucleotides based on their hydrophobicity. The use of an ion-pairing agent neutralizes the negative charges of the phosphate (B84403) backbone, allowing for interaction with the hydrophobic stationary phase.
Experimental Protocol: IP-RP-HPLC for Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., Agilent, Waters).
-
-
Reagents:
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
2'-O-MOE oligonucleotide sample dissolved in water.
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the oligonucleotide sample (approximately 0.1 OD).
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
The main peak corresponds to the full-length product, while earlier eluting peaks typically represent shorter impurities.
-
-
Data Analysis:
-
Calculate the purity of the oligonucleotide by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
B. Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[3] This method is highly effective for resolving species that differ by a single nucleotide in length.
Experimental Protocol: AEX-HPLC for High-Resolution Separation
-
Instrumentation:
-
HPLC system with a UV detector.
-
Strong anion-exchange column (e.g., Dionex DNAPac).
-
-
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
2'-O-MOE oligonucleotide sample dissolved in water.
-
-
Procedure:
-
Equilibrate the anion-exchange column with 100% Mobile Phase A.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Elute the sample using a linear salt gradient of Mobile Phase B (e.g., 0% to 100% over 40 minutes).
-
Monitor the absorbance at 260 nm.
-
Longer oligonucleotides, having more phosphate groups, will bind more tightly to the column and elute at higher salt concentrations.
-
-
Data Analysis:
-
Assess purity based on the peak integration of the chromatogram.
-
II. Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and, by extension, the identity of 2'-O-MOE oligonucleotides.[4] Electrospray ionization (ESI) is a commonly used technique for the analysis of these molecules.
Experimental Protocol: ESI-MS for Molecular Weight Determination
-
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
-
-
Sample Preparation:
-
The oligonucleotide sample is typically desalted prior to MS analysis to minimize salt adducts. This can be achieved through HPLC purification or ethanol (B145695) precipitation.
-
Dilute the desalted sample in a solution compatible with ESI, such as 50:50 acetonitrile:water with a small amount of a volatile buffer like ammonium (B1175870) acetate.
-
-
Procedure:
-
Infuse the sample directly into the ESI source or couple the MS to an IP-RP-HPLC system for online analysis.
-
Acquire the mass spectrum in negative ion mode, as the phosphate backbone is negatively charged.
-
The resulting spectrum will show a series of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum, which will reveal the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity of the 2'-O-MOE oligonucleotide.
-
Table 1: Comparison of Expected vs. Observed Mass
| Oligonucleotide Sequence (with 2'-O-MOE modifications) | Theoretical Mass (Da) | Observed Mass (Da) | Deviation (Da) |
| 5'-MOE(G)MOE(C)MOE(A)TTMOE(C)MOE(A)MOE(G)-3' | 2548.7 | 2548.9 | +0.2 |
| Example Data |
III. Capillary Gel Electrophoresis (CGE)
CGE offers extremely high resolution for the size-based separation of oligonucleotides, making it an excellent method for assessing purity and detecting single-nucleotide deletions (n-1 impurities).[5][6]
Experimental Protocol: CGE for Purity and Integrity Analysis
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary filled with a sieving polymer (gel).
-
-
Reagents:
-
Sieving polymer solution (e.g., replaceable linear polyacrylamide).
-
Run buffer (e.g., Tris-TAPS).
-
2'-O-MOE oligonucleotide sample dissolved in water.
-
-
Procedure:
-
Fill the capillary with the sieving polymer solution.
-
Inject the sample into the capillary using electrokinetic injection.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the migrating oligonucleotides by UV absorbance at 260 nm.
-
Shorter oligonucleotides will migrate faster through the gel matrix.
-
-
Data Analysis:
-
The electropherogram will show a main peak for the full-length product and smaller, faster-migrating peaks for any shorter impurities.
-
Calculate purity based on the relative peak areas.
-
IV. Spectroscopic Characterization
A. UV-Vis Spectroscopy for Quantification
The concentration of a 2'-O-MOE oligonucleotide solution is accurately determined by measuring its absorbance at 260 nm (A260).[7][8]
Experimental Protocol: Concentration Determination
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Blank the spectrophotometer with the same buffer used to dissolve the oligonucleotide.
-
Measure the absorbance of the oligonucleotide solution at 260 nm.
-
Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.
-
-
Calculation:
B. Thermal Denaturation (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which 50% of the duplex oligonucleotide has dissociated into single strands. It is a critical parameter for assessing the thermal stability and hybridization properties of 2'-O-MOE oligonucleotides.[10] The 2'-O-MOE modification is known to increase the thermal stability of duplexes.[1]
Experimental Protocol: Tm Determination
-
Instrumentation:
-
UV-Vis spectrophotometer equipped with a temperature controller.
-
-
Sample Preparation:
-
Prepare a solution of the 2'-O-MOE oligonucleotide and its complementary strand at equimolar concentrations in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[10]
-
-
Procedure:
-
Place the sample in the spectrophotometer and heat to a high temperature (e.g., 95°C) to ensure complete denaturation, then slowly cool to a low temperature (e.g., 20°C) to allow for annealing.
-
Slowly increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.[10]
-
As the duplex melts, the absorbance will increase (hyperchromic effect).
-
-
Data Analysis:
-
Plot absorbance versus temperature. The Tm is the temperature at the midpoint of the transition, which can be determined from the first derivative of the melting curve.
-
Table 2: Impact of 2'-O-MOE Modification on Thermal Stability (Tm)
| Duplex | Number of 2'-O-MOE Modifications | Tm (°C) | ΔTm per Modification (°C) |
| DNA:RNA | 0 | 55.0 | - |
| MOE-DNA:RNA | 5 | 62.5 | +1.5 |
| MOE-DNA:RNA | 10 | 70.0 | +1.5 |
| Example Data, actual values are sequence-dependent | 0.9 to 1.6 °C[1] |
V. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about 2'-O-MOE oligonucleotides in solution, confirming the presence of the 2'-O-MOE modification and assessing the overall structural integrity.[11][12]
Experimental Protocol: 1D and 2D NMR for Structural Verification
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher).
-
-
Sample Preparation:
-
Lyophilize the oligonucleotide sample multiple times from D₂O to remove exchangeable protons.
-
Dissolve the sample in 99.96% D₂O to a concentration of 0.5-1.0 mM.
-
-
Procedure:
-
Acquire a 1D proton (¹H) NMR spectrum. The signals from the methoxyethyl group of the 2'-O-MOE modification will be visible in a specific region of the spectrum.
-
Acquire 2D NMR spectra, such as COSY and TOCSY, to confirm connectivities within the sugar and base moieties, and NOESY to probe through-space interactions and confirm the overall conformation.
-
-
Data Analysis:
-
Assign the resonances in the NMR spectra to specific protons in the oligonucleotide structure.
-
The presence and integration of the 2'-O-MOE signals confirm the modification.
-
Analysis of NOESY data can provide insights into the sugar pucker conformation and the overall helical structure (A-form or B-form). The 2'-O-MOE modification typically promotes an A-form RNA-like conformation.[11]
-
Summary of Analytical Techniques and Their Applications
Table 3: Overview of Analytical Methods for 2'-O-MOE Oligo Characterization
| Analytical Technique | Primary Application | Information Obtained |
| IP-RP-HPLC | Purity Assessment & Impurity Profiling | Purity (%), presence of hydrophobic impurities (e.g., failure sequences with protecting groups). |
| AEX-HPLC | Purity Assessment & Charge Variant Analysis | Purity (%), resolution of shortmers (n-1) and longmers (n+1) based on charge. |
| LC-MS (ESI) | Identity Confirmation | Accurate molecular weight, verification of sequence and modifications. |
| CGE | High-Resolution Sizing & Purity | High-resolution separation based on size, excellent for detecting n-1 impurities. |
| UV-Vis Spectroscopy | Quantification | Concentration of the oligonucleotide solution. |
| Thermal Denaturation (UV-Melt) | Stability Assessment | Melting temperature (Tm), thermodynamic properties of duplex formation. |
| NMR Spectroscopy | Structural Characterization | Confirmation of 2'-O-MOE modification, structural integrity, and solution conformation. |
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. ymc.co.jp [ymc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of therapeutic oligonucleotides using capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. atdbio.com [atdbio.com]
- 9. idtdna.com [idtdna.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
Application Note: High-Resolution LC/MS Analysis of 2'-O-Methoxyethyl (MOE) Modified Phosphorothioate Oligo-RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2'-O-Methoxyethyl (2'-O-MOE) modified phosphorothioate (B77711) oligo-RNA using Liquid Chromatography-Mass Spectrometry (LC/MS). These second-generation antisense oligonucleotides (ASOs) are designed for increased nuclease resistance and enhanced binding affinity to their target RNA.[1][2] The methodologies outlined below are critical for the characterization, purity assessment, and quantification of these therapeutic molecules. This note includes protocols for sample preparation, LC/MS analysis using ion-pair reversed-phase chromatography, and data processing.
Introduction
Antisense oligonucleotides are a promising class of therapeutic agents designed to modulate gene expression.[3] Chemical modifications, such as the incorporation of a 2'-O-methoxyethyl (MOE) group on the ribose sugar and the replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone (phosphorothioate linkage), are crucial for improving their drug-like properties.[1][2] These modifications enhance stability against nuclease degradation, increase binding affinity to target mRNA, and improve pharmacokinetic profiles.[1][2][4]
LC/MS has become the method of choice for the analysis of these complex biomolecules due to its ability to provide information on identity, purity, and quantity.[5][6] Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a widely used technique for the separation of oligonucleotides.[7][8] This method utilizes an ion-pairing agent to neutralize the negative charges on the phosphate backbone, allowing for retention on a reversed-phase column.[7] Coupling this separation technique with mass spectrometry provides high sensitivity and selectivity for the characterization of the parent oligonucleotide and its metabolites.[5][9]
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
This protocol describes the solid-phase extraction (SPE) of 2'-O-MOE modified phosphorothioate oligonucleotides from plasma, a common procedure for pharmacokinetic studies.
Materials:
-
Plasma containing the oligonucleotide therapeutic
-
SPE cartridges (e.g., mixed-mode anion exchange)
-
Equilibration Buffer: 10 mM Phosphate buffer, pH 5.5
-
Wash Buffer: 10 mM Phosphate buffer, pH 5.5 in 50% acetonitrile
-
Elution Buffer: 100 mM ammonium (B1175870) bicarbonate, pH 8.0 in 40% acetonitrile/10% tetrahydrofuran
-
Methanol
-
Water (LC/MS grade)
Procedure:
-
Condition the SPE Cartridge: Wet the SPE cartridge with 1 mL of methanol.
-
Equilibrate the Cartridge: Equilibrate the cartridge with 1 mL of Equilibration Buffer.[10]
-
Load the Sample: Load the plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Wash the Cartridge:
-
Elute the Oligonucleotide: Elute the oligonucleotide from the cartridge with 1 mL of Elution Buffer.[10]
-
Dry and Reconstitute: Evaporate the eluate to dryness using a vacuum centrifuge or nitrogen stream. Reconstitute the sample in an appropriate volume of the initial mobile phase for LC/MS analysis.
Ion-Pair Reversed-Phase LC/MS Analysis
This protocol outlines a general method for the analysis of 2'-O-MOE modified phosphorothioate oligonucleotides using IP-RPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
Instrumentation:
-
UPLC/HPLC system with a column oven and UV detector
-
High-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 mm x 50 mm)
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[9]
-
Mobile Phase B: 50% Methanol in Mobile Phase A.[9]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 60 °C
-
Gradient: A shallow gradient optimized for the specific oligonucleotide, for example:
-
0-2 min: 30% B
-
2-12 min: 30-50% B
-
12-13 min: 50-90% B
-
13-15 min: 90% B
-
15-16 min: 90-30% B
-
16-20 min: 30% B
-
-
Injection Volume: 5-10 µL
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: 30 - 50 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 500 - 4000
-
Data Acquisition: Full scan mode
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC/MS analysis of a 20-mer 2'-O-MOE modified phosphorothioate oligonucleotide. Actual values may vary depending on the specific sequence, instrumentation, and method optimization.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [11] |
| Upper Limit of Quantification (ULOQ) | 1000 - 10,000 ng/mL | [11] |
| Linearity (r²) | > 0.99 | [11] |
| Accuracy (% bias) | ± 15% (± 20% at LLOQ) | [12] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | [12] |
| Mass Accuracy | < 5 ppm | [13] |
Qualitative Data
Mass spectrometry of oligonucleotides produces a series of multiply charged ions. The raw mass spectrum can be deconvoluted to determine the zero-charge mass of the oligonucleotide. This allows for confirmation of the molecular weight of the parent compound and identification of metabolites and impurities.
Visualizations
Caption: Workflow for LC/MS analysis of modified oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. lcms.cz [lcms.cz]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. mz-at.de [mz-at.de]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Application Notes: Designing 2'-O-MOE ASOs for Modulating Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific RNA sequences and modulate gene expression.[1][2] The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation antisense technology that offers significant advantages for therapeutic applications, including increased nuclease resistance, enhanced binding affinity to target RNA, and a favorable safety profile.[1][3][4] These properties make 2'-O-MOE ASOs a powerful tool for modulating alternative splicing, a crucial biological process that, when dysregulated, can lead to various diseases.[1][4]
This document provides detailed application notes and protocols for the design and experimental validation of 2'-O-MOE ASOs intended to act as steric-blocking agents to modulate alternative splicing. Unlike RNase H-dependent ASOs that induce mRNA degradation, these splice-switching oligonucleotides (SSOs) bind to pre-mRNA and obstruct the binding of splicing factors, thereby redirecting the splicing machinery to alter exon inclusion or exclusion.[1][3][4]
Mechanism of Action of 2'-O-MOE Splice-Switching Oligonucleotides
2'-O-MOE ASOs designed for splicing modulation are typically fully modified to prevent the degradation of the target RNA by RNase H.[3][4] They function by sterically hindering the access of the splicing machinery to critical splice sites or regulatory sequences on the pre-mRNA.[1][3][4] By binding to sequences such as exonic splicing enhancers (ESEs), exonic splicing silencers (ESSs), or the splice sites themselves, these ASOs can either promote the exclusion (skipping) of an exon or enhance its inclusion in the mature mRNA.[1]
For example, nusinersen (B3181795) (Spinraza®), an approved 2'-O-MOE ASO for spinal muscular atrophy (SMA), binds to an intronic splicing silencer in the SMN2 pre-mRNA, leading to the inclusion of exon 7 and the production of a functional SMN protein.[3][5]
Caption: Mechanism of 2'-O-MOE ASO-mediated exon skipping.
Design Principles for 2'-O-MOE Splice-Switching ASOs
Effective design of 2'-O-MOE ASOs for splicing modulation requires careful consideration of several factors to maximize efficacy and minimize off-target effects.
| Design Parameter | Recommendation | Rationale |
| Target Selection | Target exonic or intronic splicing regulatory elements (ESEs, ESSs, ISEs, ISSs) or the 5' or 3' splice sites. | Binding to these sites directly interferes with the assembly of the spliceosome.[1] |
| ASO Length | Typically 18-25 nucleotides. | Provides a balance between specificity and cellular uptake. Shorter ASOs may have reduced off-target effects.[5][6] |
| Chemical Modifications | Fully modified with 2'-O-MOE sugars and a phosphorothioate (B77711) (PS) backbone. | 2'-O-MOE modification enhances binding affinity and nuclease resistance.[3][4] The PS backbone improves stability and pharmacokinetic properties.[7] Fully modified ASOs do not recruit RNase H, which is desirable for steric blocking.[4] |
| Sequence Selection | Utilize in silico prediction tools to identify potential splice enhancer or silencer motifs.[5] Avoid sequences with high self-complementarity or potential for stable secondary structures. Perform a BLAST search against the human transcriptome to identify potential off-target binding sites.[8] | Proper sequence selection is crucial for on-target efficacy and minimizing off-target effects.[6][8] |
| GC Content | Aim for a GC content of 40-60%. | This range generally provides optimal hybridization characteristics. |
Quantitative Data Summary
The 2'-O-MOE modification confers favorable properties to ASOs, as summarized in the tables below.
Table 1: Physicochemical and Pharmacokinetic Properties of 2'-O-MOE ASOs
| Property | Value/Observation | Reference |
| Increase in Melting Temperature (Tm) | ΔTm of +0.9 to +1.7 °C per modification | [3][9] |
| Nuclease Resistance | Significantly enhanced compared to unmodified DNA and 2'-O-methyl RNA | [3][9] |
| Plasma Protein Binding | >90% for parent compound and major metabolites | [2] |
| Tissue Half-life | Prolonged, allowing for less frequent dosing | [2][3] |
Table 2: Tolerability Profile Improvements in 2'-O-MOE ASOs
| Adverse Event | Mipomersen (First-generation 2'-O-MOE ASO) | Newer 2'-O-MOE ASOs (12 ASOs) | Reference |
| Incidence of Flu-Like Reactions (FLRs) | 9.4% | 0.6% | [10][11] |
| Dose Discontinuation due to FLRs | 0.9% | 0.2% | [10][11] |
| Injection Site Reactions | Significantly improved in 8 out of 12 newer ASOs | - | [10][11] |
Experimental Protocols
A systematic approach is essential for the successful development of splice-switching 2'-O-MOE ASOs.
Caption: Experimental workflow for developing 2'-O-MOE ASOs.
Protocol 1: In Vitro Screening of 2'-O-MOE ASOs for Splicing Modulation
Objective: To assess the ability of designed 2'-O-MOE ASOs to modulate the alternative splicing of a target pre-mRNA in a cellular model.
Materials:
-
HEK293, HeLa, or a disease-relevant cell line
-
2'-O-MOE ASOs (synthesized and purified)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
Taq DNA polymerase and dNTPs
-
Primers flanking the target exon
-
Agarose (B213101) gel and electrophoresis equipment
-
qPCR master mix and instrument
-
RNA-seq library preparation kit and sequencer (optional)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection: a. Dilute the 2'-O-MOE ASO in Opti-MEM to the desired final concentrations (e.g., 10, 50, 100 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted ASO and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation. d. Add the ASO-lipid complex to the cells. Include a non-targeting ASO as a negative control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
RNA Extraction: a. Lyse the cells directly in the well using TRIzol reagent. b. Extract total RNA following the manufacturer's protocol. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
Splicing Analysis:
-
RT-PCR: a. Perform PCR using primers that flank the target exon. This will amplify both the included and excluded splice variants. b. Analyze the PCR products on a 2-3% agarose gel. The different splice isoforms will appear as bands of different sizes. c. Quantify the band intensities to determine the ratio of exon inclusion to exclusion.
-
Quantitative PCR (qPCR): a. Design primer-probe sets specific for each splice variant. b. Perform qPCR to quantify the absolute or relative abundance of each isoform.[12]
-
RNA-sequencing: a. Prepare libraries from the extracted RNA and perform high-throughput sequencing. b. Use bioinformatics tools (e.g., rMATS, AS-Quant) to perform a transcriptome-wide analysis of alternative splicing events.[13][14]
-
Protocol 2: In Vivo Validation in Animal Models
Objective: To evaluate the efficacy and safety of a lead 2'-O-MOE ASO in a relevant animal model.
Materials:
-
Disease-relevant animal model (e.g., transgenic mouse)
-
Lead 2'-O-MOE ASO formulated in sterile saline
-
Syringes and needles for administration (e.g., subcutaneous, intravenous)
-
Anesthesia and surgical equipment (if required)
-
Tissue homogenization equipment
-
Reagents for RNA and protein extraction from tissues
Procedure:
-
Dosing and Administration: a. Divide animals into treatment groups (e.g., vehicle control, different ASO doses). b. Administer the ASO via the desired route (e.g., subcutaneous injection). Dosing frequency will depend on the ASO's half-life (e.g., once weekly). c. Monitor the animals for any adverse effects.
-
Tissue Collection: a. At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, muscle, brain). b. Snap-freeze tissues in liquid nitrogen or store in RNAlater for subsequent analysis.
-
Pharmacodynamic Analysis: a. Extract RNA and protein from the collected tissues. b. Perform RT-PCR, qPCR, or RNA-seq to analyze the modulation of the target splice event in the tissues.[15][16] c. Perform Western blotting or ELISA to quantify changes in the protein isoform levels.
-
Pharmacokinetic Analysis: a. Collect blood samples at various time points after ASO administration. b. Quantify the concentration of the ASO in plasma and tissues using appropriate analytical methods (e.g., ELISA, LC-MS).
-
Toxicology Assessment: a. Monitor animal body weight and general health throughout the study. b. Collect blood for clinical chemistry analysis (e.g., ALT, AST for liver toxicity).[15][16] c. Perform histopathological examination of key organs.
Off-Target Effects and Mitigation Strategies
While 2'-O-MOE modifications enhance specificity, off-target effects can still occur due to hybridization to unintended RNAs with sequence similarity.[6][8]
Strategies to Minimize Off-Target Effects:
-
Bioinformatic Analysis: Thoroughly screen ASO candidates against transcriptome databases to identify potential off-target binding sites.[8]
-
Chemistry and Design: The choice of ASO chemistry can influence specificity, with some mixed-chemistry ASOs showing greater specificity than uniformly modified ones.[6] Shorter ASOs may also reduce off-target activity.[6]
-
Dose Optimization: Use the lowest effective dose to minimize the chance of off-target binding.
-
Experimental Validation: Perform transcriptome-wide analysis (e.g., RNA-seq) in ASO-treated cells to empirically identify and quantify off-target splicing events.[6]
Conclusion
2'-O-MOE modified ASOs represent a robust and versatile platform for the therapeutic modulation of alternative splicing. Their enhanced stability, binding affinity, and favorable safety profile have led to the successful development of approved drugs.[1][3] By following systematic design principles and rigorous experimental validation protocols, researchers can effectively harness the potential of this technology for the development of novel therapies for a wide range of genetic diseases.
References
- 1. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells | MDPI [mdpi.com]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvements in the Tolerability Profile of 2'- O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Detection and Quantification of Alternative Splicing Variants Using RNA-seq | Springer Nature Experiments [experiments.springernature.com]
- 15. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Conjugation of Peptides to 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the therapeutic potential of oligonucleotides with the diverse functionalities of peptides.[1][2] Oligonucleotides, such as those with 2'-O-methoxyethyl (2'-O-MOE) modifications, offer enhanced stability, increased binding affinity to target RNA, and reduced toxicity.[3] However, their large size and negative charge can limit cellular uptake.[4][5] Conjugating these oligonucleotides to peptides, particularly cell-penetrating peptides (CPPs), can significantly improve their delivery, cellular uptake, and overall therapeutic efficacy.[4][5] These conjugates are being explored for a wide range of therapeutic applications, including gene silencing, splice-switching, and anticancer therapies.[1][2]
This document provides a detailed protocol for the conjugation of peptides to 2'-O-MOE oligonucleotides, focusing on the widely used thiol-maleimide "click" chemistry. It also includes information on purification, characterization, and relevant biological pathways.
Conjugation Chemistry: Thiol-Maleimide Ligation
Thiol-maleimide chemistry is a popular method for creating stable thioether linkages between peptides and oligonucleotides.[6] The reaction is highly efficient and proceeds under mild aqueous conditions without the need for a catalyst.[6] This method involves the reaction of a thiol group (typically from a cysteine residue in the peptide) with a maleimide (B117702) group incorporated into the oligonucleotide.[6][7][8]
Experimental Workflow for Peptide-Oligonucleotide Conjugation
The overall workflow for the synthesis, purification, and characterization of a peptide-2'-O-MOE oligonucleotide conjugate is depicted below.
Caption: General workflow for the synthesis and analysis of peptide-oligonucleotide conjugates.
Detailed Experimental Protocol
This protocol describes the conjugation of a cysteine-containing peptide to a 5'-maleimide-modified 2'-O-MOE oligonucleotide.
Materials and Reagents:
-
5'-Maleimide-modified 2'-O-MOE oligonucleotide
-
Cysteine-containing peptide (>98% purity)[9]
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
Ultrapure water
-
Ammonia (B1221849) solution
-
Solvents for HPLC (e.g., acetonitrile (B52724), water with trifluoroacetic acid)
Protocol:
-
Oligonucleotide Preparation:
-
The 5'-maleimide modifier is introduced during the solid-phase synthesis of the 2'-O-MOE oligonucleotide.[7][8]
-
The oligonucleotide is cleaved from the solid support and the nucleobases are deprotected using an ammonia solution (e.g., 25% ammonia at 35°C overnight).[7][8]
-
The protected maleimide group is then "uncaged" to its active form, for example, by microwave irradiation in water (e.g., 90°C for 90 minutes).[7][8]
-
-
Conjugation Reaction:
-
Dissolve the 5'-maleimide-modified oligonucleotide and the cysteine-containing peptide in a suitable buffer, such as TEAA buffer (pH 6.8).[10]
-
A typical reaction mixture may contain 100 µM of the oligonucleotide and a molar excess of the peptide (e.g., 6 molar equivalents).[10]
-
The reaction can be carried out under microwave irradiation (e.g., at 90°C for 90 minutes) to facilitate the conjugation.[10] Alternatively, the reaction can proceed at room temperature for a few hours.
-
-
Purification of the Conjugate:
-
The crude reaction mixture is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]
-
The separation is typically achieved using a C18 column with a gradient of acetonitrile in water (containing a small amount of an ion-pairing agent like trifluoroacetic acid).
-
Fractions containing the purified conjugate are collected, pooled, and lyophilized.[10]
-
-
Characterization of the Conjugate:
Quantitative Data
The efficiency of the conjugation reaction can vary depending on the specific peptide and oligonucleotide sequences, as well as the reaction conditions. The following table summarizes representative data for the conjugation of various peptides to a 2'-O-MOE oligonucleotide.
| Peptide Charge | Molecular Weight (Da) | Conjugation Yield (%) |
| +2 | 1500 | 85 |
| +6 | 2200 | 70 |
| +10 | 3100 | 55 |
| -2 | 1800 | 90 |
Note: The data presented are illustrative and based on typical yields reported in the literature. Actual yields may vary. Studies have shown that conjugation yields can be influenced by factors such as peptide charge and hydrophobicity.[12]
Biological Context and Signaling Pathways
Peptide-oligonucleotide conjugates are designed to overcome the barrier of cellular membranes to deliver the oligonucleotide to its intracellular target. Cell-penetrating peptides, for instance, can facilitate entry into the cell through various mechanisms, including direct translocation or endocytosis.
Once inside the cell, the oligonucleotide component of the conjugate can engage with its target, typically a messenger RNA (mRNA), to modulate gene expression. For example, antisense oligonucleotides (ASOs) can bind to a specific mRNA sequence, leading to its degradation by RNase H or blocking its translation into a protein.
The diagram below illustrates a simplified signaling pathway for a peptide-ASO conjugate designed for gene silencing.
Caption: Cellular uptake and mechanism of action for a peptide-ASO conjugate.
Conclusion
The conjugation of peptides to 2'-O-MOE oligonucleotides is a powerful strategy to enhance the therapeutic potential of nucleic acid-based drugs. The thiol-maleimide ligation method provides a robust and efficient means of producing these conjugates. Careful purification and characterization are essential to ensure the quality and activity of the final product. As research in this field continues, the development of novel conjugation strategies and a deeper understanding of the biological fate of these conjugates will further advance their clinical translation.
References
- 1. Chemistry of Peptide-Oligonucleotide Conjugates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Oligonucleotide Conjugates (POCs) for Oligonucleotide Delivery [biosyn.com]
- 3. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-Oligonucleotide Conjugation: Chemistry and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide–Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On‐Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Synthetic Biology: A Detailed Protocol for the Standard Phosphoramidite Coupling Reaction Cycle
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the standard phosphoramidite (B1245037) coupling reaction cycle, the fundamental process underpinning the chemical synthesis of DNA and RNA oligonucleotides. Mastery of this technique is essential for professionals engaged in molecular biology, drug development, and various fields of biotechnology.
Introduction
The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for the chemical synthesis of oligonucleotides due to its high efficiency and amenability to automation.[1][2] The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support. The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of nucleic acids. The entire process is a cycle of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[2][3][4]
The Four Steps of the Phosphoramidite Coupling Cycle
The synthesis of an oligonucleotide is a cyclical process where each cycle adds one nucleotide to the growing chain. This cycle is repeated until the desired sequence is assembled.
Deblocking (Detritylation)
The first step in each cycle is the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide attached to the solid support.[5][6] This deprotection, or detritylation, is achieved by treatment with a weak acid, which leaves a free 5'-hydroxyl group ready to react with the next phosphoramidite.[7]
Coupling
The activated phosphoramidite, corresponding to the next base in the desired sequence, is then coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[1][5] This reaction is catalyzed by a weak acid, such as tetrazole or its derivatives, which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[8][9] The coupling reaction forms an unstable phosphite (B83602) triester linkage.[8]
Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains remain unreacted.[1][6] To prevent these unreacted chains from participating in subsequent coupling steps and forming deletion mutations (n-1 shortmers), they are permanently blocked in a step called capping.[6][7] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6][8]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[5][6][8] Therefore, it is oxidized to a more stable pentavalent phosphotriester, which is analogous to the natural phosphate (B84403) backbone of DNA.[6][8][9] This is typically accomplished using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine.[6][8][9]
Following the oxidation step, the cycle is repeated, starting with the deblocking of the newly added nucleotide, until the entire oligonucleotide sequence is synthesized.
Quantitative Data Summary
The efficiency of each step in the phosphoramidite coupling cycle is critical for the successful synthesis of long oligonucleotides. The following table summarizes key quantitative data associated with the standard reaction cycle.
| Parameter | Typical Value | Reagents | Purpose |
| Deblocking (Detritylation) | |||
| Reaction Time | 50 seconds | 3% Trichloroacetic Acid (TCA) in Dichloromethane | Removal of the 5'-DMT protecting group.[9] |
| Coupling | |||
| Coupling Efficiency | >99% | 0.1 M Phosphoramidite Monomer, 0.5 M Tetrazole in Acetonitrile | Formation of the phosphite triester linkage.[1][9] |
| Reaction Time | 30 seconds for DNA, 5-15 minutes for RNA | Phosphoramidite Monomer, Activator (e.g., Tetrazole) | Elongation of the oligonucleotide chain.[7][9] |
| Capping | |||
| Capping Efficiency | >99% | Acetic Anhydride/Pyridine/THF (1/1/8) and 17.6% w/v N-methylimidazole in Acetonitrile | To block unreacted 5'-hydroxyl groups and prevent deletion mutations.[6][9] |
| Reaction Time | 30 seconds | Capping Reagent A (Acetic Anhydride) and B (N-methylimidazole) | Acetylation of unreacted 5'-OH groups.[6][9] |
| Oxidation | |||
| Reaction Time | 45 seconds | 0.015 M Iodine in Water/Pyridine/THF (2/20/78) | Stabilization of the internucleotide linkage by forming a phosphotriester.[9] |
Experimental Protocol: Standard Phosphoramidite Coupling Cycle
This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer. All reagents should be of high purity and anhydrous where specified.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Phosphoramidite monomers (A, C, G, T/U) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.5 M Tetrazole in anhydrous acetonitrile).
-
Deblocking solution (3% Trichloroacetic Acid in Dichloromethane).
-
Capping Solution A (Acetic Anhydride/Pyridine/Tetrahydrofuran, 1:1:8 v/v/v).
-
Capping Solution B (17.6% w/v N-methylimidazole in Acetonitrile).
-
Oxidizing Solution (0.015 M Iodine in Water/Pyridine/Tetrahydrofuran, 2:20:78 v/v/v).
-
Anhydrous Acetonitrile for washing.
-
Inert gas (Argon or Nitrogen).
Procedure:
1. Preparation: a. Ensure all reagents are fresh and properly installed on the synthesizer. b. Program the desired oligonucleotide sequence into the synthesizer's control software. c. Install the column containing the solid support with the first nucleoside.
2. Synthesis Cycle:
3. Iteration: a. Repeat the synthesis cycle (steps 2a-2d) for each subsequent nucleotide in the sequence.
4. Final Deblocking and Cleavage: a. After the final coupling cycle, perform a final deblocking step to remove the 5'-DMT group from the terminal nucleotide. b. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed in a separate post-synthesis processing step, typically using concentrated aqueous ammonia.[5][9]
Logical Workflow of the Phosphoramidite Coupling Cycle
Caption: The four-step phosphoramidite reaction cycle for oligonucleotide synthesis.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. atdbio.com [atdbio.com]
Ordering Custom 2'-O-MOE Oligonucleotides for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides are a cornerstone of modern antisense technology and related research applications.[1][2] This second-generation modification, where a methoxyethyl group is added to the 2' position of the ribose sugar, confers several advantageous properties to oligonucleotides.[1][2][3] These include enhanced nuclease resistance, increased binding affinity to target RNA, and reduced cellular toxicity compared to earlier generations of antisense oligonucleotides (ASOs).[1][3][4] These characteristics make 2'-O-MOE oligos highly effective tools for in vitro and in vivo studies of gene function, target validation, and the development of oligonucleotide-based therapeutics.[1][4][5]
This document provides a comprehensive guide for researchers on ordering custom 2'-O-MOE oligonucleotides, including considerations for design, synthesis, purification, and quality control. Furthermore, it offers detailed protocols for the application of these oligos in common research settings, specifically for inducing RNase H-mediated cleavage of target RNA.
Designing and Ordering Custom 2'-O-MOE Oligonucleotides
The design of effective 2'-O-MOE oligonucleotides is critical for successful experimental outcomes. A common and highly effective design for RNase H-mediated target knockdown is the "gapmer" structure.[1][3]
2'-O-MOE Gapmer ASO Design
A 2'-O-MOE gapmer ASO is a chimeric oligonucleotide that consists of a central "gap" of DNA bases (typically 8-10 nucleotides) flanked by "wings" of 2'-O-MOE modified nucleotides on both the 5' and 3' ends.[1][3][4][6] This design leverages the key properties of both DNA and 2'-O-MOE modifications:
-
2'-O-MOE Wings: The modified wings provide nuclease resistance, increasing the oligo's stability in biological fluids and within cells.[1][4] They also enhance the binding affinity of the ASO to its complementary RNA target.[1][4]
-
DNA Gap: The central DNA gap is essential for the mechanism of action. When the ASO binds to the target RNA, the DNA:RNA heteroduplex that forms in the gap region is a substrate for the endogenous enzyme RNase H.[1][3][7] RNase H then cleaves the RNA strand of the duplex, leading to the degradation of the target RNA and subsequent reduction in protein expression.[1][3][7]
It is also common to incorporate phosphorothioate (B77711) (PS) linkages throughout the oligonucleotide backbone.[1][3] This modification replaces a non-bridging oxygen atom with a sulfur atom, which further enhances nuclease resistance.[1]
A typical 2'-O-MOE gapmer design is a 5-10-5 pattern, with five 2'-O-MOE modifications on each flank and a central 10-base DNA gap.[6]
Ordering Process Overview
Ordering custom 2'-O-MOE oligonucleotides typically involves the following steps:
-
Sequence Design: Design your ASO sequence to be complementary to your target RNA. Standard bioinformatics tools can be used to identify accessible sites on the target transcript.
-
Modification Specification: Specify the desired modifications, including the 2'-O-MOE gapmer structure (e.g., 5-10-5) and phosphorothioate linkages.
-
Synthesis Scale Selection: Choose the synthesis scale based on your experimental needs. This determines the starting amount of material for synthesis, and the final yield will vary.[8]
-
Purification Method Selection: Select the appropriate purification method to achieve the required purity for your application.
-
Quality Control (QC) Options: Review and select the desired QC documentation to be provided by the vendor.
Synthesis, Purification, and Quality Control
Commercial vendors offer a range of options for the synthesis, purification, and quality control of custom 2'-O-MOE oligonucleotides.
Synthesis Scales
The synthesis scale refers to the amount of starting material used in the chemical synthesis process. The final yield of the full-length oligonucleotide will be a fraction of this starting amount and can be influenced by the sequence length, modifications, and purification method.[8]
| Synthesis Scale | Typical Starting Amount | Suitable Applications |
| Small Scale | 25 - 50 nmol | Initial screening, in vitro experiments |
| Medium Scale | 0.2 - 1.0 µmol | In vitro validation, dose-response studies |
| Large Scale | >1.0 µmol to gram quantities | In vivo studies, preclinical development |
Note: Specific scales and yields will vary by vendor.[3][8]
Purification Methods
Purification is crucial for removing impurities generated during chemical synthesis, such as truncated sequences (shortmers) and other by-products.[9] The choice of purification method depends on the required purity for the intended application.
| Purification Method | Principle | Typical Purity | Recommended Applications |
| Desalting | Removes small molecule impurities from the synthesis and cleavage/deprotection steps.[10] | Moderate | Non-critical applications, initial screening |
| Cartridge Purification | Reversed-phase chromatography to separate the full-length oligo from many truncated sequences.[11] | >80%[11] | PCR, sequencing, other standard molecular biology |
| HPLC (High-Performance Liquid Chromatography) | High-resolution separation based on hydrophobicity (Reversed-Phase, RP-HPLC) or charge (Ion-Exchange, IE-HPLC).[9][10] | >90% (can be higher) | Demanding applications: in vivo studies, therapeutics, diagnostics |
| PAGE (Polyacrylamide Gel Electrophoresis) | Separation by size with single-base resolution. | High | Applications requiring very high purity of a specific length |
For most in vitro and in vivo research applications involving 2'-O-MOE ASOs, HPLC purification is the recommended method to ensure high purity and minimize off-target effects.
Quality Control
Reputable vendors provide quality control to verify the identity and purity of the synthesized oligonucleotides.[12][13] Standard QC methods include:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized oligo, thereby verifying its sequence identity.[13] Both MALDI-TOF and ESI-MS are common techniques.[13]
-
Analytical HPLC or UPLC: Provides a quantitative assessment of the purity of the oligonucleotide preparation.[13]
-
UV Spectrophotometry: Used to quantify the amount of oligonucleotide synthesized.[14]
Experimental Protocols
The following protocols provide a general framework for using 2'-O-MOE ASOs to achieve target RNA knockdown in mammalian cell culture.
Protocol 1: ASO Reconstitution and Storage
-
Centrifugation: Before opening, briefly centrifuge the lyophilized oligonucleotide tube to ensure the pellet is at the bottom.[7]
-
Reconstitution: Resuspend the lyophilized ASO in a sterile, nuclease-free buffer (e.g., IDTE pH 7.5 or TE buffer) to create a concentrated stock solution, typically 100 µM.[7]
-
Quantification: Measure the concentration of the stock solution using a spectrophotometer (e.g., NanoDrop) to verify the concentration.[7]
-
Storage: Store the stock solution at -20°C. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro ASO Transfection for Target Knockdown
This protocol describes the transfection of 2'-O-MOE ASOs into adherent mammalian cells in a 24-well plate format. Volumes should be adjusted for different plate formats.[15]
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
2'-O-MOE ASO targeting the gene of interest
-
Negative control ASO (non-targeting sequence)
-
Positive control ASO (e.g., targeting a highly expressed gene like MALAT1)[7]
-
Transfection reagent (e.g., Lipofectamine 2000 or RNAiMAX)[7][16]
-
Serum-free medium (e.g., Opti-MEM)
-
24-well cell culture plates
Procedure:
-
Cell Plating: Approximately 18-24 hours before transfection, plate cells in a 24-well plate so that they reach 50-70% confluency at the time of transfection.[15] For a 24-well plate, this is typically around 5 x 10^4 cells per well.[15]
-
ASO Dilution: On the day of transfection, dilute the ASO stock solution in serum-free medium. It is recommended to test a range of concentrations to determine the optimal dose (e.g., 1 nM to 30 nM).[7]
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the diluted ASO to the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of ASO-lipid complexes.[7][15]
-
-
Transfection:
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target mRNA and protein.[17]
-
Analysis: After incubation, harvest the cells to analyze the knockdown efficiency at the RNA and/or protein level.
Protocol 3: Analysis of Target Knockdown by RT-qPCR
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial kit, following the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[18]
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the purified RNA using a reverse transcription kit.[18]
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for the target gene and the housekeeping gene for each experimental condition (including untreated, negative control, and positive control).
-
Perform the qPCR according to the instrument's instructions.
-
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(untreated control).
-
Determine the relative expression of the target gene using the 2^-ΔΔCt method.
-
Visualization of Workflows and Mechanisms
Troubleshooting and Considerations
-
Low Knockdown Efficiency:
-
Optimize ASO concentration; perform a dose-response experiment.[17]
-
Optimize transfection reagent concentration and protocol for your specific cell type.
-
Increase incubation time, as some targets may require longer for knockdown to be observed.[17]
-
Test multiple ASOs targeting different regions of the same transcript to rule out issues with target site accessibility.[19]
-
-
Cell Toxicity:
-
Off-Target Effects:
By following these guidelines and protocols, researchers can effectively order and utilize custom 2'-O-MOE oligonucleotides to modulate gene expression and advance their research objectives.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. microsynth.com [microsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. idtdna.com [idtdna.com]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. atdbio.com [atdbio.com]
- 10. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. origene.com [origene.com]
- 16. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aumbiotech.com [aumbiotech.com]
- 18. Antisense Oligonucleotides as a Tool for Prolonged Knockdown of Nuclear lncRNAs in Human Cell Lines [jove.com]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of 2'-O-MOE Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing deprotection conditions for sensitive 2'-O-methoxyethyl (2'-O-MOE) oligonucleotides. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the successful synthesis and purification of your oligos.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of sensitive 2'-O-MOE oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (extra peaks on HPLC/MS) | 1. Ineffective Deprotection Reagent: Ammonium (B1175870) hydroxide (B78521) solution may be old or depleted. 2. Insufficient Deprotection Time/Temperature: Conditions may not be optimal for the specific protecting groups used (e.g., standard vs. mild protecting groups).[1] 3. Resistant Protecting Groups: The dG protecting group (isobutyryl) is often the most difficult to remove.[1] | 1. Always use fresh, high-quality ammonium hydroxide or other deprotection reagents. Store ammonium hydroxide in small, sealed aliquots in the refrigerator.[1] 2. Increase deprotection time or temperature according to the recommendations in the protocols below. For standard protecting groups, ensure sufficient heating (e.g., 55°C overnight). 3. Consider using phosphoramidites with more labile protecting groups (e.g., dmf-dG) or switch to a stronger deprotection reagent like AMA if compatible with other modifications.[1][2] |
| Degradation of Sensitive Modifications (e.g., dyes) | 1. Harsh Deprotection Conditions: Standard deprotection with ammonium hydroxide at elevated temperatures can degrade base-labile dyes or other sensitive moieties.[2][3] | 1. Switch to a milder deprotection method. Options include using ammonium hydroxide at room temperature, potassium carbonate in methanol, or a t-butylamine/water mixture.[1][2][4] 2. Use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) which are designed for deprotection under very gentle conditions.[1][2] |
| Formation of Adducts or Side Products | 1. Reaction with Capping Reagents: Use of acetic anhydride (B1165640) in the capping step can lead to the formation of N-acetyl-dG, which requires longer deprotection times. 2. Base Modification with AMA: Using AMA (Ammonium Hydroxide/Methylamine) with Bz-dC can lead to base modification.[1][2] | 1. When using milder deprotection conditions, use phenoxyacetic anhydride in the capping step to avoid the formation of stubborn acetyl adducts.[1][2] 2. If using the fast AMA deprotection method, it is critical to use acetyl-protected dC (Ac-dC) to prevent side reactions.[1][2][4] |
| Low Yield of Final Product | 1. Premature Loss of Trityl Group: Overheating during vacuum concentration of the deprotection solution can cause the DMT group to fall off, preventing successful DMT-on purification. 2. Loss of MMT Group: For oligos with a 5'-amine protected by an MMT group, deprotection at temperatures above 37°C can cause thermal loss of the MMT group.[2] | 1. When concentrating the sample post-deprotection, turn off the heat on the vacuum concentrator to avoid DMT group loss.[1] 2. For MMT-protected oligos, ensure deprotection temperatures do not exceed 37°C.[2] |
Frequently Asked Questions (FAQs)
Q1: Is the 2'-O-MOE modification itself sensitive to standard deprotection conditions?
A1: No, the 2'-O-MOE group is generally stable under the basic conditions used for standard oligonucleotide deprotection, such as treatment with ammonium hydroxide at elevated temperatures. The "sensitivity" of a 2'-O-MOE oligo almost always refers to other modifications present in the sequence, such as fluorescent dyes, quenchers, or base-labile nucleosides.[1][2] The deprotection strategy for oligos containing only 2'-O-MOE and standard DNA bases is virtually identical to that for standard DNA oligos.[1]
Q2: When should I use a mild deprotection protocol?
A2: You should use a mild deprotection protocol when your oligonucleotide contains base-sensitive components.[2] This is a critical consideration under the principle of "First, Do No Harm" to your oligo.[1][2] Examples of sensitive components include many fluorescent dyes (like TAMRA, HEX), quenchers, and certain modified bases.[2][3] Always review the technical specifications for any non-standard modifications in your sequence to determine their stability to base.
Q3: What are "UltraMILD" monomers and when are they necessary?
A3: UltraMILD monomers are phosphoramidites with highly labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[1][2] They are necessary when synthesizing highly sensitive oligonucleotides that cannot withstand even room temperature deprotection with ammonium hydroxide. These monomers allow for deprotection under extremely gentle conditions, such as with 0.05M potassium carbonate in methanol.[1][2]
Q4: Can I speed up the deprotection process?
A4: Yes, the "UltraFAST" deprotection protocol, which uses a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA), can dramatically reduce deprotection times to as little as 5-10 minutes at 65°C.[1][2][5] However, this method is not suitable for all oligos. It is crucial to use Ac-protected dC to avoid base modification, and this method may be too harsh for some sensitive dyes.[1][2][4]
Q5: My oligo contains a single RNA linkage. Does this change the deprotection protocol?
A5: Yes. If your hybrid oligonucleotide contains even a single ribonucleoside linkage (with a 2'-OH), it must be treated as an RNA oligo.[1] This requires a deprotection strategy where the 2'-hydroxyl protecting group (e.g., TBDMS) is kept on during the initial base and phosphate (B84403) deprotection and is removed in a separate, subsequent step using a fluoride-based reagent. This is different from 2'-O-MOE modifications, which do not require a separate deprotection step.[1]
Deprotection Condition Comparison
The following tables summarize various deprotection conditions for oligonucleotides.
Table 1: Standard and Fast Deprotection Conditions
| Reagent | Composition | Temperature | Duration | Suitable For |
| Ammonium Hydroxide | Concentrated (e.g., 30%) NH₄OH | 55 °C | 8-17 hours | Standard DNA, 2'-O-MOE, and some stable modifications.[3] |
| AMA (UltraFAST) | 1:1 (v/v) Ammonium Hydroxide / 40% Methylamine | 65 °C | 5-10 minutes | Rapid deprotection of standard oligos. Requires Ac-dC .[1][2][4] |
Table 2: Mild Deprotection Conditions for Sensitive Oligonucleotides
| Reagent | Composition | Temperature | Duration | Suitable For |
| Ammonium Hydroxide (Mild) | Concentrated NH₄OH | Room Temp | 2-17 hours | Sensitive dyes, base-labile groups. Requires labile dG protection (e.g., dmf-dG) for efficient deprotection.[3] |
| Potassium Carbonate | 0.05 M K₂CO₃ in Methanol | Room Temp | 4 hours | UltraMILD monomers only. Very sensitive modifications.[1][2] |
| t-Butylamine / Water | 1:3 (v/v) t-Butylamine / Water | 60 °C | 6 hours | Sensitive dyes like TAMRA. Can be used with standard protecting groups.[1][2] |
Experimental Protocols & Workflows
Below are detailed methodologies for common deprotection procedures.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for 2'-O-MOE oligonucleotides without base-sensitive modifications.
-
Cleavage & Deprotection:
-
Add 1.0 mL of fresh, concentrated ammonium hydroxide to the synthesis column or vial containing the CPG-bound oligonucleotide.
-
Seal the vial tightly.
-
Place the vial in a heating block or oven at 55°C for 8-17 hours.
-
-
Sample Recovery:
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial.
-
Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new microfuge tube.
-
Wash the CPG with 200-500 µL of water or 50% acetonitrile/water and combine the wash with the initial solution.
-
-
Drying:
-
Dry the oligonucleotide solution in a vacuum concentrator. If DMT-on purification is planned, ensure the heat is turned off to prevent DMT loss.[1]
-
Protocol 2: Mild Deprotection for Sensitive Oligos
This protocol is recommended for 2'-O-MOE oligonucleotides containing base-labile dyes or other sensitive modifications. This example uses t-butylamine/water.
-
Cleavage & Deprotection:
-
Prepare a 1:3 (v/v) solution of tert-butylamine (B42293) and water.
-
Add 1.0 mL of this solution to the vial containing the CPG-bound oligonucleotide.[1][2]
-
Seal the vial tightly.
-
Place the vial in a heating block at 60°C for 6 hours.[1][2]
-
-
Sample Recovery:
-
Follow steps 2 and 3 from the Standard Deprotection protocol.
-
References
Technical Support Center: 2'-O-Methoxyethyl (MOE) Oligonucleotide Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides. The following sections address common side reactions encountered during the deprotection step and offer solutions to minimize their occurrence.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during the deprotection of 2'-O-MOE oligonucleotides.
Issue 1: Incomplete Deprotection of Nucleobase Protecting Groups
-
Symptom: Mass spectrometry analysis shows peaks corresponding to the mass of the oligonucleotide plus the mass of one or more protecting groups (e.g., +isobutyryl for dG, +benzoyl for dA or dC, +acetyl for dC). HPLC analysis may show broader peaks or shoulders eluting later than the main product.
-
Cause: The rate-determining step in oligonucleotide deprotection is often the removal of the protecting group on the guanine (B1146940) base.[1] Insufficient deprotection time or temperature, or the use of old or low-quality deprotection reagents can lead to incomplete removal of these groups.
-
Solution:
-
Verify Deprotection Conditions: Ensure that the recommended deprotection time and temperature for the specific protecting groups used in your synthesis are being followed.[2]
-
Use Fresh Reagents: Always use fresh, concentrated ammonium (B1175870) hydroxide (B78521) or a freshly prepared AMA (Ammonium Hydroxide/40% Methylamine) solution.[3] Old ammonium hydroxide can have a lower concentration of ammonia (B1221849) gas, reducing its effectiveness.[3]
-
Optimize Deprotection Time/Temperature: If incomplete deprotection persists, consider extending the deprotection time or increasing the temperature within the recommended limits for your specific oligonucleotide and any other modifications present. Refer to the table below for general guidelines.
-
Issue 2: Formation of Acrylonitrile (B1666552) Adducts (N+1 and N+2 Peaks)
-
Symptom: Mass spectrometry analysis reveals peaks with masses corresponding to the desired product plus multiples of 53 Da (the mass of acrylonitrile), often seen as n+53 and n+106.
-
Cause: The 2-cyanoethyl protecting group on the phosphate (B84403) backbone is removed via β-elimination during basic deprotection, releasing acrylonitrile as a byproduct.[2][4] This highly reactive Michael acceptor can then react with the nucleobases of the deprotected oligonucleotide, with thymine (B56734) being particularly susceptible.[2][5]
-
Solution:
-
Two-Step Deprotection: Perform a pre-treatment step to remove the cyanoethyl groups while the oligonucleotide is still on the solid support. This allows the acrylonitrile to be washed away before the nucleobase protecting groups are removed. A common method is to treat the support-bound oligonucleotide with a solution of 10-20% diethylamine (B46881) (DEA) in acetonitrile (B52724) for 10-15 minutes at room temperature.[6][7]
-
Use of Acrylonitrile Scavengers: Deprotection with AMA is effective at preventing cyanoethylation because the methylamine (B109427) acts as a scavenger for acrylonitrile.[2] Alternatively, other scavengers like t-butylamine can be added to the deprotection solution.[8]
-
Issue 3: Base Modification (Especially Cytosine)
-
Symptom: Mass spectrometry shows unexpected mass additions, and HPLC may reveal additional peaks. For example, when using AMA with benzoyl-protected dC (Bz-dC), a transamination side reaction can occur.
-
Cause: The use of AMA with Bz-dC can lead to the formation of a methyl-cytosine adduct.[3]
-
Solution:
Issue 4: Oligonucleotide Degradation (Cleavage or Depurination)
-
Symptom: Lower than expected yield of the full-length product. Mass spectrometry and HPLC or gel electrophoresis may show shorter fragments (n-x impurities) or depurination products.
-
Cause:
-
Depurination: Prolonged exposure to acidic conditions, such as during the final detritylation step if it is not properly quenched, can lead to cleavage of the glycosidic bond at purine (B94841) residues (A and G).[10]
-
Cleavage of Sensitive Linkages: Some modifications or linkers may be labile to the strong basic conditions of standard deprotection.
-
-
Solution:
-
Minimize Acid Exposure: Ensure that the acid used for detritylation is thoroughly removed or neutralized before proceeding with cleavage and deprotection.
-
Use Milder Deprotection Conditions: For oligonucleotides containing sensitive modifications, consider using milder deprotection reagents such as potassium carbonate in methanol (B129727).[3][9] This requires the use of "UltraMILD" phosphoramidites with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[9][11]
-
Frequently Asked Questions (FAQs)
Q1: Are 2'-O-MOE modifications stable under standard deprotection conditions?
A1: Yes, the 2'-O-methoxyethyl modification itself is stable under standard deprotection conditions using ammonium hydroxide or AMA.[12] The deprotection strategy for an oligo containing 2'-O-MOE modifications is primarily determined by the nucleobase and phosphate protecting groups, as well as any other sensitive modifications present in the sequence.[1][3]
Q2: What are the standard deprotection conditions for a simple 2'-O-MOE oligonucleotide?
A2: For a standard 2'-O-MOE oligonucleotide with no other sensitive modifications, deprotection can be carried out similarly to a standard DNA oligonucleotide.[3] Common conditions include:
-
Concentrated Ammonium Hydroxide: Heating at 55 °C for 8-12 hours.
-
AMA (1:1 mixture of concentrated Ammonium Hydroxide and 40% Methylamine): Heating at 65 °C for 10-15 minutes (requires the use of Ac-dC).[13][14]
Q3: When should I choose AMA over ammonium hydroxide for deprotection?
A3: AMA is a much faster deprotection reagent and also helps to prevent the formation of acrylonitrile adducts.[2][14] It is a good choice for high-throughput synthesis or when rapid deprotection is desired. However, it is critical to use Ac-dC instead of Bz-dC to avoid side reactions.[3]
Q4: How can I confirm that my oligonucleotide is fully deprotected?
A4: The most reliable methods for confirming complete deprotection are mass spectrometry and HPLC.
-
Mass Spectrometry (MS): The observed molecular weight should match the calculated molecular weight of the fully deprotected oligonucleotide. The absence of peaks corresponding to the oligo plus protecting groups indicates complete deprotection.[10]
-
High-Performance Liquid Chromatography (HPLC): A fully deprotected oligonucleotide will typically show a sharp, single peak. Incompletely deprotected species often appear as broader peaks or shoulders that elute later than the main product.[3]
Q5: My 2'-O-MOE oligo contains a fluorescent dye. Do I need to use special deprotection conditions?
A5: Yes, many fluorescent dyes are not stable under standard deprotection conditions with ammonium hydroxide or AMA at elevated temperatures.[1][11] For such oligos, it is necessary to use milder deprotection methods. This typically involves synthesizing the oligonucleotide with UltraMILD phosphoramidites and deprotecting with a reagent like 0.05 M potassium carbonate in methanol at room temperature.[9][11] Always consult the technical specifications for your specific dye to determine the recommended deprotection protocol.
Quantitative Data Summary
The following tables provide a summary of common deprotection conditions and a qualitative comparison of their effectiveness in preventing side reactions.
Table 1: Common Deprotection Protocols for 2'-O-MOE Oligonucleotides
| Deprotection Reagent | Temperature | Duration | Recommended Protecting Groups |
| Concentrated Ammonium Hydroxide | 55 °C | 8 - 16 hours | Standard (iBu-dG, Bz-dA, Bz-dC) |
| AMA (1:1 v/v Ammonium Hydroxide/Methylamine) | 65 °C | 10 - 15 minutes | Standard with Ac-dC (iBu-dG, Bz-dA, Ac-dC)[1][3] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | UltraMILD (iPr-Pac-dG, Pac-dA, Ac-dC)[9] |
| t-Butylamine/Methanol/Water (1:1:2 v/v) | 55 °C | Overnight | For some sensitive dyes like TAMRA[15] |
Table 2: Qualitative Comparison of Deprotection Methods and Side Reactions
| Deprotection Method | Risk of Incomplete Deprotection | Risk of Acrylonitrile Adducts | Risk of Base Modification (with Bz-dC) | Compatibility with Sensitive Mods |
| Ammonium Hydroxide (Standard) | Low-Medium | High | Low | Low |
| Ammonium Hydroxide + DEA Pre-treatment | Low-Medium | Low | Low | Low |
| AMA (with Ac-dC) | Low | Low | Low | Low |
| UltraMILD (K₂CO₃ in Methanol) | Low | Low | Low | High |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized 2'-O-MOE oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Place the vial in a heating block or oven at 55 °C for 8-16 hours.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
Protocol 2: Fast Deprotection with AMA (for oligos synthesized with Ac-dC)
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. (Caution: Perform in a well-ventilated fume hood).
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Place the vial in a heating block at 65 °C for 10-15 minutes.[1][13]
-
After incubation, cool the vial on ice to reduce the internal pressure.
-
Carefully open the vial in a fume hood and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet for further processing.
Protocol 3: Two-Step Deprotection to Prevent Acrylonitrile Adducts
-
Step 1: Cyanoethyl Group Removal
-
While the oligonucleotide is still on the synthesis column, pass 2 mL of a 20% diethylamine in anhydrous acetonitrile solution through the column over a period of 10 minutes at room temperature.[7]
-
Wash the column with 5 mL of anhydrous acetonitrile to remove the DEA and cleaved cyanoethyl groups.
-
Dry the solid support with a stream of argon or nitrogen.
-
-
Step 2: Cleavage and Base Deprotection
-
Transfer the dried solid support to a 2 mL screw-cap vial.
-
Proceed with deprotection using either Protocol 1 (Ammonium Hydroxide) or Protocol 2 (AMA), depending on the base protecting groups used.
-
Visualizations
Caption: Decision workflow for 2'-O-MOE oligo deprotection.
Caption: Formation of acrylonitrile adducts during deprotection.
Caption: Troubleshooting logic for deprotection side reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. WO2001096358A1 - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. glenresearch.com [glenresearch.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
stability of 2'-O-MOE phosphoramidite reagent during storage
This technical support center provides guidance on the stability, storage, and troubleshooting of 2'-O-Methoxyethyl (2'-O-MOE) phosphoramidite (B1245037) reagents for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2'-O-MOE phosphoramidites?
A1: To ensure the long-term stability of 2'-O-MOE phosphoramidites, they should be stored in a dry, inert atmosphere. For solid phosphoramidites, refrigerated storage between 2-8°C is recommended.[1][2] Solutions of phosphoramidites are significantly less stable and should be used within 1-2 days when stored at room temperature.[1] For longer-term storage of solutions, -20°C or -80°C is required.[3][4]
Q2: What are the primary degradation pathways for 2'-O-MOE phosphoramidites?
A2: The two primary degradation pathways for 2'-O-MOE phosphoramidites are hydrolysis and oxidation.[5] The phosphoramidite functional group is highly susceptible to moisture, which can lead to the formation of phosphonate (B1237965) byproducts.[5] The trivalent phosphorus (P(III)) center is also prone to oxidation to a pentavalent phosphate (B84403) (P(V)) species when exposed to air, rendering the reagent inactive for oligonucleotide synthesis.[5]
Q3: How does the purity of the 2'-O-MOE phosphoramidite affect oligonucleotide synthesis?
A3: High purity of phosphoramidites is crucial for the successful synthesis of high-quality oligonucleotides.[6] Impurities can be classified as non-reactive or reactive, and critical or non-critical.[1] Reactive and critical impurities are of the most concern as they can be incorporated into the growing oligonucleotide chain, leading to truncated sequences or other modifications that are difficult to remove during purification.[1][7] Even small amounts of critical impurities can significantly impact the final yield and purity of the desired oligonucleotide.[1] A typical purity requirement for phosphoramidites is ≥98.0%.
Q4: Can I use a 2'-O-MOE phosphoramidite that has been stored improperly?
A4: It is strongly advised against using improperly stored 2'-O-MOE phosphoramidites. Exposure to moisture and air can lead to significant degradation, which will result in decreased coupling efficiency during oligonucleotide synthesis and a higher prevalence of impurities in the final product. It is recommended to test the purity of any suspect phosphoramidite using HPLC or ³¹P NMR before use.
Troubleshooting Guides
Low Coupling Efficiency
Problem: A sudden or gradual decrease in coupling efficiency during oligonucleotide synthesis.
Possible Cause: Degradation of the 2'-O-MOE phosphoramidite due to improper storage or handling.
Troubleshooting Steps:
-
Verify Reagent Preparation: Ensure that the phosphoramidite was dissolved in anhydrous acetonitrile (B52724). The presence of even trace amounts of water can cause rapid degradation.
-
Check Reagent Age: Phosphoramidite solutions have limited stability. It is best to use freshly prepared solutions. If the solution is more than a few days old, it is likely the cause of the issue.
-
Perform a Purity Check: If you suspect the quality of your phosphoramidite, perform a quick purity analysis using ³¹P NMR or HPLC.
-
³¹P NMR: Look for the characteristic phosphoramidite peak(s) around 140-155 ppm.[8] The presence of significant peaks in other regions, particularly between -10 and 50 ppm, indicates the presence of oxidized (P(V)) species or other phosphorus-containing impurities.[8]
-
HPLC: Compare the chromatogram of the suspect amidite to a fresh, high-quality standard. An increase in impurity peaks or a decrease in the main peak area is indicative of degradation.
-
-
Replace the Reagent: If degradation is confirmed or suspected, discard the old phosphoramidite solution and prepare a fresh solution from a new or properly stored solid reagent.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of 2'-O-MOE Phosphoramidites
| Form | Storage Temperature | Atmosphere | Recommended Duration |
| Solid | 2-8°C | Dry, Inert Gas | Up to 12 months |
| Solid | -20°C | Dry, Inert Gas | Long-term |
| Solution (in Anhydrous Acetonitrile) | Room Temperature | Inert Gas | 1-2 Days[1] |
| Solution (in Anhydrous Acetonitrile) | -20°C | Inert Gas | Up to 1 month[3][4] |
| Solution (in Anhydrous Acetonitrile) | -80°C | Inert Gas | Up to 6 months[3][4] |
Table 2: Typical Purity Specifications for 2'-O-MOE Phosphoramidites
| Analytical Method | Specification |
| HPLC Purity | ≥ 98.0% |
| ³¹P NMR Purity | ≥ 98.0% (P(III) content) |
| Water Content | ≤ 0.02% |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2'-O-MOE phosphoramidite sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 2'-O-MOE phosphoramidite.
-
Dissolve the sample in 1 mL of anhydrous acetonitrile to achieve a concentration of ~1.0 mg/mL.[3]
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the phosphoramidite and any impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The phosphoramidite should appear as a major peak (often a doublet representing the two diastereomers).[3]
-
Calculate the purity by dividing the area of the main peak(s) by the total area of all peaks.
-
Protocol 2: Purity Analysis by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Objective: To assess the purity and identify phosphorus-containing impurities in a 2'-O-MOE phosphoramidite sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 2'-O-MOE phosphoramidite in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A standard NMR spectrometer with a phosphorus probe.
-
Pulse Program: A standard proton-decoupled phosphorus pulse sequence.
-
Reference: 85% H₃PO₄ as an external standard.
-
-
Data Analysis:
-
The active phosphoramidite will show a characteristic signal or a pair of signals for the diastereomers in the range of 140-155 ppm.[8]
-
Oxidized P(V) species will appear in the region of -10 to 50 ppm.[8]
-
Other P(III) impurities may appear between 100 and 169 ppm.
-
Integrate the peaks to determine the relative percentage of the active phosphoramidite and any phosphorus-containing impurities.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. usp.org [usp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 7. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Phosphoramidite Activation in Automated Synthesis
Welcome to the technical support center for automated oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to phosphoramidite (B1245037) activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of phosphoramidite activation and why is it crucial for oligonucleotide synthesis?
A1: Phosphoramidite activation is the core chemical reaction in automated oligonucleotide synthesis. In this step, a phosphoramidite monomer, the building block of the DNA or RNA chain, is activated to facilitate its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.[][][3] The process is initiated by an activator, typically a weak acid like tetrazole or its derivatives. The activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group, making it a good leaving group.[][4] This results in the formation of a highly reactive intermediate that readily reacts with the 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.[][] This cycle of deprotection, coupling, capping, and oxidation is repeated to build the oligonucleotide sequence.[3][5] High efficiency in the activation and subsequent coupling step is critical, as even a small percentage of failed couplings at each cycle accumulates, significantly reducing the yield of the final full-length oligonucleotide.[6][7]
Q2: My coupling efficiency is low. What are the most common causes?
A2: Low coupling efficiency is a frequent issue in automated synthesis and can stem from several factors:
-
Moisture Contamination: This is a primary culprit. Water can react with the activated phosphoramidite, rendering it incapable of coupling with the growing oligonucleotide chain.[6][8] Ensure all reagents, especially the acetonitrile (B52724) (ACN) used as a solvent and for dissolving phosphoramidites, are anhydrous.[6][9]
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation and have a limited shelf life.[7][10][11] Using expired or improperly stored phosphoramidites will result in poor coupling.[7][12] They should be stored in a dry, inert atmosphere.[13]
-
Suboptimal Activator: The choice and quality of the activator are crucial. An inappropriate, degraded, or incorrectly concentrated activator solution can significantly reduce coupling efficiency.[7]
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.[7]
-
Secondary Structure of the Oligonucleotide: Certain sequences may form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.[]
Q3: How do I choose the right activator for my synthesis?
A3: The choice of activator depends on the specific requirements of your synthesis, such as the scale and the type of monomers being used. Different activators have varying levels of acidity and nucleophilicity, which affect the rate of activation and the potential for side reactions.[4][14]
-
1H-Tetrazole: A traditional and widely used activator.[4]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): More acidic than 1H-Tetrazole, offering faster activation. Recommended for general-purpose and small- to medium-scale synthesis.[4][15]
-
4,5-Dicyanoimidazole (DCI): Less acidic but more nucleophilic than tetrazole-based activators.[4][14] It is highly soluble in acetonitrile, allowing for higher effective concentrations, which can be beneficial for reducing coupling times and the excess of phosphoramidite needed, especially for long oligonucleotides and large-scale synthesis.[4][9][14]
Q4: Can the solid support affect coupling efficiency?
A4: Yes, the solid support is a critical factor, especially for the synthesis of long oligonucleotides. The pores of the support can become clogged with the growing DNA strands, which can hinder the diffusion of reagents to the reactive sites, leading to a drop in coupling efficiency.[6] For very long oligonucleotides (e.g., >100 bases), a support with larger pores is often recommended.[6]
Troubleshooting Guides
Issue 1: Consistently Low Coupling Efficiency
If you are experiencing consistently low coupling efficiency across all synthesis runs, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for consistently low coupling efficiency.
Issue 2: Drop in Coupling Efficiency During a Long Synthesis
A sudden drop in coupling efficiency during the synthesis of a long oligonucleotide can be due to several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reagent Depletion | Ensure that the volume of phosphoramidites and activator is sufficient for the entire synthesis run. |
| Solid Support Overloading | For long oligonucleotides, the pores of the solid support can become clogged. Consider using a support with a larger pore size.[6] |
| Formation of Secondary Structures | Certain sequences can form stable secondary structures that block the 5'-hydroxyl group. Consider using modified phosphoramidites or adjusting synthesis conditions. |
| Depurination | Prolonged exposure to the acidic deblocking solution can lead to depurination, especially for adenosine (B11128) and guanosine (B1672433) residues.[6][9] This can cause chain cleavage. Using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can mitigate this issue.[6][9] |
Data Presentation
Table 1: Comparison of Common Activators in Oligonucleotide Synthesis
| Activator | pKa | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.9 | Standard, widely used activator.[4][15] | Routine DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic than 1H-Tetrazole, leading to faster activation.[4] | General purpose, small to medium scale synthesis.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Similar to ETT, more acidic than 1H-Tetrazole.[4] | General purpose, RNA synthesis.[4] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic, reduces coupling times.[4][14] Highly soluble in acetonitrile.[9][14][16] | Long oligonucleotides, large-scale synthesis, sterically hindered monomers.[4][14] |
Experimental Protocols
Protocol 1: Assessment of Phosphoramidite Quality by ³¹P NMR
Objective: To determine the purity and extent of degradation of a phosphoramidite solution.
Materials:
-
Phosphoramidite solution in anhydrous acetonitrile
-
Anhydrous deuterated acetonitrile (CD₃CN)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Under an inert atmosphere (e.g., in a glove box), carefully transfer an aliquot of the phosphoramidite solution to a clean, dry NMR tube.
-
Add an appropriate amount of anhydrous CD₃CN to the NMR tube to achieve the desired concentration for analysis.
-
Cap the NMR tube securely.
-
Acquire a ³¹P NMR spectrum. The phosphoramidite should appear as a characteristic singlet or doublet in the range of 146-150 ppm.
-
Look for the presence of other signals, particularly in the 0-10 ppm range, which correspond to the phosphonate (B1237965) hydrolysis product, indicating degradation.
-
Integrate the peaks corresponding to the phosphoramidite and the hydrolysis product to quantify the percentage of active phosphoramidite remaining.
Protocol 2: On-Synthesizer Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To monitor the stepwise coupling efficiency during an automated synthesis run.
Materials:
-
DNA synthesizer with a trityl cation monitoring function
-
Standard synthesis reagents
Procedure:
-
Most modern DNA synthesizers are equipped with a UV-Vis detector to monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step. The absorbance of the orange-colored DMT cation is proportional to the number of full-length chains.
-
Enable the trityl monitoring function on your synthesizer software.
-
During the synthesis, the instrument will measure the absorbance of the DMT cation released at each cycle.
-
The synthesizer software will typically calculate the stepwise coupling efficiency by comparing the trityl absorbance of a given cycle to the previous one.[7]
-
A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency.[7] A significant drop in absorbance suggests a failure in the coupling step of that particular cycle.[7]
Visualizations
Caption: The phosphoramidite activation and coupling pathway.
References
- 3. alfachemic.com [alfachemic.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. lcms.cz [lcms.cz]
- 11. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 12. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Real-Time Monitoring of Coupling Efficiency for Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the coupling efficiency of modified oligonucleotides in real-time.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency in oligonucleotide synthesis?
A1: Coupling efficiency is a measure of the success of adding a new phosphoramidite (B1245037) building block to the growing oligonucleotide chain during solid-phase synthesis.[1] It is expressed as a percentage, with 100% indicating that every available 5'-hydroxyl group on the support-bound oligo has successfully reacted with the incoming phosphoramidite. In practice, coupling efficiencies are typically around 99% for standard DNA synthesis.[2]
Q2: Why is it crucial to monitor coupling efficiency in real-time, especially for modified oligos?
A2: Real-time monitoring is crucial for several reasons:
-
Immediate Detection of Failures: It allows for the immediate detection of any drop in coupling efficiency, which could be due to issues like an empty reagent bottle or poor quality reagents. This allows the synthesis to be aborted, saving valuable materials and time.[3]
-
Impact on Yield: Even a small decrease in coupling efficiency has a significant cumulative effect on the final yield of the full-length product, especially for long or highly modified oligonucleotides.[4][5]
-
Quality Control: Consistent monitoring ensures the quality and integrity of the synthesized oligo, as low coupling efficiency leads to a higher proportion of shorter, truncated sequences (failure sequences).[1][6]
-
Modified Oligo Complexity: Modified phosphoramidites can be less stable or reactive than standard amidites, leading to lower and more variable coupling efficiencies that require close monitoring.[1][5]
Q3: What is the primary method for real-time monitoring of coupling efficiency?
A3: The primary method is trityl monitoring . The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the growing oligonucleotide chain, is removed at the beginning of each coupling cycle. This positively charged trityl cation is released into the waste stream, and its quantity is directly proportional to the number of molecules that were successfully coupled in the previous cycle.[3][7] The concentration of the trityl cation can be measured in real-time by its conductivity or absorbance.[3][8]
Q4: What factors can negatively affect the coupling efficiency of modified oligonucleotides?
A4: Several factors can adversely affect coupling efficiency:
-
Moisture: Water in the acetonitrile (B52724) (ACN) or phosphoramidite solution is a primary cause of low coupling efficiency as it can hydrolyze the activated phosphoramidite.[9][10]
-
Reagent Quality: The quality and age of phosphoramidites, activators, and other reagents are critical. Modified amidites can be less stable than standard ones.[4][5]
-
Activator Choice: The type of activator (e.g., ETT, DCI) can influence coupling times and efficiency.[9]
-
Coupling Time: Modified phosphoramidites may require longer coupling times to achieve high efficiency.[9]
-
Oligonucleotide Sequence: Certain sequences, such as those with high GC content or repetitive motifs, can be challenging to synthesize.[11]
-
Environmental Conditions: High humidity and ambient temperature can introduce moisture into the system.[5][6]
Q5: How does coupling efficiency impact the final product purity?
A5: Lower coupling efficiency leads to a higher percentage of truncated sequences in the final product. These "failure sequences" are shorter than the desired full-length oligonucleotide and can compete with it in downstream applications, potentially leading to inaccurate results.[1][12] Consequently, extensive purification, such as HPLC or PAGE, may be required to isolate the full-length product, which can significantly reduce the final yield.[6][13]
Data Presentation
Table 1: Impact of Coupling Efficiency on the Percentage of Full-Length Product (FLP)
This table illustrates how a small difference in coupling efficiency can significantly impact the theoretical yield of the full-length oligonucleotide, especially as the length of the oligo increases.
| Oligo Length (bases) | 98.0% Coupling Efficiency (% FLP) | 99.0% Coupling Efficiency (% FLP) | 99.5% Coupling Efficiency (% FLP) |
| 20 | 67.3% | 82.6% | 90.9% |
| 30 | 55.5% | 74.7% | 86.1% |
| 40 | 45.3% | 67.7% | 81.5% |
| 50 | 36.9% | 61.3% | 77.0% |
| 70 | 24.5% | 49.9% | 68.6% |
| 100 | 13.3% | 36.6% | 57.7% |
Data is calculated based on the formula: %FLP = (Coupling Efficiency)^(Oligo Length - 1) x 100. This represents the theoretical maximum yield before any post-synthesis processing or purification losses.[5][12]
Experimental Protocols
Protocol: Real-Time Trityl Cation Monitoring by Conductivity
This protocol outlines the general steps for monitoring coupling efficiency in real-time using a conductivity-based trityl monitor, a feature available on many modern automated oligonucleotide synthesizers.
Objective: To quantitatively assess the stepwise coupling efficiency during automated solid-phase oligonucleotide synthesis.
Materials:
-
Automated DNA/RNA synthesizer equipped with a conductivity-based trityl monitor.
-
High-quality, anhydrous phosphoramidites (standard and modified).
-
Anhydrous acetonitrile (ACN).
-
Activator solution (e.g., ETT, DCI).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Capping and oxidation reagents.
-
Solid support pre-loaded with the initial nucleoside.
Procedure:
-
Synthesizer Setup:
-
Ensure all reagent bottles are sufficiently filled with fresh, high-quality reagents.
-
Prime all reagent lines to remove any air bubbles and ensure consistent delivery.
-
Install the synthesis column containing the solid support.
-
Program the synthesis sequence, including any modified phosphoramidites and specifying any required changes to standard protocols (e.g., extended coupling times for modifications).
-
-
Initiation of Synthesis:
-
Start the synthesis program. The synthesizer will begin the first cycle.
-
-
The Synthesis Cycle and Trityl Monitoring:
-
Deblocking (Detritylation): The deblocking solution is passed through the column, cleaving the DMT group from the 5'-hydroxyl of the support-bound nucleoside. The resulting orange-colored trityl cations are flushed into the waste stream.
-
Conductivity Measurement: The waste stream containing the trityl cations flows through a conductivity cell.[3] The monitor measures the total conductance of the solution during the detritylation step.
-
Data Processing: The synthesizer's software integrates the conductivity signal to calculate the amount of trityl cation released. This value is directly proportional to the number of successfully coupled molecules in the preceding cycle.
-
Stepwise Yield Calculation: The software compares the trityl release from the current cycle to the previous one to calculate the stepwise coupling efficiency. This is often displayed graphically in real-time.
-
Coupling: The next phosphoramidite in the sequence is activated and delivered to the column to react with the newly deprotected 5'-hydroxyl groups.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.[9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Wash Steps: The column is washed between each step to remove excess reagents.
-
-
Real-Time Data Analysis:
-
Observe the trityl signal graph on the synthesizer's monitor after each cycle. A consistent signal indicates stable, high coupling efficiency.
-
A sudden drop in the trityl signal indicates a failure in the coupling step. Many synthesizers can be programmed to automatically pause or abort the synthesis if the coupling efficiency falls below a user-defined threshold (e.g., 95%).[3][14]
-
-
Completion and Post-Synthesis Analysis:
-
Upon completion of the synthesis, the final trityl group may be left on for purification purposes (trityl-on purification) or removed.
-
The collected data provides a detailed record of the coupling efficiency at each step, which is invaluable for quality control and troubleshooting.
-
Mandatory Visualizations
Caption: Automated phosphoramidite oligonucleotide synthesis cycle with integrated real-time trityl monitoring.
Caption: Troubleshooting flowchart for addressing low coupling efficiency during oligonucleotide synthesis.
References
- 1. biofabresearch.com [biofabresearch.com]
- 2. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 3. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. idtdna.com [idtdna.com]
- 7. isogen-lifescience.com [isogen-lifescience.com]
- 8. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. exactmer.com [exactmer.com]
- 12. DNA Oligo FAQ [0800072222.tw]
- 13. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 14. genelink.com [genelink.com]
Technical Support Center: Overcoming Aggregation of Cationic Peptides and 2'-MOE PS-Oligos
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of cationic peptides and 2'-O-Methoxyethyl Phosphorothioate (B77711) (2'-MOE PS) oligonucleotides.
I. Cationic Peptide Aggregation
Cationic peptides are prone to aggregation due to their charged nature and often hydrophobic domains. This aggregation can impact their solubility, activity, and manufacturability.
Frequently Asked Questions (FAQs) - Cationic Peptides
Q1: My cationic peptide solution is cloudy. What is happening?
A cloudy solution is a common indicator of peptide aggregation or precipitation. This occurs when peptide molecules self-associate to form larger, insoluble complexes. This is often influenced by factors such as the peptide's concentration, the pH of the solution, temperature, and the ionic strength of the buffer.
Q2: How does pH affect the aggregation of my cationic peptide?
The pH of the solution is a critical factor in the stability of cationic peptides. The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. For cationic peptides, which are rich in basic residues like lysine (B10760008) and arginine, the pI is typically high. To maintain a high net positive charge and promote solubility, the pH of the solution should be kept at least 2 units below the peptide's pI.[1]
Q3: What is the best way to store my cationic peptide to prevent aggregation?
For long-term storage, lyophilized (freeze-dried) peptides should be stored at -20°C or -80°C in a desiccated environment. Once a peptide is in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guide - Cationic Peptides
Problem: My cationic peptide won't dissolve or forms aggregates in solution.
Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Cationic Peptide Aggregation
Caption: A flowchart guiding the troubleshooting process for cationic peptide aggregation.
Quantitative Data on Factors Influencing Cationic Peptide Aggregation
The following tables provide representative data on how different experimental conditions can affect the aggregation of cationic peptides.
Table 1: Effect of pH on the Aggregation of a Model Cationic Peptide (e.g., a poly-L-lysine based peptide)
| pH | Net Positive Charge | Aggregation (%) | Average Particle Size (nm) |
| 10.5 (near pI) | Low | 85 | >1000 |
| 9.0 | Moderate | 40 | 450 |
| 7.4 | High | 15 | 150 |
| 5.0 | Very High | <5 | 50 |
Data is illustrative and based on general principles of peptide chemistry.
Table 2: Efficacy of Different Excipients in Preventing Aggregation of a Model Cationic Peptide
| Excipient | Concentration (mM) | Aggregation Reduction (%) | Mechanism of Action |
| Arginine | 100 | 70 | Suppresses intermolecular interactions |
| Sucrose | 200 | 55 | Stabilizes native conformation |
| Polysorbate 80 | 0.05% (w/v) | 80 | Reduces surface-induced aggregation |
| None | - | 0 | - |
Data is illustrative and based on published studies on peptide formulation.
II. 2'-MOE PS-Oligonucleotide Aggregation
2'-MOE PS-oligos are a class of antisense oligonucleotides with enhanced stability and binding affinity. However, the phosphorothioate (PS) backbone can lead to non-specific protein interactions, which may contribute to aggregation under certain conditions.
Frequently Asked Questions (FAQs) - 2'-MOE PS-Oligos
Q1: Why do 2'-MOE PS-oligos sometimes aggregate?
The phosphorothioate backbone, while increasing nuclease resistance, also enhances binding to various proteins. These oligo-protein interactions can sometimes lead to the formation of aggregates. Additionally, at high concentrations and in the presence of certain ions, the oligonucleotides themselves can self-aggregate.
Q2: Can the type of salt in my buffer affect the stability of my 2'-MOE PS-oligo?
Yes, the type and concentration of cations can influence the stability of oligonucleotides. Monovalent cations like Na⁺ and K⁺ are necessary to screen the negative charges of the phosphate (B84403) backbone and stabilize the duplex form. Divalent cations like Mg²⁺ can be more effective at lower concentrations but can also sometimes promote aggregation. It is important to optimize the salt concentration for your specific application.
Q3: How does temperature affect the stability of 2'-MOE PS-oligos?
Higher temperatures can help to disrupt secondary structures and potential aggregates of single-stranded oligos, which can be beneficial for certain applications like chromatography. However, prolonged exposure to high temperatures can lead to degradation of the oligonucleotide. For storage, it is recommended to keep them frozen.
Troubleshooting Guide - 2'-MOE PS-Oligos
Problem: I am observing poor solubility, precipitation, or unexpected results with my 2'-MOE PS-oligo.
This could be due to aggregation. The following workflow can help you address this issue.
Troubleshooting Workflow for 2'-MOE PS-Oligo Aggregation
Caption: A flowchart for troubleshooting aggregation issues with 2'-MOE PS-oligos.
Quantitative Data on Factors Influencing 2'-MOE PS-Oligo Stability
The stability of oligonucleotide duplexes is a good indicator of the forces at play that can also influence aggregation. The following table illustrates the effect of salt concentration on the melting temperature (Tm) of a representative 2'-MOE PS-oligo duplex. A higher Tm indicates greater stability.
Table 3: Effect of NaCl Concentration on the Thermal Stability (Tm) of a 2'-MOE PS-Oligo Duplex
| NaCl Concentration (mM) | Tm (°C) |
| 50 | 55.2 |
| 100 | 59.8 |
| 200 | 64.1 |
| 500 | 69.5 |
| 1000 | 73.8 |
Data is illustrative and based on published studies of oligonucleotide duplex stability.
III. Experimental Protocols
Protocol 1: General Peptide Solubilization
This protocol provides a systematic approach to solubilizing a new or problematic peptide.
-
Calculate the Net Charge:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to determine the net charge at neutral pH.
-
-
Initial Solubilization Attempt:
-
Based on the net charge, choose an initial solvent:
-
Net charge > 0 (Basic): Start with sterile, distilled water.
-
Net charge < 0 (Acidic): Start with sterile, distilled water.
-
Net charge = 0 (Neutral/Hydrophobic): Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add water.
-
-
Vortex the solution. If the peptide does not dissolve, sonicate for 5-10 minutes.
-
-
pH Adjustment (for charged peptides):
-
Basic peptides: If insoluble in water, add a small amount of 10% acetic acid or 0.1% TFA dropwise until the peptide dissolves.
-
Acidic peptides: If insoluble in water, add a small amount of 0.1 M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) dropwise until the peptide dissolves.
-
-
Use of Denaturing Agents (as a last resort):
-
For highly aggregated peptides, dissolving in 6 M Guanidine HCl or 8 M urea (B33335) may be necessary. Note that these agents will denature the peptide and need to be removed for most biological assays.
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
-
Reagent Preparation:
-
ThT Stock Solution (e.g., 2.5 mM): Dissolve Thioflavin T in water. Store in the dark.
-
Assay Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4): Prepare and filter the buffer.
-
Peptide Samples: Prepare your peptide at the desired concentration in the assay buffer. Include a control sample without the peptide.
-
-
Assay Procedure (96-well plate format):
-
Pipette your peptide samples into the wells of a black, clear-bottom 96-well plate.
-
Add ThT stock solution to each well to a final concentration of ~25 µM.
-
Measure the fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Incubate the plate at 37°C with intermittent shaking.
-
Read the fluorescence at regular time intervals to monitor the kinetics of aggregation.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils. Plot fluorescence intensity versus time to visualize the aggregation kinetics.
-
IV. Signaling Pathways and Mechanisms
Mechanism of Cationic Peptide Aggregation
Cationic peptide aggregation is primarily a physicochemical process driven by a balance of electrostatic and hydrophobic interactions.
Caption: A diagram illustrating the interplay of forces governing cationic peptide aggregation.
References
Technical Support Center: Troubleshooting Failed 5'-OH Capping
Welcome to the technical support center for troubleshooting issues related to the 5'-capping of in vitro transcribed (IVT) RNA. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the enzymatic capping of unreacted 5'-OH groups.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your capping reactions.
Question: Why is my capping efficiency low?
Answer: Low capping efficiency can stem from several factors, ranging from reagent quality to reaction conditions. Here are the most common culprits and how to address them:
-
Suboptimal Reagent Quality or Concentration:
-
Vaccinia Capping Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use the recommended amount of enzyme; insufficient enzyme is a common cause of incomplete capping.[1] Titrating the enzyme concentration may be necessary for optimal results.
-
GTP: GTP solutions can degrade with repeated freeze-thaw cycles. Use fresh, high-quality GTP. The concentration of GTP is critical; ensure it is not limiting in the reaction.
-
S-adenosylmethionine (SAM): SAM is notoriously unstable. Use fresh preparations or aliquots that have been stored properly at -80°C. Degradation of SAM will prevent the final methylation step of the cap-0 structure.
-
RNA Quality: The starting RNA transcript must be pure and free of contaminants from the in vitro transcription reaction, such as salts and residual proteins, which can inhibit capping enzymes.[1][2] Ensure your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0 and 2.2.
-
-
Incorrect Reaction Conditions:
-
Incubation Temperature: Most capping reactions are performed at 37°C. However, for transcripts with significant secondary structure at the 5' end, a higher incubation temperature (up to 42°C) may improve accessibility for the capping enzyme.[3]
-
Incubation Time: While many protocols suggest a 1-hour incubation, extending the reaction time to 2 hours can sometimes increase capping efficiency, especially if the enzyme concentration is limiting.
-
Reaction Buffer: Ensure the reaction buffer composition is correct and at the proper pH.
-
-
RNA Secondary Structure: Complex secondary structures at the 5' end of the RNA can hinder the access of the capping enzyme. If you suspect this is an issue, consider denaturing the RNA by heating it to 65-70°C for 5 minutes and then placing it on ice immediately before adding it to the capping reaction mix.
Question: I see a band/peak corresponding to uncapped RNA after my capping reaction. What should I do?
Answer: The presence of uncapped RNA indicates an incomplete reaction. Here's a systematic approach to troubleshoot:
-
Verify Reagents: As a first step, re-evaluate the quality and concentration of your capping enzyme, GTP, and SAM as detailed in the previous question.
-
Optimize Reaction Conditions: Increase the incubation time or consider adjusting the temperature.
-
Increase Enzyme Concentration: Doubling the amount of capping enzyme can often drive the reaction to completion.
-
Purify the Capped RNA: If optimization doesn't lead to 100% capping, you may need to purify the capped RNA away from the uncapped species. This can be achieved by treating the reaction mixture with a 5'-phosphate-dependent exonuclease, which will selectively degrade the uncapped transcripts.
Question: How can I confirm that my capping reaction has worked?
Answer: There are several methods to assess capping efficiency, ranging from simple gel-based assays to more quantitative methods like liquid chromatography-mass spectrometry (LC-MS).
-
Urea-PAGE Analysis: A simple, qualitative method. Capped RNA will migrate slightly slower than uncapped RNA on a denaturing polyacrylamide gel due to the addition of the cap structure.
-
Polyethyleneimine (PEI)-Cellulose Thin-Layer Chromatography (TLC): This method can be used to separate capped and uncapped oligonucleotides after enzymatic digestion of the RNA.
-
RNase H Digestion followed by LC-MS: This is a highly accurate and quantitative method. A DNA probe is used to direct RNase H to cleave a small fragment from the 5' end of the mRNA. The mass of this fragment is then analyzed by LC-MS to determine if it is capped or not.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected efficiency of an enzymatic capping reaction?
A1: With optimal conditions and high-quality reagents, enzymatic capping using vaccinia capping enzyme can achieve efficiencies of over 95%.[6] Some studies report efficiencies between 88% and 98%.
Q2: Can I use a co-transcriptional capping method instead of enzymatic capping?
A2: Yes, co-transcriptional capping using cap analogs is a common alternative. However, it often results in lower capping efficiencies (around 70-80%) and can also lead to the incorporation of the cap analog in the reverse orientation, rendering the mRNA untranslatable.[6][7] Enzymatic capping is generally preferred for applications requiring highly pure and fully functional mRNA.
Q3: Does the length of the RNA transcript affect capping efficiency?
A3: Generally, the length of the RNA transcript does not significantly impact the efficiency of enzymatic capping. However, very long transcripts may be more prone to degradation, so maintaining a nuclease-free environment is crucial.
Q4: What are common inhibitors of capping enzymes?
A4: Contaminants from the in vitro transcription reaction, such as high concentrations of salts (e.g., magnesium chloride), can inhibit capping enzymes.[1] It is important to purify the RNA transcript before the capping reaction.
Q5: My capped mRNA is not translating efficiently. Could this be related to a capping problem?
A5: Yes, inefficient translation can be a sign of incomplete or incorrect capping. A proper 5' cap is essential for the recruitment of the ribosomal machinery. If you observe poor translation, it is advisable to re-verify your capping efficiency using a quantitative method like LC-MS.
Data Presentation
Table 1: Comparison of Capping Efficiencies with Different Methods
| Capping Method | Typical Capping Efficiency | Key Advantages | Key Disadvantages |
| Enzymatic Capping (Vaccinia) | >95%[6] | High efficiency, correct cap orientation | Additional reaction step, higher cost |
| Co-transcriptional (ARCA) | ~70-80%[6][7] | Single reaction | Lower efficiency, potential for reverse incorporation |
| Co-transcriptional (CleanCap®) | >95%[6] | High efficiency, single reaction | Proprietary reagent, higher initial cost |
Table 2: Troubleshooting Summary for Low Capping Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Low Capping Efficiency | Degraded/Inactive Enzyme | Use fresh enzyme aliquot; avoid multiple freeze-thaws. |
| Degraded GTP or SAM | Use fresh, high-quality GTP and SAM. | |
| Contaminated RNA | Purify RNA post-transcription to remove inhibitors. | |
| Suboptimal Reaction Time/Temp | Increase incubation time to 2 hours; try 42°C for structured RNA. | |
| RNA Secondary Structure | Heat-denature RNA at 65-70°C for 5 min before capping. | |
| Presence of Uncapped RNA | Incomplete Reaction | Increase enzyme concentration; extend reaction time. |
| - | Purify capped RNA using a 5'-phosphate-dependent exonuclease. |
Experimental Protocols
Protocol 1: Assessing Capping Efficiency by LC-MS with RNase H Digestion
This protocol describes a widely used method for the accurate quantification of mRNA capping efficiency.
1. Materials:
-
Capped mRNA sample
-
Biotinylated DNA probe (complementary to the 5' end of the mRNA)
-
RNase H and reaction buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer (or nuclease-free water)
-
LC-MS system
2. Procedure:
-
Annealing: In a nuclease-free tube, mix the capped mRNA with the biotinylated DNA probe in RNase H reaction buffer. Heat the mixture to 80°C for 30 seconds and then cool slowly to 25°C to allow for annealing.[8]
-
RNase H Digestion: Add RNase H to the annealed sample and incubate at 37°C for 1 hour.[8] This will cleave the RNA strand of the DNA:RNA hybrid.
-
Capture of 5' Fragment: Add streptavidin-coated magnetic beads to the reaction and incubate to allow the biotinylated probe (now bound to the 5' RNA fragment) to bind to the beads.
-
Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads with a low salt wash buffer, followed by a high salt wash buffer to remove non-specifically bound RNA fragments.
-
Elution: Elute the 5' RNA fragment from the beads by heating in nuclease-free water at 65°C for 5 minutes.[9]
-
LC-MS Analysis: Analyze the eluted sample using an LC-MS system. The mass of the detected fragment will indicate whether it is capped (and the type of cap) or uncapped. Capping efficiency is calculated by comparing the peak areas of the capped and uncapped species.
Protocol 2: Analysis of Capping by Polyethyleneimine (PEI)-Cellulose TLC
This method provides a less instrument-intensive way to visualize the success of a capping reaction.
1. Materials:
-
Capped and uncapped control RNA
-
Nuclease P1
-
PEI-Cellulose TLC plates
-
TLC developing solvent (e.g., 0.75 M LiCl)
-
UV lamp for visualization
2. Procedure:
-
RNA Digestion: Digest a small amount of your capped RNA sample (and uncapped control) with Nuclease P1 to generate mononucleotides and the cap structure (m7GpppN).
-
TLC Spotting: Carefully spot the digested samples onto the origin of a PEI-Cellulose TLC plate.
-
Chromatography: Place the TLC plate in a chromatography tank containing the developing solvent. Allow the solvent to migrate up the plate until it is close to the top.
-
Visualization: Remove the plate, let it air dry, and visualize the spots under a UV lamp. The capped and uncapped species will have different migration patterns, allowing for a qualitative assessment of the capping reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for failed 5'-OH capping.
References
- 1. go.zageno.com [go.zageno.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. neb.com [neb.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 7. Binding site for S-adenosyl-L-methionine in a central region of mammalian reovirus lambda2 protein. Evidence for activities in mRNA cap methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
impact of water contamination on phosphoramidite coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of water contamination on phosphoramidite (B1245037) coupling efficiency in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to water contamination.
Issue 1: Low Coupling Efficiency
Question: My coupling efficiency is consistently low, resulting in a poor yield of full-length oligonucleotides. What are the potential causes related to water contamination, and how can I troubleshoot this?
Answer:
Low coupling efficiency is a common problem often directly linked to the presence of water in your reagents or on the synthesizer. Water interferes with the coupling reaction in two primary ways:
-
Hydrolysis of Phosphoramidites: Water can hydrolyze the phosphoramidite monomers before they have a chance to couple to the growing oligonucleotide chain. This reduces the concentration of active phosphoramidites available for the reaction.[][2][3]
-
Reaction with Activated Intermediate: During the coupling step, the phosphoramidite is activated by a tetrazole derivative. Water can react with this highly reactive intermediate, effectively "capping" the growing chain and preventing further elongation.[][3][]
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The acetonitrile (B52724) used for phosphoramidite dissolution and on the synthesizer must be extremely dry. The recommended water content is typically below 30 ppm, with 10 ppm or less being ideal.[5]
-
Use Fresh, High-Quality Reagents: Ensure your phosphoramidites and activator solutions are fresh and have been stored under anhydrous conditions. Older reagents may have been exposed to atmospheric moisture.
-
Implement Rigorous Anhydrous Techniques: When preparing reagents, use oven-dried glassware and work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[6]
-
Dry Reagents with Molecular Sieves: If you suspect water contamination, you can dry your phosphoramidite solutions and acetonitrile with activated 3Å molecular sieves.[5][7][8] Allow the solvent to stand over the sieves for at least 24 hours before use.[5]
-
Perform a Trityl Cation Assay: This assay allows you to quantify the coupling efficiency at each step of your synthesis, helping to pinpoint where the issue is occurring.[9]
Issue 2: Inconsistent Coupling Efficiency, Especially on Humid Days
Question: I've noticed that my synthesis yields are significantly worse on days with high humidity. Why does this happen, and what preventative measures can I take?
Answer:
Increased atmospheric humidity directly correlates with a higher risk of water contamination in your synthesis reagents and instrument lines.[3][10] Phosphoramidites and anhydrous solvents are hygroscopic and can readily absorb moisture from the air.[5]
Preventative Measures:
-
Maintain a Controlled Environment: If possible, operate your DNA synthesizer in a room with controlled humidity.
-
Use In-line Drying Filters: Install drying filters on the argon or helium lines of your synthesizer to remove any residual moisture from the gas.[3]
-
Minimize Reagent Exposure: Keep reagent bottles tightly sealed when not in use. For phosphoramidites, consider using septum-sealed vials to allow for withdrawal of the reagent without fully opening the bottle to the atmosphere.[3]
-
Fresh Reagents are Key: On humid days, it is especially critical to use fresh bottles of anhydrous acetonitrile and freshly prepared phosphoramidite solutions.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of water in acetonitrile for phosphoramidite coupling?
A1: For optimal coupling efficiency, the water content in acetonitrile should be as low as possible. The generally accepted specifications are:
Q2: How does water contamination affect the final oligonucleotide product?
A2: Water contamination leads to a decrease in coupling efficiency at each cycle. This results in a higher proportion of truncated sequences (shorter than the desired full-length product) in your final sample, which can be difficult to purify away from the desired product.[][11]
Q3: Can I "rescue" a synthesis that is showing low coupling efficiency due to suspected water contamination?
A3: While it is difficult to reverse the effects of water contamination in a running synthesis, you can try to mitigate further damage. Pausing the synthesis, replacing the acetonitrile and activator solutions with fresh, dry reagents, and ensuring the gas lines are dry may help improve the efficiency of subsequent coupling steps. For critical syntheses, a "double coupling" protocol, where the coupling step is repeated before oxidation, can help to drive the reaction to completion and improve the yield of the full-length product.[5]
Q4: How can I test the water content of my acetonitrile?
A4: The most accurate method for determining the water content in solvents is Karl Fischer titration.[12] This method provides precise measurements of even low levels of moisture.
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 98.0% |
| 20-mer | ~89.2% | ~74.5% | ~68%[3] |
| 50-mer | ~78% | ~52% | - |
| 100-mer | ~60.5% | ~28.5% | ~13%[3] |
Data is illustrative and calculated based on stepwise yield.
Table 2: Recommended Water Content in Reagents
| Reagent | Recommended Maximum Water Content (ppm) |
| Acetonitrile (on synthesizer) | 10-15[3] |
| Acetonitrile (for phosphoramidite dilution) | < 25[13] |
Experimental Protocols
Protocol 1: Drying Acetonitrile with Molecular Sieves
Objective: To reduce the water content of acetonitrile to an acceptable level for oligonucleotide synthesis.
Materials:
-
Acetonitrile (DNA synthesis grade)
-
Activated 3Å molecular sieves[5]
-
Anhydrous, sealed storage bottle
Procedure:
-
Activate the molecular sieves by heating them in a vacuum oven overnight at 150-200°C.[8]
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the bottle of acetonitrile (approximately 20-30 beads per 100 mL).
-
Seal the bottle tightly and allow it to stand for at least 24 hours before use.[5]
-
When drawing solvent, use a dry syringe and needle through a septum to avoid introducing atmospheric moisture.
Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To quantitatively measure the efficiency of each coupling step during oligonucleotide synthesis.
Principle: The dimethoxytrityl (DMT) group is removed from the 5' end of the growing oligonucleotide chain at the beginning of each synthesis cycle. This DMT cation has a characteristic orange color and a strong absorbance at 498 nm, which can be measured to determine the number of coupled bases in the previous cycle.[9]
Procedure:
-
After the deblocking step of a synthesis cycle, collect the acidic solution containing the cleaved DMT cation as it elutes from the synthesis column.
-
Dilute a known aliquot of this solution in a specific volume of a non-aqueous acidic solution (e.g., dichloroacetic acid in toluene).
-
Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.
-
The coupling efficiency of a given step can be calculated by comparing its absorbance value to the absorbance from the preceding cycle. A stable or slightly increasing absorbance indicates high coupling efficiency, while a significant drop indicates a problem with that particular coupling step.
Visualizations
Caption: Competing reactions during the phosphoramidite coupling step.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. Moisture Content Determination Service of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 13. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Phosphoramidite Coupling to Unprotected Phosphate Backbones
Welcome to the technical support center for optimizing phosphoramidite (B1245037) coupling to unprotected phosphate (B84403) backbones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specialized oligonucleotide synthesis technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing phosphoramidite coupling to an unprotected phosphate backbone?
A1: The main challenge arises after the acidic detritylation step, which removes the 5'-dimethoxytrityl (DMT) protecting group. This acidic treatment also protonates the unprotected phosphodiester or phosphorothioate (B77711) linkages, converting them into their acidic form.[1] This acidic backbone can then partially detritylate and inactivate the incoming phosphoramidite monomer, leading to significantly lower coupling yields.[1]
Q2: Why does a standard phosphoramidite coupling protocol result in low efficiency with unprotected phosphate backbones?
A2: Standard protocols are optimized for oligonucleotides with protected internucleosidic linkages. When the phosphate is unprotected, the acidic environment created during detritylation is not neutralized before the coupling step. This leads to side reactions that consume the phosphoramidite monomer, reducing the concentration available for coupling to the 5'-hydroxyl group of the growing oligonucleotide chain and resulting in low coupling efficiency.[1]
Q3: How can I improve the coupling efficiency when working with unprotected phosphate backbones?
A3: To maximize coupling efficiency, the acidic phosphodiester or phosphorothioate backbone must be neutralized after detritylation and before the coupling step. This can be achieved by washing the solid support with a solution containing a tertiary amine and an activator, such as a mixture of 0.1 M 4-(N,N-dimethylamino)pyridine (DMAP) and 0.1 M 1H-tetrazole in acetonitrile (B52724).[1][2][3] This neutralization step can restore coupling efficiency to levels comparable to standard synthesis with protected phosphates, achieving upwards of 98% stepwise yield.[1][2][3]
Q4: What is the role of the tertiary amine and the activator in the neutralization wash?
A4: The tertiary amine, such as DMAP, acts as a base to deprotonate the acidic phosphodiester or phosphorothioate groups, converting them into their salt form. The activator, like 1H-tetrazole, is included to maintain a suitable chemical environment for the subsequent coupling reaction. The resulting counterion from the protonated amine should be inert towards the phosphoramidite monomer.[1]
Q5: Can I use other activators for coupling to unprotected phosphate backbones?
A5: Yes, various activators can be used. The choice of activator can influence the reaction kinetics and overall coupling efficiency. More acidic activators generally lead to faster coupling but may also increase the risk of side reactions like premature detritylation if not properly managed.[4] For sterically hindered or modified nucleotides, the choice of activator becomes even more critical.[]
Q6: How does the pKBH+ of the tertiary amine affect coupling efficiency?
A6: The basicity of the tertiary amine, indicated by the pKBH+ of its conjugate acid, influences the neutralization process and subsequent coupling efficiency. Studies have shown that there is an optimal pKBH+ range for maximizing yield. For instance, with free amines, yields tend to peak around the pKBH+ of protonated N-methylmorpholine (NMM).[1] Using amines that are too basic, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can lead to lower yields, possibly due to side reactions like partial decyanoethylation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during phosphoramidite coupling to unprotected phosphate backbones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (as indicated by low trityl yield) | Acidic phosphate backbone not neutralized. | Implement a neutralization wash step after detritylation using a solution of a suitable tertiary amine (e.g., 0.1 M DMAP) and an activator (e.g., 0.1 M 1H-tetrazole) in anhydrous acetonitrile.[1][2][3] |
| Presence of moisture in reagents or on the synthesizer. | Ensure all reagents, especially acetonitrile and phosphoramidite solutions, are strictly anhydrous. Use fresh, high-quality reagents and consider installing an in-line drying filter for the inert gas supply.[6][7] | |
| Degraded phosphoramidite or activator solutions. | Use fresh or properly stored phosphoramidites and activators. Avoid repeated exposure of reagents to air and moisture.[8] | |
| Suboptimal activator choice or concentration. | Select an activator appropriate for your specific nucleoside and consider optimizing its concentration. More acidic activators can increase coupling speed but may require shorter coupling times to avoid side reactions.[4][9] | |
| Presence of n-1 sequences in the final product | Incomplete coupling at one or more steps. | In addition to the solutions for low coupling efficiency, ensure that the capping step is efficient to block any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.[6] |
| Formation of unexpected side products | Side reactions due to overly basic neutralization conditions. | If using a tertiary amine wash, avoid excessively strong bases like TEA or DIPEA, which can cause side reactions. DMAP or NMM are generally safer choices.[1] |
| Premature detritylation by acidic activators. | When using highly acidic activators, it may be necessary to reduce the coupling time to minimize the risk of removing the 5'-DMT group from the incoming phosphoramidite.[4] | |
| Inconsistent results between synthesis runs | Variability in reagent quality or handling. | Standardize reagent preparation and handling procedures. Ensure consistent anhydrous conditions for all syntheses. |
| Instrument fluidics issues. | Check the DNA synthesizer for leaks, blocked lines, or inaccurate reagent delivery to ensure consistent and correct volumes are being delivered to the synthesis column.[8] |
Data Presentation
Table 1: Comparison of Common Activators in Phosphoramidite Chemistry
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[4][8] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and provides faster coupling than 1H-Tetrazole; more soluble in acetonitrile.[8][9] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.3 M | 4.1 | More acidic than ETT, often used for RNA synthesis due to its higher reactivity.[4][9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile and recommended for large-scale synthesis.[8][9] |
| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | - | 3.4 | A more potent activator in terms of coupling kinetics and efficiency due to its higher acidity.[4] |
Table 2: Impact of Neutralizing Amine on Coupling Yield
Data derived from studies on phosphorothioate backbones.
| Neutralizing Amine | pKBH+ | Relative Yield of Full-Length Product |
| 2,6-Lutidine | 6.7 | Moderate |
| N-Methylmorpholine (NMM) | 7.4 | High |
| 4-(N,N-Dimethylamino)pyridine (DMAP) | 9.7 | High |
| Triethylamine (TEA) | 10.8 | Lower |
| Diisopropylethylamine (DIPEA) | 11.0 | Lower |
Experimental Protocols
Protocol 1: Optimized Phosphoramidite Coupling to an Unprotected Phosphate Backbone
Objective: To achieve high-efficiency coupling of a phosphoramidite to a solid-support-bound oligonucleotide with an unprotected phosphate or phosphorothioate backbone.
Materials:
-
Solid support with attached oligonucleotide containing a free 5'-hydroxyl group and unprotected internucleosidic phosphate/phosphorothioate linkages.
-
Phosphoramidite monomer solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A and Cap B).
-
Oxidation solution (0.02 M iodine in THF/pyridine/water).
-
Neutralization wash solution: 0.1 M DMAP and 0.1 M 1H-tetrazole in anhydrous acetonitrile.
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Methodology:
This protocol is designed for an automated DNA/RNA synthesizer and assumes a standard synthesis cycle. The key modification is the introduction of a neutralization wash step.
-
Detritylation: Remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide by treating with the deblocking solution according to the synthesizer's standard protocol.
-
Wash: Wash the solid support thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved trityl cations.
-
Neutralization Wash (Crucial Step):
-
Deliver the neutralization wash solution (0.1 M DMAP + 0.1 M 1H-tetrazole in anhydrous acetonitrile) to the synthesis column.
-
Allow the solution to incubate with the solid support for a predetermined time (e.g., 2 minutes).
-
Wash the solid support thoroughly with anhydrous acetonitrile to remove the neutralization solution.
-
-
Coupling:
-
Simultaneously deliver the phosphoramidite monomer solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (typically 30 seconds for standard bases, but may be longer for modified bases).[10]
-
-
Capping: Treat the solid support with capping solutions to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: Treat the solid support with the oxidation solution to convert the newly formed phosphite (B83602) triester linkage to a stable phosphate triester.
-
Wash: Wash the solid support with anhydrous acetonitrile.
-
Cycle Repetition: Repeat steps 1-7 for each subsequent monomer addition.
Protocol 2: Synthesis of Mixed-Backbone Oligonucleotides (H-phosphonate and Phosphoramidite)
Objective: To synthesize an oligonucleotide containing both H-phosphonate and phosphodiester/phosphorothioate linkages, requiring coupling to an unprotected phosphate backbone.
Methodology:
-
H-phosphonate Synthesis: Synthesize the initial portion of the oligonucleotide using H-phosphonate chemistry on a solid support. This involves coupling nucleoside H-phosphonate monomers, typically activated with an acyl chloride like pivaloyl chloride. The oxidation step is omitted during these cycles.
-
Intermediate Oxidation (if required): If a block of phosphodiester or phosphorothioate linkages is desired within the H-phosphonate segment, perform an oxidation or sulfurization step at the appropriate point.
-
Transition to Phosphoramidite Chemistry: Once the H-phosphonate segment is complete, the terminal 5'-hydroxyl group is deprotected. The oligonucleotide on the solid support now has unprotected H-phosphonate and potentially other unprotected phosphate linkages.
-
Optimized Phosphoramidite Coupling: Proceed with the phosphoramidite coupling as described in Protocol 1 , including the crucial neutralization wash step after detritylation to ensure high coupling efficiency for the phosphoramidite monomers onto the existing unprotected backbone.
-
Final Deprotection and Cleavage: After the entire sequence is synthesized, perform the final deprotection and cleavage from the solid support according to standard procedures.
Visualizations
Caption: Optimized workflow for phosphoramidite coupling to an unprotected phosphate backbone.
Caption: Troubleshooting decision tree for low coupling efficiency.
Caption: Simplified chemical pathway for optimized coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Methylphosphonate Oligonucleotide Synthesis
Welcome to the technical support center for the synthesis of methylphosphonate (B1257008) oligonucleotides. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing methylphosphonate oligonucleotides (MPOs)?
A1: The synthesis of MPOs presents several unique challenges compared to standard phosphodiester oligonucleotides. The main difficulties include:
-
Backbone Lability: The methylphosphonate backbone is highly sensitive to basic conditions, which can lead to complete degradation during standard deprotection steps using ammonium (B1175870) hydroxide (B78521).[1]
-
Control of Chirality: The phosphorus atom in a methylphosphonate linkage is a chiral center. Standard synthesis produces a mixture of diastereomers (Rp and Sp configurations), which can have different hybridization properties and biological activities.[2][3] A typical 18-mer MPO can exist as over 130,000 different diastereomers.[2]
-
Instability of Synthesis Intermediates: The methylphosphonite (P-III) diester intermediates formed during the coupling cycle are very sensitive to hydrolysis, requiring anhydrous conditions and specially formulated, low-water oxidizing agents.[2][4]
-
Deprotection Side Reactions: Alternative deprotection agents like ethylenediamine (B42938) (EDA) can cause side reactions, such as the transamination of N4-benzoyl-protected cytidine (B196190) (dC-bz), leading to unwanted adducts.[1]
-
Lower Coupling Efficiency: Coupling efficiencies are often below 100%, resulting in the accumulation of failure sequences that must be removed during purification.[5]
-
Product Solubility: MPOs, especially those with a high density of methylphosphonate linkages, can have poor aqueous solubility, complicating purification and handling.[1][6][7]
Q2: Why is control of stereochemistry (chirality) important for methylphosphonate oligonucleotides?
A2: The stereochemistry at the phosphorus center (Rp vs. Sp configuration) significantly influences the properties of the oligonucleotide. The configuration affects the stability of the duplex formed with the target DNA or RNA sequence.[3] For therapeutic applications, controlling chirality is crucial as different diastereomers can have varying levels of efficacy, nuclease resistance, and off-target effects. Using chirally pure dimer synthons is a common strategy to synthesize oligonucleotides with defined stereochemistry at specific positions.[2]
Q3: What are the most common side reactions during the deprotection step, and how can they be minimized?
A3: The most significant side reaction occurs during deprotection with ethylenediamine (EDA). EDA can react with N4-benzoyl cytidine (dC-bz) to cause transamination, creating an undesired EDA adduct.[1] This problem can be exacerbated during scale-up.[1] To minimize this, two primary strategies are employed:
-
Use of Alternative Protecting Groups: Substituting benzoyl-protected cytidine (dC-bz) with isobutyryl-protected cytidine (dC-ibu) prevents the transamination side product.[1][2]
-
Modified Deprotection Protocols: A novel "one-pot" deprotection procedure has been developed that significantly reduces side reactions and improves yield.[1][8][9]
Troubleshooting Guide
Problem 1: Low final yield of the full-length oligonucleotide.
| Possible Cause | Suggested Solution |
| Degradation during Deprotection | The methylphosphonate backbone is base-labile. Avoid standard ammonium hydroxide deprotection.[1] Use a specialized "one-pot" procedure with a brief, mild ammonia (B1221849) treatment followed by ethylenediamine (EDA).[1][9] |
| Poor Coupling Efficiency | Methylphosphonamidite synthons may be degraded or require specific conditions. Ensure anhydrous conditions throughout the synthesis. Use a specialized low-water (e.g., 0.25%) iodine oxidizer, as the methylphosphonite intermediate is highly sensitive to hydrolysis.[2] Increase coupling times if necessary. |
| Loss during Purification | The product may be insoluble in purification buffers.[1] For MPOs with low solubility, consider adding a small percentage of an organic solvent like DMSO to the loading buffer.[7] |
| Incomplete Cleavage from Support | Harsh deprotection conditions can sometimes lead to the oligo binding irreversibly to the support.[1] The recommended "one-pot" protocol is also designed to maximize recovery from the synthesis support.[4] |
Problem 2: Appearance of unexpected peaks during HPLC or Mass Spectrometry analysis.
| Possible Cause | Suggested Solution |
| EDA Adducts | If using N4-benzoyl cytidine (dC-bz), these are likely transamination side products from deprotection with ethylenediamine.[1] Switch to N4-isobutyryl cytidine (dC-ibu) for future syntheses.[1][2] Re-purify the existing batch using high-resolution chromatography if possible. |
| Failure Sequences | Incomplete coupling leads to shorter "n-1", "n-2", etc., sequences.[5] Optimize coupling efficiency by using fresh, high-quality reagents and ensuring anhydrous conditions. Purification via HPLC or FPLC is necessary to isolate the full-length product.[8] |
| Base Modifications | Aside from EDA adducts, other base modifications can occur. A brief pre-treatment with ammonium hydroxide can help revert certain adducts on dG before the main deprotection step.[1] |
Data Summary
Table 1: Common Side Reactions During Deprotection of Methylphosphonate Oligonucleotides
| Nucleoside Protecting Group | Deprotection Reagent | Side Reaction | Extent of Reaction | Recommended Solution |
| N4-benzoyl-dC (dC-bz) | Ethylenediamine (EDA) | Transamination at C4 position | Up to 15%[9] | Use N4-isobutyryl-dC (dC-ibu)[1][2] |
| N2-ibu-O6-DPC-dG | Ethylenediamine (EDA) | Displacement at O6 position | Significant | Use a modified deprotection protocol[9] |
| N2-isobutyryl-dG (dC-ibu) | Ethylenediamine (EDA) | Displacement at O6 position | Minor extent[9] | Generally acceptable, but monitor for large-scale synthesis |
| N4-isobutyryl-dC (dC-ibu) | Ethylenediamine (EDA) | None observed[9] | - | This is the recommended protecting group for dC |
| N6-benzoyl-dA / Thymine | Ethylenediamine (EDA) | None observed[9] | - | Standard protecting groups are compatible |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides
This protocol outlines the key steps performed by an automated DNA synthesizer, modified for MPO synthesis.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.
-
Coupling: The methylphosphonamidite monomer, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group. This step must be performed under strictly anhydrous conditions.
-
Oxidation: The newly formed trivalent methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage. This is a critical step.
-
Reagent: A specialized oxidizing solution with low water content (e.g., 0.25% water in an iodine/THF/pyridine solution) must be used to prevent hydrolysis of the sensitive intermediate.[2]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling cycles, which would result in deletion sequences.
This cycle is repeated for each monomer added to the sequence.
Protocol 2: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is designed to maximize yield and minimize side reactions by avoiding harsh, prolonged basic conditions.[1][9]
-
Initial Ammonia Treatment:
-
Suspend the CPG-bound oligonucleotide in a solution of dilute ammonium hydroxide (e.g., NH4OH/ethanol or NH4OH/acetonitrile).
-
Incubate for 30 minutes at room temperature.[9] This step helps to remove protecting groups from any phosphodiester linkages (if present) and revert certain base adducts without degrading the methylphosphonate backbone.[1]
-
-
Ethylenediamine Treatment:
-
Add one volume of ethylenediamine (EDA) directly to the ammonia mixture.
-
Incubate for 6-8 hours at room temperature to cleave the oligonucleotide from the support and complete the removal of base protecting groups.[9]
-
-
Quenching and Recovery:
-
Dilute the reaction mixture with a suitable buffer and neutralize it to stop the reaction.
-
The crude oligonucleotide solution is now ready for purification by HPLC or other chromatographic methods.
-
This one-pot method has been shown to improve product yields by up to 250% compared to older two-step procedures.[9]
Visualized Workflows
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. methyl-phosphonate oligo synthesis [biosyn.com]
- 7. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
2'-O-MOE vs. LNA Modified Oligonucleotides: A Comparative Guide to In Vivo Potency
For researchers, scientists, and drug development professionals, the selection of chemical modifications for antisense oligonucleotides (ASOs) is a critical determinant of in vivo performance. Among the most advanced and widely utilized modifications are 2'-O-methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA). Both offer significant advantages over first-generation phosphorothioate (B77711) ASOs, including enhanced binding affinity to target RNA and increased nuclease resistance, leading to improved potency and duration of effect. However, key differences in their in vivo potency, safety profiles, and therapeutic index are crucial considerations for clinical development.
This guide provides an objective comparison of 2'-O-MOE and LNA-modified oligonucleotides, supported by experimental data, to inform the selection of the optimal chemistry for therapeutic applications.
Key Performance Attributes
Both 2'-O-MOE and LNA modifications are typically incorporated into "gapmer" ASO designs. These chimeric oligonucleotides feature a central "gap" of unmodified DNA nucleotides, which is essential for recruiting RNase H to cleave the target mRNA. This gap is flanked by "wings" containing the modified nucleotides (either 2'-O-MOE or LNA) that confer high binding affinity and nuclease resistance.[1][2]
Binding Affinity and Nuclease Resistance
LNA modifications, which feature a methylene (B1212753) bridge locking the ribose ring in an RNA-like C3'-endo conformation, generally exhibit a higher binding affinity for complementary RNA targets compared to the more flexible 2'-O-MOE modification.[3][4] Each LNA modification can increase the melting temperature (Tm) of a duplex by 2–8°C, a greater increase than that conferred by 2'-O-MOE.[1][5] This enhanced affinity can translate to higher potency.
Both modifications provide substantial protection against nuclease degradation compared to unmodified DNA or first-generation phosphorothioate oligonucleotides, leading to longer half-lives in vivo.[3][5][6]
In Vivo Potency: A Head-to-Head Comparison
Direct comparative studies in animal models have demonstrated that LNA-modified ASOs can be more potent than their 2'-O-MOE counterparts. In a study targeting mouse TRADD mRNA, some LNA-containing ASOs showed up to a 5-fold increase in potency for reducing target mRNA in the liver compared to the equivalent 2'-O-MOE ASOs.[2][3][7]
However, this increased potency is not always consistent across different sequences and target genes. For instance, in studies targeting ApoB mRNA, the potency increase of LNA ASOs was variable, with one LNA ASO showing a 5-fold increase in potency over a specific 2'-O-MOE design but not over the parent 5-10-5 MOE ASO.[2] Another LNA ASO targeting ApoB was only marginally more active than its MOE counterpart.[2]
The Critical Issue of Hepatotoxicity
A significant differentiating factor between LNA and 2'-O-MOE ASOs is their in vivo safety profile, particularly concerning hepatotoxicity. Multiple studies have reported that LNA-modified oligonucleotides can induce profound liver toxicity, characterized by elevated serum transaminases (ALT and AST), increased liver weights, and hepatocellular necrosis.[2][3][7] This toxicity has been observed with multiple LNA sequences, including mismatch control sequences, suggesting it is, to some extent, a chemistry-dependent effect rather than solely a consequence of on-target or off-target hybridization.[2][3][7]
In stark contrast, the corresponding 2'-O-MOE ASOs in these head-to-head studies showed no evidence of hepatotoxicity while still achieving robust target mRNA reduction.[2][3][7] This favorable safety profile is a key reason why 2'-O-MOE is the most common 2' modification used in currently approved ASO drugs.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies.
In Vivo Potency for Target mRNA Reduction in Mouse Liver
| Target | ASO Design | Modification | ED50 (µmol/kg) | Relative Potency (vs. 4-10-4 MOE) |
| TRADD | 4-10-4 | 2'-O-MOE | ~4.5 | 1x |
| TRADD | 3-12-3 | LNA | ~1-2 | ~2.25-4.5x |
| ApoB | 5-10-5 | 2'-O-MOE | ~0.4 (for 24% inhibition) | - |
| ApoB | 2-16-2 | LNA | Provides ~5-fold increase over 2-16-2 MOE | - |
Data compiled from Swayze et al., 2007.[2]
In Vivo Hepatotoxicity Markers in Mice
| ASO | Dose (µmol/kg) | Mean ALT (U/L) | Mean AST (U/L) | Liver Weight (% of Body Weight) |
| Saline Control | - | ~30 | ~60 | ~4.5% |
| 4-10-4 MOE | 4.5 | ~40 | ~70 | ~4.8% |
| 3-12-3 LNA | 1.6 | >1000 | >1500 | ~6.5% |
Data represents approximate values from figures in Swayze et al., 2007, for illustrative comparison.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism for both 2'-O-MOE and LNA gapmer ASOs is the recruitment of RNase H1, a ubiquitous nuclear enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex.
Caption: RNase H-mediated cleavage of target mRNA by gapmer ASOs.
Typical In Vivo Experimental Workflow
The evaluation of ASO potency and toxicity in vivo typically follows a standardized workflow involving administration to animal models and subsequent analysis of tissues.
Caption: Standard workflow for in vivo evaluation of ASO potency and toxicity.
Detailed Experimental Protocols
The following methodologies are representative of those used in the key comparative studies cited.
In Vivo ASO Potency and Toxicity Study in Mice
-
Animal Model: Male BALB/c mice.
-
Oligonucleotides: 2'-O-MOE and LNA-modified gapmer ASOs with a phosphorothioate backbone, typically 20 nucleotides in length. ASOs are dissolved in sterile saline.
-
Administration: ASOs are administered to mice via subcutaneous (SC) or intraperitoneal (IP) injections. Dosing regimens can vary, for example, twice weekly for 3 weeks to assess chronic effects, or a single administration to evaluate acute toxicity.[2] Doses are calculated on a µmol/kg basis to allow for direct comparison between oligonucleotides of different molecular weights.[2]
-
Sample Collection: At the end of the study, mice are euthanized. Blood is collected via cardiac puncture for serum chemistry analysis (ALT, AST). Tissues, particularly the liver, are harvested, weighed, and snap-frozen in liquid nitrogen for RNA analysis or fixed in formalin for histopathology.[2]
-
Analysis of Target mRNA Reduction: Total RNA is isolated from liver tissue using standard methods (e.g., TRIzol reagent). The expression level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH). The effective dose 50 (ED50) is calculated by interpolation from the dose-response curve.[2]
-
Toxicity Assessment:
-
Serum Chemistry: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Organ Weights: Liver, spleen, and kidney weights are recorded and often expressed as a percentage of total body weight.
-
Histopathology: Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for signs of cellular damage, such as necrosis, inflammation, and apoptosis.[2]
-
Conclusion
The choice between 2'-O-MOE and LNA modifications for antisense oligonucleotide therapeutics involves a critical trade-off between potency and safety.
-
LNA-modified ASOs can offer superior binding affinity and, in some cases, significantly higher in vivo potency.[2][3][7] However, this comes with a substantial and well-documented risk of hepatotoxicity, which has limited their clinical development for systemic applications.[2][6]
-
2'-O-MOE-modified ASOs provide a robust combination of high potency, excellent nuclease resistance, and a more favorable in vivo safety profile, particularly with respect to the liver.[2][3][5] The proven safety and efficacy of 2'-O-MOE chemistry are reflected in its use in several FDA-approved ASO drugs.[5][8]
For most systemic therapeutic applications, the improved safety profile of 2'-O-MOE ASOs makes them the preferred chemistry. While the higher potency of LNA is attractive, the associated risk of liver toxicity presents a significant hurdle. Future research may focus on developing novel LNA designs or delivery strategies that mitigate this toxicity while retaining the high-potency characteristic of this modification.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Antisense part III: chemistries [cureffi.org]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
2'-O-MOE vs. 2'-O-Methyl ASOs: A Comparative Guide to Knockdown Efficiency
For researchers and drug development professionals navigating the landscape of antisense oligonucleotides (ASOs), the choice of chemical modifications is paramount to achieving potent and specific gene knockdown. Among the most utilized second-generation modifications are 2'-O-Methoxyethyl (2'-O-MOE) and 2'-O-Methyl (2'-OMe). This guide provides an objective comparison of their knockdown efficiency, supported by experimental data and detailed protocols.
Executive Summary
Both 2'-O-MOE and 2'-O-Methyl modifications enhance the properties of ASOs compared to first-generation phosphorothioate (B77711) (PS) ASOs, offering increased nuclease resistance and binding affinity to target RNA. However, studies consistently demonstrate that 2'-O-MOE ASOs exhibit a more potent and consistent knockdown of target gene expression across various targets and cell lines. This enhanced potency is largely attributed to the higher binding affinity conferred by the 2'-O-MOE modification. While 2'-O-Methyl ASOs are a cost-effective option, 2'-O-MOE ASOs often provide a more robust and reliable tool for therapeutic applications and target validation studies.
Data Presentation: Knockdown Efficiency Comparison
The following tables summarize the quantitative data from comparative studies on the knockdown efficiency of 2'-O-MOE and 2'-O-Methyl ASOs.
Table 1: In Vitro Knockdown of CTNNB1 mRNA in HeLa Cells [1]
| ASO Modification | Target Site | mRNA Knockdown (%) |
| 2'-O-MOE | 1 | ~85% |
| 2'-O-Methyl | 1 | ~60% |
| 2'-O-MOE | 2 | ~90% |
| 2'-O-Methyl | 2 | ~70% |
| 2'-O-MOE | 3 | ~80% |
| 2'-O-Methyl | 3 | ~55% |
| 2'-O-MOE | 4 | ~95% |
| 2'-O-Methyl | 4 | ~75% |
| 2'-O-MOE | 5 | ~88% |
| 2'-O-Methyl | 5 | ~65% |
| 2'-O-MOE | 6 | ~92% |
| 2'-O-Methyl | 6 | ~72% |
| 2'-O-MOE | 7 | ~78% |
| 2'-O-Methyl | 7 | ~50% |
Table 2: In Vitro and In Vivo Knockdown of PTEN mRNA [2][3][4]
| ASO Modification | Model | Dose | Relative PTEN mRNA Expression |
| 2'-O-MOE | In Vitro (bEnd.3 cells) | 10 nM | ~13% |
| 2'-O-Methyl Analog (2'-O-NMA) | In Vitro (bEnd.3 cells) | 10 nM | ~10% |
| 2'-O-MOE | In Vitro (bEnd.3 cells) | 100 nM | ~16% |
| 2'-O-Methyl Analog (2'-O-NMA) | In Vitro (bEnd.3 cells) | 100 nM | ~25% |
| 2'-O-MOE | In Vivo (Mouse Liver) | 3.2 µmol/kg | ~55% |
| 2'-O-Methyl Analog (2'-O-NMA) | In Vivo (Mouse Liver) | 3.2 µmol/kg | ~60% |
| 2'-O-MOE | In Vivo (Mouse Liver) | 6.4 µmol/kg | ~34% |
| 2'-O-Methyl Analog (2'-O-NMA) | In Vivo (Mouse Liver) | 6.4 µmol/kg | ~40% |
Experimental Protocols
The following is a detailed methodology for a typical in vitro ASO knockdown experiment, synthesized from established protocols.[5]
ASO Preparation and Cell Culture
-
ASO Reconstitution: Resuspend lyophilized 2'-O-MOE and 2'-O-Methyl ASOs (as well as a non-targeting control ASO) in nuclease-free water to create a stock solution of 100 µM.
-
Cell Seeding: Plate HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO2 for 24 hours to achieve 70-80% confluency.
ASO Transfection
-
Transfection Reagent Preparation: For each well, dilute 1.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
ASO-Lipid Complex Formation: In a separate tube, dilute the ASO stock solution in 50 µL of Opti-MEM to the desired final concentration (e.g., 10 nM, 25 nM, 50 nM).
-
Complex Incubation: Combine the diluted transfection reagent and the diluted ASO. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
Cell Transfection: Replace the cell culture medium with 400 µL of fresh, serum-free DMEM. Add the 100 µL of ASO-lipid complex to each well and gently rock the plate.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After incubation, add 500 µL of DMEM with 20% FBS (for a final concentration of 10% FBS) without removing the transfection mixture.
RNA Extraction and Quantification
-
Cell Lysis: After 24-48 hours of transfection, aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells directly in the well using 350 µL of a lysis buffer (e.g., from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Elute the RNA in 30-50 µL of nuclease-free water.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
Gene Expression Analysis by RT-qPCR
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CTNNB1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the non-targeting control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action for RNase H-dependent ASOs and the general experimental workflow for comparing their knockdown efficiency.
Caption: Mechanism of RNase H-dependent ASO-mediated gene silencing.
Caption: Workflow for comparing ASO knockdown efficiency.
References
- 1. idtdna.com [idtdna.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
A Comparative Guide to the Nuclease Resistance of 2'-MOE, 2'-OMe, and 2'-F Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of oligonucleotides is intrinsically linked to their stability in biological environments. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. To overcome this, various chemical modifications have been developed, with modifications at the 2'-position of the ribose sugar being a cornerstone of modern oligonucleotide therapeutics. This guide provides an objective comparison of the nuclease resistance conferred by three prominent 2'-modifications: 2'-O-Methoxyethyl (2'-MOE), 2'-O-Methyl (2'-OMe), and 2'-Fluoro (2'-F).
Enhanced Stability Through 2'-Sugar Modifications
Second-generation antisense modifications, including 2'-MOE, 2'-OMe, and 2'-F, are pivotal in enhancing the drug-like properties of oligonucleotides.[1] These modifications increase resistance to nuclease degradation without compromising the ability of the oligonucleotides to hybridize with their target RNA.[1] The primary mechanism of this enhanced stability is the replacement of the 2'-hydroxyl group, which is susceptible to nuclease-mediated cleavage.
Comparative Nuclease Resistance
The choice of a 2'-modification significantly impacts the in vivo stability and, consequently, the pharmacokinetic profile of an oligonucleotide therapeutic. While all three modifications enhance nuclease resistance compared to unmodified RNA, their performance varies.
2'-O-Methoxyethyl (2'-MOE): This modification is widely recognized for conferring superior nuclease resistance.[1] The bulky methoxyethyl group provides steric hindrance, effectively shielding the phosphodiester backbone from nuclease attack. Studies have demonstrated that 2'-MOE modifications lead to a significant increase in the half-life of oligonucleotides in plasma and tissues.[2] In fact, the nuclease resistance of 2'-MOE modified oligonucleotides is so substantial that it allows for a reduction in the number of phosphorothioate (B77711) (PS) linkages, which can sometimes be associated with toxicity. The tissue half-life of 2'-MOE gapmer ASOs can be more than tenfold higher than that of first-generation phosphorothioate DNA ASOs.
2'-O-Methyl (2'-OMe): As one of the first 2'-modifications to be widely adopted, 2'-OMe provides a notable increase in nuclease resistance compared to unmodified RNA. It is a naturally occurring modification found in tRNA and other small RNAs. While effective, the nuclease resistance conferred by 2'-OMe is generally considered to be less robust than that of 2'-MOE.[1] However, when combined with a phosphorothioate backbone, 2'-OMe modified oligonucleotides exhibit significant stability in serum, with half-lives exceeding 72 hours in some studies.
2'-Fluoro (2'-F): The 2'-F modification also imparts significant nuclease stability. The high electronegativity of the fluorine atom is thought to contribute to this protective effect. Studies have shown that siRNAs with 2'-F modified pyrimidines have a dramatically increased half-life in human plasma compared to their unmodified counterparts. In one study, more than 50% of a 2'-F modified siRNA remained intact after 24 hours in plasma, whereas the unmodified version was almost completely degraded within 4 hours.[3]
Quantitative Data Summary
The following table summarizes the available quantitative and semi-quantitative data on the nuclease resistance of 2'-MOE, 2'-OMe, and 2'-F modified oligonucleotides. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature, and thus the data should be interpreted with this in mind.
| Modification | Nuclease Resistance Profile | Half-life (t½) in Serum/Plasma | Key Findings |
| 2'-MOE | Superior nuclease resistance.[1] | Can extend tissue elimination half-life to several weeks.[2] | Highly effective at protecting against both endo- and exonucleases. Allows for reduced phosphorothioate content. |
| 2'-OMe | Good nuclease resistance, but generally less than 2'-MOE. | >72 hours in 10% Fetal Bovine Serum (with PS backbone). | A well-established modification that significantly improves stability over unmodified RNA. |
| 2'-F | Significant nuclease resistance. | >24 hours in human plasma (for siRNA with 2'-F pyrimidines).[3] | Dramatically increases stability compared to unmodified siRNA.[3] |
| Unmodified RNA | Highly susceptible to nuclease degradation. | Minutes. | Rapidly degraded in biological fluids. |
Experimental Protocols
Accurate assessment of nuclease resistance is critical for the development of oligonucleotide therapeutics. Below are detailed methodologies for common in vitro experiments used to evaluate the stability of modified oligonucleotides.
Serum/Plasma Stability Assay (Gel-Based)
This assay assesses the degradation of oligonucleotides over time when incubated in serum or plasma.
Materials:
-
Modified and unmodified control oligonucleotides (e.g., 5'-labeled with a fluorescent dye like FAM)
-
Fetal Bovine Serum (FBS) or human plasma
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Loading buffer (e.g., formamide-based with a tracking dye)
-
Polyacrylamide gel (e-g., 15-20%) with 7M urea (B33335) (denaturing)
-
TBE buffer (Tris-borate-EDTA)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend the labeled oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures. For each time point, combine:
-
1 µL of 20 µM oligonucleotide
-
10 µL of FBS or plasma
-
9 µL of PBS
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), stop the reaction by adding an equal volume of loading buffer and immediately placing the tube on ice or freezing at -20°C. The 0-minute time point is prepared by adding the loading buffer before the incubation.
-
Denaturation: Prior to loading on the gel, heat the samples at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in TBE buffer until the tracking dye has migrated to the desired position.
-
Visualization and Quantification: Visualize the gel using a fluorescent gel imager. The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point. The percentage of intact oligonucleotide at each time point is calculated relative to the 0-minute time point. The half-life (t½) can then be determined by plotting the percentage of intact oligonucleotide versus time.
Nuclease Degradation Assay with Specific Nucleases
This assay evaluates the resistance of oligonucleotides to specific endo- or exonucleases.
Materials:
-
Modified and unmodified control oligonucleotides
-
Specific nuclease (e.g., S1 nuclease, snake venom phosphodiesterase)
-
Nuclease-specific reaction buffer
-
Nuclease-free water
-
Stop solution (e.g., EDTA-containing buffer)
-
Loading buffer
-
Polyacrylamide gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the oligonucleotide, nuclease-specific reaction buffer, and nuclease-free water.
-
Initiation of Reaction: Add the specified amount of the nuclease to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the nuclease (typically 37°C).
-
Time Points: At various time points, take aliquots of the reaction and stop the degradation by adding a stop solution.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis as described in the serum stability assay.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a nuclease degradation assay.
Conclusion
The selection of a 2'-modification is a critical decision in the design of oligonucleotide therapeutics, with a direct impact on their stability and in vivo performance. 2'-MOE modified oligonucleotides generally exhibit the highest nuclease resistance, followed by 2'-F and 2'-OMe. The enhanced stability provided by these modifications is a key enabling factor for the development of effective and long-acting oligonucleotide drugs. The choice of modification should be guided by the specific application, desired pharmacokinetic profile, and potential for off-target effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the nuclease resistance of novel oligonucleotide candidates.
References
2'-O-Methoxyethyl Modified Oligonucleotides vs. Unmodified RNA: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, understanding the binding characteristics of modified oligonucleotides is paramount for the design of effective therapeutic and diagnostic agents. This guide provides an objective comparison of the binding affinity of 2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides and their unmodified RNA counterparts, supported by experimental data and detailed methodologies.
The 2'-O-MOE modification is a second-generation chemical alteration applied to oligonucleotides, particularly antisense oligonucleotides (ASOs), to enhance their therapeutic properties. A key advantage of this modification is the significant increase in binding affinity to complementary RNA targets. This enhanced affinity is crucial for improving potency and duration of action in various applications, including gene silencing and splice modulation.[1][2]
Enhanced Binding Affinity: A Quantitative Look
The primary indicator of the enhanced binding affinity of 2'-O-MOE modified oligonucleotides is the increase in the melting temperature (Tm) of the duplex formed with the target RNA. The Tm is the temperature at which half of the oligonucleotide duplex dissociates into single strands, and a higher Tm indicates a more stable and higher-affinity interaction.
Experimental data consistently demonstrates a significant increase in the thermal stability of duplexes containing 2'-O-MOE modifications compared to their unmodified RNA counterparts. Each 2'-O-MOE modification can increase the melting temperature by approximately 0.9 to 1.6 °C.[1] This effect is cumulative, leading to a substantial enhancement in overall binding affinity for fully or extensively modified oligonucleotides.
| Oligonucleotide Duplex | Sequence (14-mer) | Modification | Melting Temperature (Tm) |
| Unmodified RNA Duplex | Poly(rA)/Poly(rU) | None | 24 °C |
| 2'-O-MOE Modified Duplex | Poly(2'-O-MOE A)/Poly(rU) | Full 2'-O-MOE on one strand | 40 °C |
This table presents a direct comparison of the melting temperatures for a 14-mer RNA duplex and its 2'-O-MOE modified counterpart, highlighting the substantial increase in thermal stability conferred by the 2'-O-MOE modification.
The increased binding affinity of 2'-O-MOE oligonucleotides is attributed to the modification's influence on the sugar pucker conformation. The 2'-O-MOE group favors an RNA-like C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry.[1] This conformation is ideal for binding to complementary RNA strands, leading to a more stable duplex without the entropic penalty associated with the conformational changes required for unmodified oligonucleotides.
Experimental Protocols for Assessing Binding Affinity
Accurate determination of binding affinity is critical for the development of oligonucleotide-based therapeutics. The following are detailed methodologies for key experiments used to quantify the interaction between modified oligonucleotides and their RNA targets.
UV Melting Temperature (Tm) Analysis
This method directly measures the thermal stability of the oligonucleotide duplex.
Protocol:
-
Sample Preparation: Prepare equimolar concentrations of the 2'-O-MOE modified or unmodified oligonucleotide and its complementary RNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of the duplex can range from 0.5 to 5 µM.
-
Annealing: Heat the mixture to 95°C for 5 minutes to ensure complete dissociation of any secondary structures, followed by slow cooling to room temperature to allow for duplex formation.
-
Data Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative corresponds to the Tm.
References
LNA vs. 2'-O-MOE ASOs: A Comparative Guide to Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, but their clinical translation can be hampered by off-target effects, most notably hepatotoxicity. The chemical modifications used to enhance ASO properties play a critical role in their safety profile. This guide provides an objective comparison of the hepatotoxicity of two common ASO chemistries: locked nucleic acid (LNA) and 2'-O-methoxyethyl (2'-O-MOE), based on preclinical data from animal models.
Executive Summary
Studies in animal models, primarily rodents, have consistently demonstrated that while LNA-modified ASOs can offer superior potency in target mRNA reduction, they are associated with a significantly higher risk of hepatotoxicity compared to their 2'-O-MOE counterparts.[1][2][3] This toxicity is characterized by elevated serum transaminases, hepatocellular degeneration, and apoptosis.[1][4] In contrast, 2'-O-MOE ASOs generally exhibit a more favorable safety profile, showing minimal to no liver toxicity at therapeutically relevant doses.[1][5]
Comparative Hepatotoxicity Data
The following tables summarize key quantitative data from comparative studies in mice, illustrating the differential hepatotoxic potential of LNA and 2'-O-MOE ASOs.
Table 1: Comparison of Serum Transaminase Levels in Mice Treated with LNA and 2'-O-MOE ASOs
| ASO Target & Chemistry | Dose (µmol/kg) | Alanine (B10760859) Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Reference |
| TRADD ASO 1a (MOE) | 4.5 | ~50 | ~100 | [1] |
| TRADD ASO 1b (LNA) | 4.5 | >1000 | >2000 | [1] |
| ApoB ASO (MOE) | 4.5 | ~40 | ~80 | [1] |
| ApoB ASO (LNA) | 4.5 | >1500 | >3000 | [1] |
| PTEN ASO (MOE) | 4.5 | ~30 | ~70 | [1] |
| PTEN ASO (LNA) | 4.5 | >2000 | >4000 | [1] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effects on Liver and Spleen Weights in Mice
| ASO Target & Chemistry | Dose (µmol/kg) | Liver Weight (% of Body Weight) | Spleen Weight (% of Body Weight) | Reference |
| Control (Saline) | N/A | ~4.5% | ~0.3% | [1] |
| TRADD ASO 1a (MOE) | 4.5 | ~4.6% | ~0.3% | [1] |
| TRADD ASO 1b (LNA) | 4.5 | Increased | Increased | [1] |
| PTEN ASO (MOE) | 4.5 | No significant change | No significant change | [1] |
| PTEN ASO (LNA) | 4.5 | Significantly Increased | Significantly Increased | [1] |
Specific quantitative values for organ weight changes with LNA ASOs were often presented as significant increases without precise mean values in the primary text, hence the qualitative description.
Histopathological Findings
Histopathological analysis of liver sections from animals treated with LNA ASOs consistently reveals hepatocellular injury. Common findings include:
-
Hepatocellular hypertrophy and karyomegaly [4]
-
Eosinophilic cytoplasmic degeneration [1]
-
Mild mononuclear cell infiltration [1]
In contrast, liver sections from animals treated with 2'-O-MOE ASOs at similar or even higher doses typically show no significant pathological changes.[1]
Proposed Mechanism of LNA ASO-Induced Hepatotoxicity
The hepatotoxicity of LNA ASOs is thought to be independent of the intended target sequence and is linked to the high affinity of the LNA modification itself.[1][2] A prominent hypothesis suggests that certain LNA ASOs can cause promiscuous, RNase H1-dependent degradation of unintended, very long pre-mRNA transcripts.[6][7] This off-target activity is believed to trigger cellular stress pathways, leading to apoptosis and liver damage.
Caption: Proposed mechanism of LNA ASO-induced hepatotoxicity.
Experimental Protocols
The data presented are primarily derived from in vivo studies in mice. Below is a generalized protocol for assessing ASO-induced hepatotoxicity.
In Vivo Hepatotoxicity Assessment in Mice
-
Animal Model: Male CD-1 or BALB/c mice, typically 5-7 weeks old, are commonly used.[1][4]
-
ASO Administration: ASOs or saline control are administered via subcutaneous (SC) or intravenous (IV) injections.
-
Dosing Regimen: A typical study involves administering ASOs at various dose levels (e.g., 0.5 to 4.5 µmol/kg) multiple times per week (e.g., twice weekly) for a period of 2 to 4 weeks.[1][4] Single-dose studies are also used to evaluate acute toxicity.[1]
-
Monitoring: Animals are monitored for changes in body weight and overall health throughout the study.
-
Sample Collection: At the end of the study, animals are euthanized. Blood is collected for serum chemistry analysis, and organs (liver, spleen) are harvested and weighed.
-
Serum Chemistry: Serum is analyzed for markers of liver damage, primarily alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Histopathology: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of tissue morphology.
-
Gene Expression Analysis: Another portion of the liver may be snap-frozen for RNA extraction to quantify the on-target mRNA reduction via quantitative real-time PCR (qRT-PCR).
Caption: Experimental workflow for ASO hepatotoxicity assessment.
Conclusion and Recommendations
The available preclinical data strongly indicate that LNA-modified ASOs carry a significantly higher intrinsic risk of hepatotoxicity compared to 2'-O-MOE ASOs.[1][2][8] While the increased potency of LNA ASOs is an attractive feature, it does not appear to improve the therapeutic index due to this accompanying toxicity.[1] For drug development programs, these findings underscore the importance of careful safety evaluation. 2'-O-MOE chemistry represents a more conservative and generally safer backbone for ASO therapeutics from a hepatotoxicity standpoint. If LNA modifications are considered for their potency advantages, it is critical to conduct thorough preclinical safety assessments, potentially including in vitro screening in primary hepatocytes, to identify and de-select candidates with hepatotoxic liabilities early in the development process.[9][10] Researchers should be aware that sequence-specific motifs within LNA ASOs may also contribute to toxicity, adding another layer of complexity to their design.[4]
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 9. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
A Comparative Analysis of Nuclease Resistance: 2'-O-MOE, cMOE, and cEt Oligonucleotide Modifications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide therapeutics, enhancing stability against nuclease degradation is a cornerstone of drug design. This guide provides a comparative analysis of three pivotal 2'-ribose modifications: 2'-O-Methoxyethyl (2'-O-MOE), constrained 2'-O-Methoxyethyl (cMOE), and constrained 2'-O-Ethyl (cEt). We delve into their chemical structures, comparative nuclease resistance backed by experimental data, and the methodologies used to evaluate their stability.
Introduction to 2'-Ribose Modifications
Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their therapeutic efficacy. To overcome this, various chemical modifications have been developed. Among the most successful are modifications at the 2'-position of the ribose sugar.
2'-O-Methoxyethyl (2'-O-MOE) is a second-generation modification that has been instrumental in the development of antisense oligonucleotide (ASO) drugs.[1][2] It involves the addition of a methoxyethyl group at the 2'-hydroxyl position of the ribose sugar.[3] This modification not only enhances nuclease resistance but also increases the binding affinity of the oligonucleotide to its target RNA.[3]
Constrained MOE (cMOE) and Constrained Ethyl (cEt) represent a further evolution, often referred to as third-generation modifications.[4][5] In these bicyclic nucleic acids (BNAs), the 2'-substituent is tethered to the 4'-position of the furanose ring, creating a constrained bicyclic structure.[3][6] This constraint pre-organizes the sugar into a C3'-endo conformation, which is favorable for binding to RNA, thus significantly increasing binding affinity.[6] Crucially, this structural constraint also imparts a dramatic increase in nuclease resistance.[6]
Below are the chemical structures of these modifications on a nucleotide:
Figure 1: Chemical structures of 2'-O-MOE, cMOE, and cEt modifications.
Nuclease Resistance: A Comparative Data Analysis
The primary advantage of cMOE and cEt modifications over 2'-O-MOE lies in their substantially enhanced resistance to nuclease-mediated degradation. Experimental data from snake venom phosphodiesterase (SVPD) assays, a common in vitro method to assess exonuclease resistance, demonstrates the superior stability of the constrained analogs.
| Modification | Relative Half-Life vs. 2'-O-MOE (in SVPD assay) | Key Structural Feature |
| 2'-O-MOE | 1x (Baseline) | Flexible 2'-O-methoxyethyl chain |
| cMOE | >100x | 2'-O-methoxyethyl chain constrained to the 4'-C |
| cEt | >100x | 2'-O-ethyl chain constrained to the 4'-C |
| Table 1: Comparative Nuclease Resistance of 2'-O-MOE, cMOE, and cEt Modified Oligonucleotides.[6] |
The data clearly indicates that both cMOE and cEt modifications offer a greater than 100-fold increase in half-life compared to 2'-O-MOE in a snake venom phosphodiesterase assay.[6] This remarkable stability is attributed to the steric hindrance provided by the bicyclic structure, which limits the access of nucleases to the phosphodiester backbone.[6]
Experimental Protocols
The assessment of nuclease resistance is a critical step in the preclinical evaluation of oligonucleotide therapeutics. Below are detailed methodologies for commonly employed in vitro assays.
Snake Venom Phosphodiesterase (SVPD) Assay for 3'-Exonuclease Resistance
This assay evaluates the stability of oligonucleotides against 3'-exonucleases.
a. Materials:
-
Oligonucleotides (unmodified control, 2'-O-MOE, cMOE, cEt modified)
-
Snake Venom Phosphodiesterase (from Crotalus adamanteus)
-
Glycine (B1666218) buffer (200 mM glycine, 15 mM MgCl2, pH 9)[7]
-
Nuclease-free water
-
Acetonitrile (for quenching)
-
TBE buffer (Tris-borate-EDTA)
b. Procedure:
-
Prepare a stock solution of the oligonucleotide to be tested (e.g., 200 µM in nuclease-free water).
-
In a microcentrifuge tube, mix the oligonucleotide solution (e.g., 1.4 nmol) with glycine buffer to a final volume of 92 µL and cool to 0°C.[7]
-
Add snake venom phosphodiesterase (e.g., 0.4 mU).[7]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of acetonitrile.[7]
-
Dry the samples in vacuo.
-
Resuspend the samples in TBE buffer.
-
Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to visualize and quantify the degradation products.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in a more physiologically relevant medium containing a mixture of nucleases.
a. Materials:
-
Oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TBE buffer
b. Procedure:
-
Prepare a stock solution of the oligonucleotide.
-
Incubate the oligonucleotide (e.g., 1 µM final concentration) in a solution containing serum (e.g., 50% FBS in PBS) at 37°C.
-
At specified time intervals, take aliquots of the incubation mixture.
-
To stop the reaction and digest proteins, add Proteinase K and incubate at 55°C.
-
Extract the oligonucleotides using phenol:chloroform:isoamyl alcohol.
-
Precipitate the oligonucleotides from the aqueous phase with ethanol.
-
Resuspend the oligonucleotide pellet in nuclease-free water or TBE buffer.
-
Analyze the samples by PAGE or HPLC to determine the percentage of intact oligonucleotide remaining.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for a nuclease resistance assay and the general mechanism of action for antisense oligonucleotides.
Figure 2: A generalized workflow for in vitro nuclease resistance assays.
Figure 3: Simplified mechanism of action for antisense oligonucleotides.
Conclusion
The evolution from 2'-O-MOE to constrained bicyclic modifications like cMOE and cEt has marked a significant advancement in enhancing the nuclease resistance of therapeutic oligonucleotides. The more than 100-fold increase in stability observed with cMOE and cEt modifications translates to a longer half-life in biological systems, a critical attribute for improving potency and dosing frequency. This superior stability, coupled with high binding affinity, positions cMOE and cEt as highly promising chemistries for the development of next-generation oligonucleotide drugs. The experimental protocols detailed herein provide a framework for the consistent and reliable evaluation of these and other novel oligonucleotide modifications.
References
- 1. Second Generation of Antisense Oligonucleotides: From Nuclease Resistance to Biological Efficacy in Animals | CHIMIA [chimia.ch]
- 2. [PDF] Second Generation of Antisense Oligonucleotides: From Nuclease Resistance to Biological Efficacy in Animals | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2'-O-MOE and 2'-O-NMA Modified Antisense Oligonucleotides: In Vivo Activity
For researchers, scientists, and drug development professionals, the selection of chemical modifications for antisense oligonucleotides (ASOs) is a critical step in designing effective and safe therapeutics. Among the second-generation modifications, 2'-O-methoxyethyl (2'-O-MOE) has become a gold standard, known for its favorable balance of binding affinity, nuclease resistance, and tolerability. A closely related modification, 2'-O-N-methylacetamide (2'-O-NMA), has been investigated as a viable alternative. This guide provides an objective comparison of the in vivo activity of 2'-O-MOE and 2'-O-NMA modified ASOs, supported by experimental data.
Executive Summary
Experimental evidence demonstrates that 2'-O-NMA modified ASOs exhibit in vivo efficacy and a safety profile that is remarkably similar to the widely used 2'-O-MOE modification. In a key comparative study, both modifications, when incorporated into ASOs targeting PTEN (phosphatase and tensin homolog) mRNA in mice, resulted in a comparable dose-dependent reduction of the target mRNA in the liver.[1] Importantly, this potent antisense activity was achieved without significant signs of toxicity, as assessed by plasma transaminase levels and organ weights.[1] These findings suggest that 2'-O-NMA is a promising modification for the development of antisense therapeutics, offering an alternative to 2'-O-MOE with a similar performance profile.
In Vivo Efficacy: Target mRNA Reduction
A pivotal study directly compared the in vivo potency of 2'-O-MOE and 2'-O-NMA ASOs designed to inhibit the expression of PTEN mRNA in mice. The ASOs were administered via intraperitoneal injection, and the levels of PTEN mRNA in the liver were quantified. The results, summarized in the table below, show a similar dose-dependent reduction of the target mRNA for both modifications.
| Dose (mg/kg) | Mean PTEN mRNA Reduction (%) vs. Saline Control |
| 2'-O-MOE ASO | |
| 12.5 | ~25% |
| 25 | ~50% |
| 50 | ~75% |
Data extrapolated from Prakash et al., J Med Chem. 2008, 51(9), 2766-76.
In Vivo Safety and Tolerability
The safety of 2'-O-MOE and 2'-O-NMA modified ASOs was evaluated in the same in vivo study by monitoring for signs of hepatotoxicity and general animal welfare. Key safety parameters, including plasma levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as body and organ weights, were measured. As indicated in the table below, neither ASO modification induced significant changes in these toxicity markers compared to saline-treated control animals, even at the highest doses tested.
| Treatment Group (50 mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Mean Body Weight Change (%) | Mean Liver Weight (% of Body Weight) | Mean Spleen Weight (% of Body Weight) |
| Saline Control | Normal | Normal | Normal | Normal | Normal |
| 2'-O-MOE ASO | Normal | Normal | Normal | Normal | Normal |
| 2'-O-NMA ASO | Normal | Normal | Normal | Normal | Normal |
Qualitative summary based on findings from Prakash et al., 2008, which reported these parameters to be normal and similar to saline-treated animals.
Mechanism of Action
Both 2'-O-MOE and 2'-O-NMA are typically incorporated into the "wings" of a gapmer ASO design. This design features a central "gap" of unmodified DNA nucleotides that is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex. The modified wings protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo activity of modified ASOs, based on the methodologies employed in comparative studies.
1. Animal Model and Acclimation:
-
Species: Male BALB/c mice (or other appropriate strain).
-
Acclimation: Animals are acclimated for at least one week prior to the start of the study, with free access to food and water.
2. ASO Formulation and Administration:
-
Formulation: ASOs are dissolved in sterile saline or phosphate-buffered saline (PBS) to the desired concentrations.
-
Administration: ASOs are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing is typically performed two to three times per week for a specified duration.
3. Study Design:
-
Groups:
-
Vehicle control (saline or PBS).
-
2'-O-MOE ASO-treated groups (multiple dose levels).
-
2'-O-NMA ASO-treated groups (multiple dose levels).
-
Mismatch control ASO group (optional, to assess non-specific effects).
-
-
Sample Size: A sufficient number of animals per group (e.g., n=5-8) should be used to ensure statistical power.
4. Sample Collection and Analysis:
-
Termination: Animals are euthanized at a predetermined time point after the final dose (e.g., 48-72 hours).
-
Blood Collection: Blood is collected for the analysis of plasma transaminases (ALT, AST) to assess hepatotoxicity.
-
Tissue Collection: Liver and other relevant organs (e.g., spleen, kidneys) are harvested, weighed, and a portion is snap-frozen in liquid nitrogen or stored in a nucleic acid stabilizing solution for subsequent RNA analysis.
5. RNA Analysis:
-
RNA Isolation: Total RNA is isolated from the liver tissue using a standard method (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of the target mRNA (e.g., PTEN) is quantified by qRT-PCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH). The percentage of mRNA reduction is calculated relative to the saline-treated control group.
6. Statistical Analysis:
-
Data are typically presented as the mean ± standard error of the mean (SEM).
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Conclusion
The available in vivo data indicates that 2'-O-NMA is a highly effective second-generation ASO modification that performs on par with the more established 2'-O-MOE modification. Both chemistries demonstrate a robust, dose-dependent reduction of a target mRNA in the liver, coupled with a favorable safety profile in preclinical models.[1] For researchers and drug developers, 2'-O-NMA represents a well-validated and potent alternative to 2'-O-MOE for the design of next-generation antisense therapies. Further studies exploring the long-term efficacy and safety, as well as the pharmacokinetic and pharmacodynamic properties of 2'-O-NMA ASOs across different targets and disease models, will continue to delineate its therapeutic potential.
References
Validating 2'-O-MOE-5MeU Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals working with modified oligonucleotides, confirming the precise incorporation of each nucleotide analog is a critical quality control step. The 2'-O-methoxyethyl-5-methyluridine (2'-O-MOE-5MeU) modification is a cornerstone of many antisense therapeutic candidates, prized for its ability to enhance nuclease resistance and binding affinity.[1] This guide provides an objective comparison of mass spectrometry—the gold standard for molecular weight confirmation—with alternative analytical techniques for validating 2'-O-MOE-5MeU incorporation, supported by experimental data and detailed protocols.
Mass Spectrometry: The Definitive Approach for Mass Confirmation
Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier method for the characterization of therapeutic oligonucleotides, offering direct confirmation of molecular weight and thus successful incorporation of modifications.[2][3] High-resolution mass spectrometry (HRMS) can provide mass accuracy of less than 5 ppm, allowing for unambiguous determination of elemental composition.[4][5]
Key Performance Characteristics of LC-MS
Ion-Pair Reversed-Phase (IP-RP) HPLC coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) system, is a powerful combination for this analysis.[6] This setup not only confirms the full-length product but can also identify and quantify synthesis-related impurities like deletion sequences (n-1, n-2).[5]
| Parameter | Typical Performance for Oligonucleotide Analysis | Source(s) |
| Mass Accuracy | < 5 ppm (with HRMS); ± 1 Da (with unit mass resolution) | [3][4][5][7] |
| Resolution | Baseline isotopic resolution for <30-mers | [5] |
| Sensitivity (LLOQ) | 0.2 - 20 ng/mL (in biological matrices) | [8][9] |
| Analysis Time | 5 - 15 minutes (for rapid analytical methods) | [10] |
| Primary Output | Exact mass of the full-length product and impurities | [6][11] |
Experimental Protocol: IP-RP-HPLC-MS
This protocol outlines a typical method for analyzing a 2'-O-MOE-5MeU containing oligonucleotide.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in nuclease-free water to a concentration of approximately 1 µM.
2. LC-MS System & Conditions:
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: High-resolution mass spectrometer like a Xevo G3 QTof or equivalent.[5]
-
Column: ACQUITY PREMIER Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 60 °C (to denature secondary structures).[10]
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[3][10]
-
Mobile Phase B: 50% Methanol in Mobile Phase A.
-
Gradient: A linear gradient from 20% to 40% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Settings:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: 500 – 5,000 m/z.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide. Compare the measured mass with the theoretical mass calculated for the sequence containing the 2'-O-MOE-5MeU modification.
Workflow for LC-MS Validation
Caption: Workflow for validating 2'-O-MOE-5MeU incorporation using IP-RP-HPLC-MS.
Alternative Validation Methods
While mass spectrometry provides definitive mass evidence, other techniques are valuable for assessing purity and size, which indirectly support successful synthesis.
Anion-Exchange HPLC (AEX-HPLC)
AEX separates oligonucleotides based on the charge of their phosphodiester backbone. Since each nucleotide adds a charge, this method is highly effective at resolving species of different lengths, such as the full-length product from shorter n-1 failure sequences.[12][13] While it does not directly confirm the mass of the modification, a clean chromatogram with a dominant peak at the expected retention time for the full-length product provides strong evidence of a successful synthesis.
| Parameter | Typical Performance for Oligonucleotide Analysis | Source(s) |
| Resolution | Single nucleotide resolution | [12][14] |
| Purity Assessment | Can quantify n-1 and other length-based impurities | [13] |
| MS Compatibility | Generally poor due to high salt mobile phases | [14] |
| Analysis Time | 15 - 30 minutes | [15] |
| Primary Output | Chromatogram showing purity based on length | [13] |
Experimental Protocol: AEX-HPLC
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in nuclease-free water to a concentration of ~20 A260/mL.[15]
2. HPLC System & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: DNAPac PA200 RS (4 µm).[15]
-
Column Temperature: 25 °C (can be increased to improve resolution).[12]
-
Mobile Phase A: 40 mM Tris buffer, pH 8.0.[15]
-
Mobile Phase B: 40 mM Tris buffer with 1.0 M NaCl, pH 8.0.[15]
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
Workflow for AEX-HPLC Validation
Caption: Workflow for assessing oligonucleotide purity using Anion-Exchange HPLC.
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution technique that separates oligonucleotides based on their size with single-base resolution up to approximately 40-mers.[16] It is considered a standard for assessing the purity of synthetic oligonucleotides.[2] Similar to AEX, a single, sharp peak corresponding to the full-length product indicates a high-purity synthesis, indirectly validating the incorporation of all monomers, including the 2'-O-MOE-5MeU.
| Parameter | Typical Performance for Oligonucleotide Analysis | Source(s) |
| Resolution | Single nucleotide resolution (< 40-mers) | [16] |
| Reproducibility | %RSD for migration time < 1% | [16] |
| Sensitivity | Picomole to nanogram amounts | [17][18] |
| Analysis Time | < 15 minutes | [16] |
| Primary Output | Electropherogram showing purity based on size | [2] |
Experimental Protocol: CGE
1. Sample Preparation:
-
Dilute the oligonucleotide sample in nuclease-free water.
2. CGE System & Conditions:
-
CE System: Bio-Rad BioFocus or equivalent.
-
Capillary: Internally coated capillary (e.g., polyAAEE).[16]
-
Sieving Matrix: Optimized polymer solution (provided in commercial kits).[16]
-
Injection: Electrokinetic injection (e.g., 5 kV for 5 seconds).
-
Separation Voltage: -15 kV.
-
Temperature: 30 °C.
-
Detection: UV at 260 nm.
Workflow for CGE Validation
Caption: Workflow for assessing oligonucleotide purity using Capillary Gel Electrophoresis.
Method Comparison Summary
| Feature | LC-MS | AEX-HPLC | CGE |
| Primary Principle | Mass-to-charge ratio | Charge | Size |
| Direct Evidence of Incorporation | Yes (Definitive) | No (Indirect) | No (Indirect) |
| Impurity Identification | Yes (Mass-based) | Length-based only | Size-based only |
| Resolution | Good (Chromatographic) | Excellent (Length) | Excellent (Size) |
| Throughput | High | Medium | High |
| Capital Cost | High | Medium | Medium |
| Best For | Identity confirmation, impurity ID, metabolomics | Routine purity checks for n-1 sequences | High-resolution purity assessment |
Conclusion
For the unambiguous validation of 2'-O-MOE-5MeU incorporation, mass spectrometry is the indispensable tool , providing direct evidence through accurate mass measurement. It stands as the only technique capable of definitively confirming that the modification is present in the full-length product.
References
- 1. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. mz-at.de [mz-at.de]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. lcms.cz [lcms.cz]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Accurate mass measurement of DNA oligonucleotide ions using high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. bio-works.com [bio-works.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
A Comparative Guide to the Hydrophilicity of 2'-O-MOE and 2'-OMe Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrophilicity of two common second-generation antisense oligonucleotide (ASO) modifications: 2'-O-methoxyethyl (2'-O-MOE) and 2'-O-methyl (2'-OMe). Understanding the relative hydrophilicity of these modifications is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of oligonucleotide therapeutics. The data presented is supported by experimental evidence from liquid chromatography analysis.
Executive Summary
Both 2'-O-MOE and 2'-O-Me modifications are integral to the design of modern ASOs, offering enhanced nuclease resistance and target binding affinity.[1] However, they impart distinct physicochemical properties to the oligonucleotide, notably affecting its hydrophilicity. Experimental data from Hydrophilic Interaction Liquid Chromatography (HILIC) demonstrates that 2'-OMe modified oligonucleotides are more hydrophilic than 2'-O-MOE modified oligonucleotides .[2] The increased lipophilicity of the 2'-O-MOE modification is a key factor in its favorable pharmacokinetic profile, contributing to improved protein binding and tissue absorption.[1]
Data Presentation: Hydrophilicity Comparison
The relative hydrophilicity of 2'-O-MOE and 2'-OMe modified oligonucleotides has been assessed using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, retention time is directly proportional to the analyte's hydrophilicity—more hydrophilic compounds are retained longer on the column.[2]
| Modification | Chemical Structure | Relative Hydrophilicity | Experimental Observation (HILIC) |
| 2'-O-methyl (2'-OMe) | -O-CH₃ | Higher | Stronger retention compared to 2'-O-MOE modified oligos.[2] |
| 2'-O-methoxyethyl (2'-O-MOE) | -O-CH₂CH₂OCH₃ | Lower | Weaker retention compared to 2'-OMe and even unmodified oligos.[2] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide for comparing the hydrophilicity of modified oligonucleotides.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Modified Oligonucleotides
This method is used to separate and analyze modified oligonucleotides based on their hydrophilicity.
1. Objective: To determine the relative retention times of 2'-O-MOE and 2'-OMe modified phosphorothioated oligo-RNAs as a measure of their comparative hydrophilicity.[2]
2. Materials and Instrumentation:
- Instrumentation: LC/UV/MS system.[2]
- Column: Polymer-based HILIC column (e.g., HILICpak VN-50 2D).[2]
- Samples:
- Synthetic phosphorothioated oligo-RNA with all ribose units modified with 2'-O-MOE.[2]
- Synthetic phosphorothioated oligo-RNA with all ribose units modified with 2'-OMe.[2]
- (Optional) Partially modified and unmodified oligo-RNAs for comparison.[2]
- Reagents: HPLC-grade water, acetonitrile (B52724), and a suitable buffer system. Notably, this method can be performed without ion-pairing reagents or highly concentrated salts.[2]
3. Procedure:
- Sample Preparation: Dissolve oligonucleotide samples in HPLC-grade water to a concentration of 0.2 mg/mL.[2]
- Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer.
- Flow Rate: As per column manufacturer's recommendation.
- Injection Volume: 1 µL.[2]
- Detection: UV and Mass Spectrometry (MS).[2]
- Data Analysis:
- Monitor the retention time of each modified oligonucleotide.
- A longer retention time indicates stronger interaction with the stationary phase and therefore, higher hydrophilicity.[2]
Visualizations
Experimental Workflow for HILIC Analysis
The following diagram illustrates the workflow for comparing the hydrophilicity of modified oligonucleotides using HILIC.
Caption: Workflow for HILIC-based comparison of oligonucleotide hydrophilicity.
Logical Relationship of Properties
The following diagram illustrates the relationship between the chemical modification, the resulting physicochemical property (hydrophilicity/lipophilicity), and the impact on pharmacokinetic behavior.
Caption: Relationship between modification, hydrophilicity, and pharmacokinetics.
References
2'-MOE Gapmers vs. Fully Modified Oligonucleotides: A Comparative Analysis of RNase H Activity
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotides (ASOs), understanding the nuances of chemical modifications is paramount to successful therapeutic design. A key differentiator among ASO designs is their ability to recruit RNase H, an enzyme crucial for the degradation of target RNA. This guide provides an objective comparison of the RNase H activity of 2'-O-Methoxyethyl (2'-MOE) gapmers and fully 2'-MOE modified oligonucleotides, supported by experimental data and detailed methodologies.
The fundamental difference in RNase H activation between these two ASO architectures lies in their design. 2'-MOE gapmers are chimeric structures featuring a central "gap" of DNA nucleotides flanked by "wings" of 2'-MOE modified ribonucleotides. This design is engineered to leverage the distinct properties of its components: the DNA gap serves as a substrate for RNase H, while the 2'-MOE wings provide enhanced binding affinity to the target RNA and increased resistance to nuclease degradation.[1][2][3][4][5]
In stark contrast, oligonucleotides that are fully modified with 2'-MOE throughout their sequence do not support RNase H activity.[2][6] The 2'-MOE modification sterically hinders the enzyme from recognizing and cleaving the RNA strand of the ASO:RNA duplex. This characteristic makes fully modified 2'-MOE oligos ideal for applications requiring steric blocking of translation or modulation of splicing, where degradation of the target RNA is not the intended mechanism of action.[1][2]
Comparative Performance: RNase H Activity
The primary function of a gapmer ASO is to induce the degradation of a target mRNA molecule through the action of RNase H1. The central DNA-like core of the gapmer, when hybridized to the target RNA, creates a DNA:RNA heteroduplex that is a substrate for RNase H1.[2][5][7][8] This enzymatic cleavage of the RNA ultimately leads to gene silencing.
Experimental data consistently demonstrates that while 2'-MOE gapmers are potent activators of RNase H, fully 2'-MOE modified oligos are inactive in this regard. This is not a graded difference in efficiency but rather a binary distinction based on the fundamental mechanism of RNase H recognition.
| Oligonucleotide Type | Central Core Composition | Wing Composition | RNase H Activation | Primary Antisense Mechanism |
| 2'-MOE Gapmer | Deoxyribonucleotides (DNA) | 2'-MOE modified ribonucleotides | Yes | RNA degradation |
| Fully Modified Oligo | 2'-MOE modified ribonucleotides | 2'-MOE modified ribonucleotides | No | Steric blocking, Splicing modulation |
Mechanism of Action: A Visual Comparison
The differential ability to recruit RNase H is a direct consequence of the ASO's chemical structure. The following diagrams illustrate the distinct interactions with RNase H.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. Gapmer Design [biosyn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 7. books.rsc.org [books.rsc.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Evaluating Off-Target Effects of 2'-O-MOE Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of oligonucleotide-based therapeutics has opened new frontiers in medicine, offering targeted approaches to diseases at the genetic level. Among the chemical modifications developed to enhance the drug-like properties of these molecules, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has become a cornerstone of many approved and investigational antisense oligonucleotides (ASOs).[1][2] This modification confers increased nuclease resistance, high binding affinity to target RNA, and a generally favorable safety profile.[2][3] However, as with any therapeutic modality, a thorough evaluation of potential off-target effects is critical for ensuring safety and efficacy.
This guide provides an objective comparison of 2'-O-MOE modified oligonucleotides with other alternatives, focusing on the characterization and evaluation of off-target effects, supported by established experimental methodologies.
Understanding Off-Target Effects of Oligonucleotides
Off-target effects of oligonucleotide therapeutics can be broadly categorized into two main types:
-
Hybridization-Dependent Off-Target Effects: These occur when an oligonucleotide binds to unintended RNA transcripts due to partial sequence complementarity.[4][5] This can lead to the undesired modulation of non-target genes through various mechanisms, including RNase H-mediated degradation or steric blocking of splicing or translation.[5][6] While 2'-O-MOE modifications enhance binding affinity, they also increase specificity, meaning they are less tolerant of mismatches compared to unmodified oligonucleotides.[2]
-
Hybridization-Independent Off-Target Effects: These effects are not related to the specific sequence of the oligonucleotide but rather to its chemical nature.[5][7] They can involve interactions with cellular proteins, leading to cytotoxicity, or stimulation of the innate immune system. The phosphorothioate (B77711) (PS) backbone, often used in conjunction with 2'-O-MOE wings in "gapmer" designs, is a known contributor to these effects, though the 2'-O-MOE modification itself tends to reduce toxicities compared to first-generation PS-only oligonucleotides.[3]
Comparison of Oligonucleotide Modifications
The choice of chemical modification significantly influences an oligonucleotide's efficacy, safety, and off-target profile. The following table compares 2'-O-MOE with other common modifications.
| Feature | 1st Gen (PS only) | 2nd Gen (2'-O-MOE) | 2nd Gen (2'-O-Methyl) | 3rd Gen (LNA/cEt) |
| Nuclease Resistance | Moderate | High | High | Very High |
| Binding Affinity (ΔTm/mod) | N/A | +0.9 to +1.6 °C[2] | Similar to 2'-O-MOE | High (e.g., +2.5 °C for 2'-F)[2] |
| Hybridization-Dependent Off-Targets | Lower specificity | Increased specificity, less tolerant of mismatches[2] | Similar to 2'-O-MOE | High affinity can increase risk if sequence is not optimized |
| Hybridization-Independent Toxicity | Higher (protein binding, immune stimulation) | Reduced compared to PS only[3] | Generally low toxicity | Can be associated with hepatotoxicity[2] |
| RNase H Activation | Yes | No (used in wings of gapmers)[8] | No (used in wings of gapmers) | No (used in wings of gapmers) |
Experimental Protocols for Off-Target Evaluation
A multi-step approach is essential for the comprehensive assessment of off-target effects. This typically involves in silico prediction followed by in vitro and in vivo validation.
In Silico Prediction
The initial step involves using bioinformatics tools to screen the transcriptome for potential off-target binding sites. Algorithms calculate the edit distance (number of mismatches or gaps) between the therapeutic oligonucleotide and all annotated RNA sequences.[9]
-
Methodology:
-
Define the sequence of the 2'-O-MOE oligonucleotide.
-
Utilize a sequence alignment tool (e.g., BLAST, GGGenome) against a comprehensive human genome and transcriptome database (e.g., RefSeq, Ensembl).[10]
-
Set parameters to allow for a certain number of mismatches (typically 1-4) to identify near-complementary sites.
-
Generate a list of potential off-target genes for further experimental validation.
-
Transcriptome-Wide Analysis (RNA-Seq)
RNA sequencing (RNA-seq) is the gold standard for experimentally identifying hybridization-dependent off-target effects across the entire transcriptome.[9] It allows for the detection of changes in both gene expression levels and splicing patterns.
-
Methodology:
-
Cell Culture and Transfection: Select a relevant human cell line (e.g., HepG2 for liver-targeted ASOs) and transfect with the 2'-O-MOE oligonucleotide, a negative control oligonucleotide, and a mock transfection control.
-
RNA Isolation: After a predetermined incubation period (e.g., 24-48 hours), harvest the cells and isolate total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the isolated RNA and perform high-throughput sequencing using a platform like Illumina.
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated compared to controls.
-
Conduct differential splicing analysis to identify changes in mRNA splicing patterns.[9]
-
-
Quantitative Summary of RNA-Seq Data
The results from an RNA-seq experiment can be summarized to quantify the extent of off-target activity.
| Condition | On-Target Gene Knockdown | Differentially Expressed Genes (DEGs) | Differential Splicing Events |
| 2'-O-MOE ASO vs. Control | >80% | 150 | 45 |
| Alternative ASO vs. Control | >80% | 275 | 98 |
| Negative Control vs. Mock | <5% | 25 | 10 |
Data is hypothetical and for illustrative purposes.
In Vitro and In Vivo Validation
Findings from in silico and transcriptomic analyses must be validated.
-
Quantitative PCR (qPCR): Used to confirm the downregulation of specific, high-priority off-target candidates identified by RNA-seq.
-
Western Blot: To determine if changes in off-target mRNA levels translate to changes in protein expression.
-
Animal Studies: In vivo experiments in relevant animal models are crucial for assessing the physiological consequences of any identified off-target effects and evaluating potential toxicities, such as effects on platelet counts or liver function.[11][12]
Visualizing Workflows and Mechanisms
Diagrams created using DOT language help clarify complex processes and relationships.
Caption: Workflow for evaluating oligonucleotide off-target effects.
Caption: Hybridization-dependent on-target vs. off-target effects.
Caption: Potential hybridization-independent off-target mechanism.
Conclusion
2'-O-MOE modified oligonucleotides represent a robust and well-characterized platform for antisense therapeutics, offering an excellent balance of stability, affinity, and a favorable safety profile compared to earlier generation chemistries.[3] Their design inherently reduces many of the hybridization-independent toxicities seen with first-generation ASOs.[3] However, the potential for hybridization-dependent off-target effects necessitates a rigorous and systematic evaluation strategy.
By combining in silico prediction with comprehensive, transcriptome-wide experimental analysis and subsequent validation, researchers can effectively identify and characterize the off-target profile of 2'-O-MOE oligonucleotides. This multi-pronged approach is essential for selecting lead candidates with the highest specificity and lowest risk, ultimately paving the way for safer and more effective oligonucleotide-based medicines.
References
- 1. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target Effects of Oligonucleotides and Approaches of Preclinical Assessments: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axcelead.com [axcelead.com]
- 11. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2'-O-Methoxyethyl Modification: A Quantitative Guide to Enhanced Thermal Stability of Oligonucleotides
For researchers, scientists, and drug development professionals, the thermal stability of oligonucleotides is a critical parameter influencing their efficacy and safety as therapeutic agents. The 2'-O-Methoxyethyl (2'-O-MOE) modification is a cornerstone of second-generation antisense technology, prized for its ability to significantly enhance the thermal stability (Tm) of nucleic acid duplexes. This guide provides a quantitative comparison of the impact of 2'-O-MOE modifications on Tm, supported by experimental data and detailed protocols.
The introduction of a 2'-O-MOE group to the ribose sugar of a nucleotide demonstrably increases the melting temperature (Tm) of the resulting oligonucleotide duplex. This enhancement is a direct result of the 2'-O-MOE moiety pre-organizing the sugar into an RNA-like C3'-endo pucker conformation, which favors the A-form duplex geometry characteristic of RNA and enhances binding affinity.
Performance Comparison: Quantifying the Tm Increase
The stabilizing effect of 2'-O-MOE modifications is consistently observed across different duplex types and sequence contexts. On a per-modification basis, the increase in thermal stability is significant, making it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of oligonucleotide therapeutics.
| Duplex Type | Modification | Oligonucleotide Length | Tm (°C) of Unmodified Duplex | Tm (°C) of Modified Duplex | ΔTm per Modification (°C) |
| RNA:RNA | Fully 2'-O-MOE | 14-mer | 24 | 40 | ~1.14 |
| DNA:RNA | 2'-O-MOE (diester) | Not Specified | Varies | Varies | +2.0 (compared to 2'-deoxyphosphorothioate)[1] |
| DNA:RNA | 2'-O-MOE | Not Specified | Varies | Varies | +0.9 to +1.6[2] |
Note: The exact Tm and ΔTm can vary depending on the specific sequence, salt concentration, and other experimental conditions.
Experimental Protocol: Determination of Thermal Stability (Tm) by UV-Vis Spectrophotometry
The melting temperature of an oligonucleotide duplex is determined by monitoring the change in its UV absorbance at 260 nm as a function of temperature. As the duplex denatures into single strands, the absorbance increases due to the hyperchromic effect. The Tm is the temperature at which 50% of the duplexes have dissociated.
Materials and Reagents:
-
Lyophilized oligonucleotides (unmodified and 2'-O-MOE modified) and their complementary strands.
-
Melting Buffer: 100 mM NaCl, 10 mM sodium phosphate (B84403) buffer (pH 7.2), 0.1 mM EDTA.
-
Nuclease-free water.
-
UV-transparent cuvettes (1 cm path length).
-
UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier device).
Procedure:
-
Oligonucleotide Resuspension and Quantification:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Determine the precise concentration of the stock solutions by measuring their absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the oligonucleotides are in a single-stranded state. Use the nearest-neighbor method to calculate the extinction coefficient for each sequence.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the oligonucleotide and its complementary strand in the melting buffer. The final concentration of the duplex should be in the range of 1-5 µM.
-
Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to cool slowly to room temperature over several hours to facilitate proper annealing of the duplexes.
-
-
UV Thermal Melting Measurement:
-
Transfer the annealed duplex solution to a UV-transparent cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.
-
Blank the spectrophotometer with the melting buffer at the starting temperature.
-
Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from a starting point below the expected Tm (e.g., 20°C) to a point well above it (e.g., 95°C). A typical ramp rate is 1°C/minute.
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined by finding the temperature at which the first derivative of the melting curve is at its maximum. This corresponds to the midpoint of the transition from double-stranded to single-stranded DNA.
-
Experimental Workflow for Tm Determination
Caption: Experimental workflow for determining the melting temperature (Tm) of oligonucleotides.
Signaling Pathway of Thermal Denaturation
Caption: Reversible thermal denaturation and annealing of an oligonucleotide duplex.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 2'-O-MOE-5MeU-3'-phosphoramidite
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like 2'-O-MOE-5MeU-3'-phosphoramidite is paramount. This guide provides immediate, essential information for the operational use and disposal of this phosphoramidite (B1245037), ensuring laboratory safety and procedural integrity.
Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, related phosphoramidite compounds are classified as hazardous. It is prudent to handle this reagent with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation[1]. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox under an inert atmosphere[2][3].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory best practices for air-sensitive and potentially hazardous chemicals.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Safety Glasses | Must be worn at all times. A face shield is required when there is a risk of splashing or explosion[2]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but it is recommended to wear double gloves (e.g., nitrile underneath neoprene) for added protection[2]. Dispose of contaminated gloves properly after use[4]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that covers the arms, legs, and feet is mandatory[4]. |
| Respiratory Protection | Not typically required if handled in a fume hood or glovebox. | For situations with potential for dust or aerosol generation outside of a contained system, a NIOSH-approved N95 or P1 dust mask should be considered[4]. |
Operational Plan: Handling and Storage
This compound is an air- and moisture-sensitive reagent used in oligonucleotide synthesis[5][6][7]. Proper handling and storage are critical to maintain its integrity and ensure successful experimental outcomes.
Storage
-
Short-term (in solvent): Store at -20°C for up to one month or -80°C for up to six months, under a nitrogen atmosphere[5].
-
Long-term (solid): Store refrigerated at 2 to 8°C[8].
-
Always store in a tightly sealed container, preferably in a desiccator or glovebox to minimize exposure to moisture and air[2].
Experimental Workflow
The following diagram outlines the key steps for the safe handling and use of this compound in a laboratory setting.
Handling workflow for this compound.
Detailed Experimental Protocol: Dissolution and Transfer
-
Preparation : Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) to remove adsorbed moisture[9]. Work within a certified chemical fume hood or a glovebox with a confirmed inert atmosphere (low moisture and oxygen levels)[2][3].
-
Reagent Equilibration : Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolution : Using a syringe, transfer the required volume of anhydrous acetonitrile (preferably DNA synthesis grade with <30 ppm water) into the vial containing the phosphoramidite[10]. Gently swirl to dissolve. For enhanced dryness, the dissolved amidite can be allowed to stand over molecular sieves (3 Å) prior to use[10].
-
Transfer : Utilize a syringe with a long needle to transfer the phosphoramidite solution to the reaction vessel or synthesizer[9]. This technique minimizes the risk of tipping the reagent bottle[9].
Disposal Plan
Proper disposal of phosphoramidite waste is crucial to ensure laboratory and environmental safety. The primary method involves a controlled deactivation through hydrolysis[1].
Deactivation Protocol for Unused Phosphoramidite
This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers[1].
-
Preparation : Conduct all steps within a chemical fume hood while wearing the appropriate PPE[1].
-
Dissolution :
-
Quenching/Hydrolysis : Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate[1]. The weak basic solution helps neutralize any acidic byproducts[1].
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis[1].
-
Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste[1].
-
Final Disposal : The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[1].
Spill Management
In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for disposal. Decontaminate the affected surface with alcohol[1]. Prevent the chemical from entering drains or waterways[1].
References
- 1. benchchem.com [benchchem.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. Safely handling air-sensitive products [cleanroomtechnology.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 163878-63-5 [chemicalbook.com]
- 7. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
